Product packaging for 6'''-Feruloylspinosin(Cat. No.:)

6'''-Feruloylspinosin

Número de catálogo: B1342905
Peso molecular: 784.7 g/mol
Clave InChI: WZAXZHIVHPRTIU-IHIXZLSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6'''-Feruloylspinosin has been reported in Ziziphus jujuba and Ziziphus spina-christi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H40O18 B1342905 6'''-Feruloylspinosin

Propiedades

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXZHIVHPRTIU-IHIXZLSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6'''-Feruloylspinosin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a natural flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from the seeds of Ziziphus jujuba (jujube), this compound has demonstrated potential therapeutic applications as an anti-inflammatory, sedative-hypnotic, and cardioprotective agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them.

Chemical Structure and Properties

This compound is a complex flavonoid composed of a spinosin core esterified with a ferulic acid moiety at the 6''' position of the glucosyl unit. Its chemical identity and key properties are summarized in the tables below.

Identifier Value Source
IUPAC Name [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1][2]
Molecular Formula C38H40O18[1][2]
Molecular Weight 784.7 g/mol [1][3]
CAS Number 77690-92-7[2]
PubChem CID 21597353[1]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O">C@HO)O[1][4]
InChI Key WZAXZHIVHPRTIU-IHIXZLSHSA-N[1][2]
Physicochemical Property Value/Description Source
Appearance Yellow powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Also soluble in Chloroform, Dichloromethane, and Acetone.[5][6][7]
Predicted Boiling Point 1029.8 ± 65.0 °C at 760 mmHg[2]
Predicted Density 1.6 ± 0.1 g/cm³[2]
Storage Store at -20°C, desiccated and protected from direct sunlight.[6][8]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its anti-inflammatory, sedative-hypnotic, and cardioprotective properties being the most extensively studied.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that this compound can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[7] While a specific IC50 value for this compound's inhibition of nitric oxide (a key inflammatory mediator) in cells like RAW 264.7 macrophages has not been definitively reported in the available literature, related flavonoids have shown potent activity in such assays.

Below is a diagram illustrating the NF-κB signaling pathway and the proposed point of intervention by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation Ubiquitination & NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_nucleus->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription of

NF-κB Signaling Pathway Inhibition.
Sedative-Hypnotic Effects through GABA Receptor Modulation

This compound has been identified as a key contributor to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[6][9] Its mechanism of action is linked to the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, this compound has been shown to enhance the mRNA expression of GABAA receptor subunits α1 and α5, as well as the GABAB receptor 1 (GABABR1) in rat hippocampal neurons.[1] This upregulation of GABA receptors would lead to an enhanced inhibitory tone in the brain, contributing to its sedative and hypnotic properties. Furthermore, pharmacokinetic studies have indicated that this compound can cross the blood-brain barrier.[2]

Cardioprotective Properties

Recent studies have highlighted the cardioprotective effects of this compound in the context of myocardial ischemia-reperfusion injury.[10] The proposed mechanism involves the inhibition of glycogen synthase kinase-3β (GSK3β), a key regulator of various cellular processes. Inhibition of GSK3β by this compound leads to an increase in autophagy, a cellular recycling process that can protect cells from stress, and the activation of the PGC-1α/Nrf2/HO-1 signaling pathway.[10] This pathway is crucial for mitochondrial biogenesis and the antioxidant response, thereby protecting cardiac cells from oxidative damage during reperfusion.

The following diagram illustrates the proposed cardioprotective signaling pathway of this compound.

Cardioprotective_Pathway This compound This compound GSK3β GSK3β This compound->GSK3β Autophagy Autophagy GSK3β->Autophagy PGC-1α PGC-1α GSK3β->PGC-1α Cardioprotection Cardioprotection Autophagy->Cardioprotection Nrf2 Nrf2 PGC-1α->Nrf2 HO-1 HO-1 Nrf2->HO-1 HO-1->Cardioprotection

Cardioprotective Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been or could be employed to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (typically in the range of 1-100 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an NOS inhibitor) should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells Start->Seed_Cells Treat Treat with this compound Seed_Cells->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Analyze Analyze Data (IC50) Measure_Absorbance->Analyze End End Analyze->End

Nitric Oxide Production Assay Workflow.
Western Blot Analysis of NF-κB p65 Nuclear Translocation

This technique is used to quantify the amount of the p65 subunit of NF-κB that has translocated from the cytoplasm to the nucleus upon stimulation, and to assess the inhibitory effect of a compound on this process.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., macrophages or other relevant cell types) with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol involving differential centrifugation.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for NF-κB p65.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Use loading controls for the nuclear (e.g., Lamin B1 or Histone H3) and cytoplasmic (e.g., GAPDH or β-actin) fractions to ensure equal protein loading.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for GABA Receptor Subunit mRNA Expression

This method is used to measure the relative changes in the mRNA levels of specific GABA receptor subunits in response to treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture primary hippocampal neurons or a suitable neuronal cell line and treat with this compound at various concentrations and for different durations.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard method like TRIzol extraction.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target GABA receptor subunits (e.g., GABRA1, GABRA5, GABRB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA expression of the target genes relative to the reference gene and the untreated control.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, neurotransmission, and cellular protection underscores its potential for the development of novel therapeutics for a range of disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms of action and for the preclinical evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

The Biosynthesis of 6'''-Feruloylspinosin in Ziziphus jujuba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-feruloylspinosin, a prominent C-glycosylflavonoid found in the seeds of Ziziphus jujuba (jujube), has garnered significant attention for its sedative, anxiolytic, and neuroprotective properties. Understanding its biosynthetic pathway is crucial for the metabolic engineering of this high-value medicinal compound. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in Ziziphus jujuba. It details the precursor pathways, key enzymatic steps, and presents available quantitative data on metabolite distribution. Furthermore, this guide outlines established experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this pathway.

Introduction

Ziziphus jujuba Mill., commonly known as jujube, is a culturally and economically important plant with a long history of use in traditional medicine. Its seeds, in particular, are rich in bioactive flavonoids, with spinosin and its acylated derivatives, such as this compound, being of significant pharmacological interest.[1][2] this compound is a C-glycoside flavonoid, a class of compounds known for their enhanced stability and bioavailability compared to their O-glycoside counterparts. The biosynthesis of this complex molecule involves a series of enzymatic reactions, beginning with the general phenylpropanoid pathway and branching into flavonoid biosynthesis, followed by specific glycosylation and acylation steps. This document serves as an in-depth guide to the intricate biosynthetic journey of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Biosynthesis of the Apigenin Core: Formation of the foundational flavonoid structure.

  • C-Glycosylation of Apigenin to form Spinosin: Attachment of glucose moieties to the apigenin core.

  • Feruloylation of Spinosin: The final acylation step to produce this compound.

Biosynthesis of the Apigenin Core

The formation of apigenin, the aglycone backbone of spinosin, begins with the general phenylpropanoid pathway (GPP) and proceeds through the flavone synthesis pathway (FSP).

  • General Phenylpropanoid Pathway (GPP): The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, is converted to p-coumaroyl-CoA in a series of enzymatic steps.

    • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

    • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.

  • Flavone Synthesis Pathway (FSP): p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway.

    • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

    • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a flavanone.

    • Flavone synthase (FNS): Oxidizes naringenin to produce the flavone apigenin.

C-Glycosylation of Apigenin to form Spinosin

Spinosin is a di-C-glycoside of apigenin. This involves the attachment of a glucose molecule to the C-6 position of the A-ring of apigenin, followed by the attachment of a second glucose molecule to the 2''-hydroxyl group of the first glucose.

  • Apigenin to Isovitexin (Apigenin-6-C-glucoside): A putative C-glycosyltransferase (CGT) utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the C-6 position of apigenin. While the specific CGT in Z. jujuba has not been fully characterized, studies on other plants have identified enzymes that catalyze this C-glycosylation step on flavones.[3][4]

  • Isovitexin to Spinosin (Isovitexin-2''-O-glucoside): A specific O-glycosyltransferase (OGT) then catalyzes the transfer of a glucose molecule from UDP-glucose to the 2''-hydroxyl group of the C-linked glucose of isovitexin. The identification of a 2''-O-glycosyltransferase (ZjOGT38) in Ziziphus jujuba that acts on flavanone C-glycosides suggests the presence of enzymes capable of this type of glycosylation in the plant.[5]

Feruloylation of Spinosin

The final step in the biosynthesis of this compound is the acylation of spinosin with a feruloyl group.

  • Biosynthesis of Ferulic Acid: Ferulic acid is synthesized from p-coumaric acid via caffeic acid. The enzymes involved are p-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT). The ferulic acid is then activated to feruloyl-CoA by a CoA ligase.

  • Feruloylation of Spinosin: A putative acyltransferase catalyzes the transfer of the feruloyl group from feruloyl-CoA to the 6'''-hydroxyl group of the terminal glucose of spinosin. The specific enzyme responsible for this reaction in Z. jujuba has yet to be identified, but acyltransferase activity has been documented in the plant.[6]

Quantitative Data on Flavonoid Content in Ziziphus jujuba

The concentration of spinosin, this compound, and other related flavonoids varies significantly between different tissues and developmental stages of the jujube plant. The seeds are the primary repository for these compounds.

CompoundTissueVarietyContentReference
Spinosin SeedsZ. jujuba var. spinosa73.11 ± 33.90 mg/100g[7]
SeedsZ. jujuba (Korean)17.71 mg/g DW[8]
FruitZ. jujuba cv. HupingzaoDetected, decreases with maturity[9]
This compound SeedsZ. jujuba var. spinosa30.81 ± 11.65 mg/100g[7]
SeedsZ. jujuba (Korean)12.40 mg/g DW[8]
Total Flavonoids Fruit PeelZ. jujuba cv. Sanbianhong0.95 - 4.94 mg/g DW (varies with maturity)
LeavesZ. jujuba1.07 ± 0.025% to 1.32 ± 0.03%[10]
Fruit20 varieties359.38 to 1041.33 µg/g FW[9][11]
Rutin LeavesZ. jujubaDominant flavonoid[10]
FruitZ. jujubaPresent, decreases with maturity[9]
Quercetin FruitZ. jujubaPresent, decreases with maturity[9]

Experimental Protocols

Extraction of Flavonoids from Ziziphus jujuba Seeds

This protocol is adapted from methodologies described for the extraction of flavonoids from jujube.[12][13]

  • Sample Preparation: Dry the Ziziphus jujuba seeds at 60°C until a constant weight is achieved. Grind the dried seeds into a fine powder.

  • Extraction:

    • Suspend the seed powder in 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).

    • Perform extraction at 60°C for 60 minutes with continuous stirring.

    • Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or a macroporous resin to isolate specific flavonoid glycosides.

In Vitro Assay for Flavonoid Glycosyltransferase Activity

This is a general protocol for assaying the activity of a recombinant flavonoid glycosyltransferase.[4][14][15]

  • Reaction Mixture: Prepare a reaction mixture (e.g., 100 µL total volume) containing:

    • 50 mM Tris-HCl buffer (pH 7.5 - 8.0)

    • 5-10 µg of purified recombinant glycosyltransferase

    • 1 mM UDP-glucose (sugar donor)

    • 0.1-0.5 mM flavonoid aglycone (e.g., apigenin) or glycoside (e.g., isovitexin) substrate (dissolved in DMSO)

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-12 hours.

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

In Vitro Assay for Acyltransferase Activity

This is a generalized protocol for measuring acyltransferase activity with a flavonoid substrate.[16][17]

  • Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL total volume) containing:

    • 100 mM Phosphate buffer (pH 7.0)

    • Microsomal protein extract from Z. jujuba or purified recombinant acyltransferase.

    • 3 µM of the flavonoid acceptor substrate (e.g., spinosin).

    • 3 µM of the acyl-CoA donor (e.g., feruloyl-CoA).

    • 12.5 µM Bovine Serum Albumin (BSA) to bind free fatty acids.

  • Incubation: Incubate the reaction at 37°C for 10-60 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding methanol/chloroform (2:1, v/v).

    • Perform a Bligh and Dyer extraction to separate the lipid-soluble acylated product.

  • Analysis:

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the sample in an appropriate solvent.

    • Analyze by LC-MS/MS to identify and quantify the acylated flavonoid.

Visualizations

Biosynthetic Pathway of this compound

6-Feruloylspinosin_Biosynthesis cluster_GPP General Phenylpropanoid Pathway cluster_FSP Flavone Synthesis cluster_Modification Glycosylation & Acylation Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid C3H, COMT Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Isovitexin Isovitexin (Apigenin-6-C-glucoside) Apigenin->Isovitexin CGT Spinosin Spinosin Isovitexin->Spinosin OGT Feruloylspinosin This compound Spinosin->Feruloylspinosin Acyltransferase Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Feruloyl_CoA->Feruloylspinosin UDP_Glc1 UDP-Glucose UDP_Glc1->Isovitexin UDP_Glc2 UDP-Glucose UDP_Glc2->Spinosin

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Flavonoid Analysis

Flavonoid_Analysis_Workflow Sample Z. jujuba Seeds Drying Drying (60°C) Sample->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 60% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Purification Column Chromatography (Optional) Crude_Extract->Purification Analysis UPLC-QTOF/MS Analysis Crude_Extract->Analysis Pure_Fractions Purified Flavonoids Purification->Pure_Fractions Pure_Fractions->Analysis

Caption: Workflow for extraction and analysis of flavonoids from Z. jujuba.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Ziziphus jujuba is a complex and fascinating process that begins with primary metabolism and culminates in a pharmacologically active secondary metabolite. While the general framework of the pathway is understood, key enzymes, particularly the specific C-glycosyltransferase responsible for the formation of the spinosin backbone and the acyltransferase that attaches the feruloyl moiety, remain to be definitively identified and characterized in Z. jujuba. Future research should focus on the isolation and functional characterization of these enzymes. Such knowledge will be instrumental for the development of biotechnological platforms, using either plant cell cultures or microbial hosts, for the sustainable and high-yield production of this compound and other valuable flavonoid glycosides from this important medicinal plant.

References

6'''-Feruloylspinosin: A Technical Guide to its Discovery, Biochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a C-glycoside flavonoid, has emerged as a significant bioactive compound isolated from Ziziphi Spinosae Semen (ZSS), the dried seeds of Ziziphus jujuba Mill. var. spinosa. For centuries, ZSS has been a cornerstone of traditional Chinese medicine, primarily utilized for its sedative and anxiolytic properties to treat insomnia and anxiety. Modern phytochemical research has identified a rich array of bioactive constituents within ZSS, including saponins, alkaloids, and flavonoids, with this compound being a key player in its therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and detailed biochemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The exploration of the chemical constituents of Ziziphi Spinosae Semen has a history spanning several decades. Initial studies in the late 1970s led to the isolation of the flavonoid spinosin. This pioneering work paved the way for the subsequent identification of a multitude of flavonoid C-glycosides from ZSS. While a precise date for the initial discovery of this compound is not definitively documented in a singular source, its identification arose from the continued and more detailed phytochemical analyses of ZSS extracts. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have been instrumental in isolating and characterizing numerous spinosin derivatives, including this compound. These studies have consistently identified this compound as a significant flavonoid component of the seed kernel. Its recognized sedative-hypnotic and anti-inflammatory activities have since made it a subject of considerable scientific interest.

Physicochemical Properties and Structure

This compound is a flavonoid C-glycoside, a class of compounds characterized by a C-C bond between the flavonoid backbone and a sugar moiety. Its chemical structure consists of a spinosin backbone to which a feruloyl group is attached.

Biological Activities and Therapeutic Potential

Extensive research has illuminated the diverse pharmacological activities of this compound, highlighting its potential for therapeutic applications.

Sedative and Hypnotic Effects: this compound is considered a key contributor to the well-known sedative and hypnotic effects of ZSS. Studies have shown that it can prolong sleeping time induced by hexobarbital in mice. The mechanism underlying these effects is believed to involve the modulation of the central nervous system, particularly the GABAergic and serotonergic systems. It is suggested that this compound may enhance the function of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain, leading to a calming and sleep-promoting effect.

Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing this key inflammatory pathway, this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential in the management of inflammatory conditions.

Cardioprotective Effects: Studies have revealed the cardioprotective potential of this compound. It has been shown to protect the heart against acute myocardial ischemia and reperfusion injury in rat models. The proposed mechanism involves the inhibition of GSK3β and subsequent activation of the PGC-1α/Nrf2/HO-1 pathway, which helps to mitigate oxidative stress and promote cell survival.

Neuroprotective Effects: Emerging evidence suggests that this compound possesses neuroprotective properties. It has been found to alleviate β-amyloid-induced toxicity, a hallmark of Alzheimer's disease, by modulating neurotransmitters and the AMPK/mTOR signaling pathway. This indicates its potential as a therapeutic agent for neurodegenerative disorders.

Quantitative Data

The following tables summarize the quantitative data from various studies on the analysis, isolation, and pharmacokinetics of this compound.

Table 1: Analytical Method Validation for this compound

ParameterMethodMatrixValueReference
Linearity RangeUHPLC-TSQ-MS/MSRat Plasma-
Lower Limit of Quantification (LLOQ)UHPLC-TSQ-MS/MSRat Plasma-
Precision (RSD%)HPLC-UVZizyphi Semen Extract< 3.17%
AccuracyHPLC-UVZizyphi Semen Extract97.61–101.87%

Table 2: Isolation and Purification of this compound from Ziziphi Spinosae Semen

ParameterValueReference
Starting Material31.2 g defatted ZSS
Yield80.5 mg
Purity99.0%
Overall Yield83.0%

Experimental Protocols

1. Isolation and Purification of this compound from Ziziphi Spinosae Semen

This protocol is based on the methodology described by He et al. (2016).

  • Step 1: Extraction. Defatted ZSS powder (31.2 g) is subjected to ultrasonic extraction.

  • Step 2: Macroporous Resin Purification. The crude extract is purified using a macroporous resin column to enrich the flavonoid fraction.

  • Step 3: Flash Chromatography. The enriched fraction is then separated by flash chromatography to isolate different compounds.

  • Step 4: High-Pressure Preparative Chromatography. The fraction containing this compound is further purified by high-pressure preparative chromatography to obtain the final high-purity compound.

2. HPLC-MS/MS Method for Quantification in Rat Plasma

The following is a representative protocol for the quantification of this compound in rat plasma, synthesized from various sources.

  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard.

    • Acidify the plasma sample with formic acid.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., acetonitrile) twice.

    • Centrifuge the mixture to separate the layers.

    • Combine the organic supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is common.

    • Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally applied.

    • Column Temperature: Maintained at approximately 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Mechanisms of Action

Sedative-Hypnotic Effects via GABAergic and Serotonergic Systems

The sedative and hypnotic properties of this compound are primarily attributed to its interaction with the GABAergic and serotonergic systems. It is hypothesized to potentiate the action of GABA at GABA_A receptors, leading to increased chloride ion influx and hyperpolarization of neurons, thus producing an inhibitory effect on neuronal excitability. Its influence on the serotonergic system may also contribute to its mood-regulating and sleep-promoting effects.

Sedative_Hypnotic_Pathway FS This compound GABA_R GABAA Receptor FS->GABA_R Positive Allosteric Modulation Serotonin_S Serotonergic System FS->Serotonin_S Modulation Cl_channel Cl- Channel Opening GABA_R->Cl_channel Neuron Neuron Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Sedation Sedative & Hypnotic Effects Inhibition->Sedation Serotonin_S->Sedation

Proposed mechanism of this compound's sedative-hypnotic action.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, preventing NF-κB activation and reducing inflammation.

Inhibition of the NF-κB pathway by this compound.

Neuroprotective Effects via AMPK/mTOR Pathway Modulation

The neuroprotective activity of this compound is associated with its ability to modulate the AMPK/mTOR signaling pathway. AMPK, a key energy sensor, can be activated by cellular stress. Activated AMPK can then inhibit mTOR, a central regulator of cell growth and proliferation. By inhibiting mTOR, this compound may promote autophagy, a cellular process that removes damaged components, thereby protecting neurons from β-amyloid-induced toxicity.

AMPK_mTOR_Pathway FS This compound AMPK AMPK FS->AMPK Activation Abeta β-amyloid toxicity Neuroprotection Neuroprotection Abeta->Neuroprotection leads to toxicity mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Autophagy->Neuroprotection

Modulation of the AMPK/mTOR pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with a wide range of therapeutic applications. Its well-documented sedative-hypnotic, anti-inflammatory, cardioprotective, and neuroprotective effects, supported by a growing body of scientific evidence, make it a compelling candidate for further drug development. This technical guide provides a solid foundation for researchers and scientists to delve deeper into the pharmacological potential of this fascinating flavonoid. Further investigations into its clinical efficacy, safety profile, and bioavailability are warranted to fully realize its therapeutic promise.

A Technical Guide to the Biological Activity Screening of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a flavonoid C-glycoside predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visualizations of the implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The biological activities of this compound are multifaceted, with significant findings in the areas of anti-inflammatory, neuroprotective, cardioprotective, antioxidant, and anti-melanogenic effects. A summary of the available quantitative data is presented in Table 1 for comparative analysis.

Biological ActivityAssay/ModelTest SystemConcentration/DoseObserved EffectReference
Cardioprotective Myocardial Ischemia/ReperfusionWistar albino rats5 mg/kg (i.p.)↓ Serum Cardiac Troponin I (cTnI) from 662.0 to 429.2 pg/ml; ↓ LDH activity from 61286 to 48270 U/ml[1][2]
Anti-melanogenic α-MSH-induced melanogenesisB16F10 melanoma cells20 µM↓ Extracellular melanin from 147.7% to 106.8%; ↓ Intracellular melanin from 153.5% to 101.4%[3]
Anti-melanogenic α-MSH-induced pigmentationZebrafish larvae20 µM↓ Pigmentation from 237.7% to 133.1%[3]

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

NF-kappaB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->genes nucleus Nucleus Feruloylspinosin This compound Feruloylspinosin->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Mitophagy Signaling Pathway Abeta Aβ Aggregates Mitochondria Damaged Mitochondria Abeta->Mitochondria induces damage PINK1 PINK1 Mitochondria->PINK1 accumulates Parkin Parkin PINK1->Parkin recruits & activates Ubiquitination Ubiquitination Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy Feruloylspinosin This compound Feruloylspinosin->PINK1 Promotes expression Feruloylspinosin->Parkin Promotes expression

Caption: Promotion of Mitophagy by this compound.

Cardioprotective Signaling Pathway Ischemia Ischemia/ Reperfusion GSK3b GSK3β Ischemia->GSK3b activates PGC1a PGC-1α GSK3b->PGC1a inhibits Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant Antioxidant Response HO1->Antioxidant Feruloylspinosin This compound Feruloylspinosin->GSK3b Inhibits

Caption: Cardioprotective Signaling Pathway of this compound.

Anti_Melanogenic_Signaling_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates Tyrosinase Tyrosinase Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Feruloylspinosin This compound Feruloylspinosin->AC Inhibits

Caption: Anti-Melanogenic Signaling Pathway of this compound.

Detailed Experimental Protocols

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is designed to quantify the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells into 24-well plates at a density of 5 x 10^4 cells/well.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Pre-incubate the cells with the compound for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

  • Express the results as a percentage of the activity observed in the stimulated control group (vehicle-treated).

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB activation.

Neuroprotective Activity: Aβ-induced Toxicity in PC12 Cells

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

1. Cell Culture:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiate the PC12 cells into a neuronal phenotype by treating them with nerve growth factor (NGF, 50-100 ng/mL) for 5-7 days.

2. Compound Treatment and Aβ Exposure:

  • Pre-treat the differentiated PC12 cells with various concentrations of this compound or vehicle for 24 hours.

  • Expose the cells to aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) at a final concentration of 10-25 µM for an additional 24-48 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Determine the concentration of this compound that provides significant protection against Aβ-induced cell death.

Cardioprotective Activity: In Vivo Myocardial Ischemia/Reperfusion Model

This in vivo protocol evaluates the cardioprotective effects of this compound in a rat model of heart attack.

1. Animal Model:

  • Use male Wistar albino rats (250-300 g).

  • Anesthetize the rats and perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a period of time (e.g., 30 minutes) to induce ischemia.

  • Remove the ligature to allow for reperfusion (e.g., 2-24 hours).

2. Compound Administration:

  • Administer this compound (5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to the LAD ligation.

3. Assessment of Myocardial Injury:

  • Serum Biomarkers: Collect blood samples and measure the levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) using ELISA kits.

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

  • Apoptosis (TUNEL Assay): Fix heart tissue sections in paraffin and perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells. Counterstain with a nuclear stain like DAPI to visualize all nuclei.

4. Data Analysis:

  • Compare the serum biomarker levels, infarct size, and number of apoptotic cells between the this compound-treated group and the vehicle-treated control group.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These in vitro assays measure the free radical scavenging capacity of this compound.

1. DPPH Assay:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

2. ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • In a 96-well plate, add various concentrations of this compound to the ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • For both assays, calculate the percentage of radical scavenging activity for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Anti-melanogenic Activity: Melanin Content Assay in B16F10 Cells

This assay quantifies the inhibitory effect of this compound on melanin production in melanoma cells.

1. Cell Culture and Treatment:

  • Seed B16F10 melanoma cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH, 100 nM), for 48-72 hours.

2. Melanin Content Measurement:

  • After treatment, wash the cells with PBS and lyse them with a solution of 1 N NaOH containing 10% DMSO.

  • Heat the lysates at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysates at 405 nm using a microplate reader.

3. Data Analysis:

  • Normalize the melanin content to the total protein content of each sample to account for differences in cell number.

  • Express the results as a percentage of the melanin content in the α-MSH-stimulated control group.

  • Determine the concentration of this compound that causes a significant reduction in melanin production.

Conclusion

This compound demonstrates a promising profile of biological activities with therapeutic potential in various domains, including inflammation, neurodegeneration, cardiovascular diseases, and skin hyperpigmentation. This technical guide provides a foundational understanding of its biological screening, offering quantitative data and detailed experimental protocols to facilitate further research and development. The elucidation of its mechanisms of action through key signaling pathways provides a roadmap for targeted drug design and optimization. Continued investigation into the pharmacokinetics, safety, and efficacy of this compound in more complex preclinical models is warranted to fully realize its therapeutic promise.

References

In Silico Prediction of 6'''-Feruloylspinosin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Feruloylspinosin, a flavonoid found in the seeds of Ziziphus jujuba and Ziziphus spina-christi, has demonstrated promising biological activities, including anti-inflammatory effects and the potential to mitigate beta-amyloid-induced toxicity.[1][2][3] Despite these observations, a comprehensive understanding of its molecular targets remains elusive. This technical guide outlines a systematic in silico approach to predict and elucidate the protein targets of this compound, leveraging a combination of computational techniques. The proposed workflow integrates ligand-based and structure-based methods, including pharmacophore modeling, reverse docking, and machine learning-based target prediction, to generate a high-confidence list of potential protein interactions. Detailed experimental protocols for these methodologies are provided to enable researchers to apply these techniques in their own drug discovery and development efforts. Furthermore, this guide presents a framework for analyzing the predicted targets in the context of known biological pathways, offering insights into the potential mechanisms of action of this compound.

Introduction

This compound is a natural flavonoid that has garnered interest for its therapeutic potential. Existing research indicates its involvement in the NF-κB signaling pathway, contributing to its anti-inflammatory properties.[1][4] Additionally, studies on related compounds like spinosyns suggest potential interactions with neurological targets such as nicotinic acetylcholine receptors and GABA-gated ion channels, as well as metabolic enzymes like argininosuccinate synthase (ASS1).[5][6][7] However, the full spectrum of its molecular interactions is yet to be explored.

In silico target prediction offers a rapid and cost-effective strategy to identify potential protein targets for small molecules, thereby accelerating the drug discovery process.[8][9][10][11] These computational methods can be broadly categorized into ligand-based and structure-based approaches.[10][12][13] Ligand-based methods utilize the chemical structure of the molecule to infer targets based on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.[8] Structure-based methods, such as reverse docking, predict the binding of a small molecule to a large library of protein structures.[14][15][16][17]

This guide presents a comprehensive in silico workflow to predict the targets of this compound, combining the strengths of multiple computational approaches to enhance the accuracy and reliability of the predictions.

Predicted Targets of this compound

The following table summarizes a hypothetical list of predicted targets for this compound, generated through the integrated in silico workflow described in this guide. The binding affinity scores are simulated values for illustrative purposes.

Target ClassPredicted TargetGene SymbolUniProt IDPredicted Binding Affinity (kcal/mol)Supporting Evidence/Rationale
Inflammatory Pathway IκB kinase subunit betaIKBKBQ9Y6K9-9.2Known anti-inflammatory activity of this compound via NF-κB pathway inhibition.[1][4]
Nuclear factor-κB p65 subunitRELAQ04206-8.7In silico docking studies have shown potential interaction.[1][4]
Cyclooxygenase-2PTGS2P35354-8.1Common target for anti-inflammatory compounds.
Neurological Targets GABA-A receptor subunit alpha-1GABRA1P14867-9.5Spinosyn family compounds are known to modulate GABA-gated ion channels.[5][6]
Nicotinic acetylcholine receptor alpha-7CHRNA7P36544-8.9Spinosyns are known to disrupt nicotinic acetylcholine receptors.[7]
Glycogen synthase kinase-3 betaGSK3BP49841-8.4Implicated in Alzheimer's disease pathology; relevant to observed effects on beta-amyloid toxicity.[2]
Metabolic Enzymes Argininosuccinate synthaseASS1P00966-7.9Related compound spinosyn A is an ASS1 activator.[5]
Monoamine oxidase BMAOBP27338-8.6Flavonoids are known to inhibit MAO-B.
Cancer-Related Targets B-Raf proto-oncogene serine/threonine-protein kinaseBRAFP15056-9.1Kinases are common targets for anticancer drugs.[18]
Janus kinase 2JAK2O60674-8.8Important in cytokine signaling and inflammation.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that integrates several computational techniques.

In_Silico_Target_Prediction_Workflow cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Target Prioritization and Analysis A Input: this compound (SMILES/SDF) B Chemical Similarity Search (e.g., PubChem, ChEMBL) A->B C Pharmacophore Modeling (e.g., Pharmit, LigandScout) A->C D Machine Learning-Based Prediction (e.g., SwissTargetPrediction, SuperPred) A->D E Reverse Docking (e.g., AutoDock Vina, GOLD) A->E G Consensus Scoring and Ranking B->G C->G D->G E->G F Protein Target Database (e.g., PDB, scPDB) F->E H Pathway Analysis (e.g., KEGG, Reactome) G->H I ADMET Prediction (e.g., SwissADME, pkCSM) G->I J Final Prioritized Target List H->J I->J

Caption: A multi-phase workflow for in silico target prediction of this compound.

Experimental Protocols

Ligand Preparation
  • Obtain 2D Structure: Obtain the 2D structure of this compound in SDF or SMILES format from a chemical database such as PubChem or ChEMBL.

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, MarvinSketch).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized 3D structure in a PDBQT format for docking or other formats as required by specific software.

Pharmacophore Modeling (Ligand-Based)

This protocol outlines a ligand-based pharmacophore modeling approach.

  • Hypothesis Generation:

    • Select a set of known active ligands for a particular target of interest (if available).

    • Align the 3D structures of the active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Generate a pharmacophore hypothesis that represents the spatial arrangement of these essential features. Software like LigandScout or MOE can be used for this purpose.[19][20]

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of 3D compound conformations (e.g., ZINC, PubChem3D).

    • Retrieve compounds that match the pharmacophore hypothesis.

  • Hit Filtering:

    • Filter the retrieved hits based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Reverse Docking (Structure-Based)

This protocol describes a reverse docking experiment to identify potential protein targets.[14][15][16][17]

  • Target Database Preparation:

    • Compile a library of 3D protein structures from a database like the Protein Data Bank (PDB). This library can be a curated set of druggable proteins or a more comprehensive collection.

    • Prepare each protein structure by removing water molecules and ligands, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina or GOLD to dock the prepared 3D structure of this compound against each protein in the prepared target library.[21]

    • The docking algorithm will explore different binding poses and conformations of the ligand within the binding site of each protein and calculate a binding affinity score.

  • Ranking and Analysis:

    • Rank the proteins based on their predicted binding affinities for this compound.

    • Proteins with the highest binding affinities are considered potential targets.

    • Visually inspect the binding poses of the top-ranked protein-ligand complexes to analyze the key interactions.

Machine Learning-Based Target Prediction (Ligand-Based)
  • Input: Submit the chemical structure of this compound (e.g., in SMILES format) to a web-based machine learning platform such as SwissTargetPrediction, SuperPred, or MolTarPred.[18]

  • Prediction: These platforms utilize pre-trained machine learning models to predict potential targets based on the similarity of the input molecule to a large database of known ligand-target interactions.[22][23][24][25]

  • Output: The output is typically a ranked list of potential targets with associated probabilities or scores.

Signaling Pathway Analysis

Once a list of high-confidence potential targets is generated, it is crucial to analyze their roles in biological pathways.

Signaling_Pathway_Analysis cluster_0 Input cluster_1 Analysis Tools cluster_2 Output A Prioritized Target List (Gene Symbols/UniProt IDs) B KEGG Pathway Database A->B C Reactome Database A->C D Gene Ontology (GO) Enrichment A->D E Enriched Signaling Pathways B->E C->E F Associated Biological Processes D->F G Hypothesized Mechanism of Action E->G F->G

Caption: Workflow for analyzing the predicted targets in the context of biological pathways.

By mapping the predicted targets to databases like KEGG and Reactome, it is possible to identify signaling pathways that are likely to be modulated by this compound. This analysis can provide insights into its mechanism of action and help in designing further experimental validation studies. For example, if multiple predicted targets are components of the MAPK signaling pathway, it would be a strong indication that this compound may exert its effects through this pathway.

Conclusion

The in silico workflow presented in this technical guide provides a robust framework for the systematic prediction of protein targets for this compound. By combining ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets for subsequent experimental validation. The detailed protocols and pathway analysis framework will aid in elucidating the molecular mechanisms underlying the observed biological activities of this compound and accelerate its development as a potential therapeutic agent. This approach is not only applicable to this compound but can also be adapted for the target identification of other novel bioactive compounds.

References

6'''-Feruloylspinosin: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a flavonoid C-glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, cardioprotective, neuroprotective, and anti-melanogenic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

One of the well-documented effects of this compound is its anti-inflammatory activity, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, cell proliferation, and apoptosis.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that this compound can suppress the activation of the NF-κB pathway.[1] This inhibitory effect is characterized by a decrease in the nuclear translocation of the p65 subunit of NF-κB.[2]

Quantitative Data:
ParameterObservationReference
Nuclear p65 Protein LevelDecreased upon treatment with this compound.[2]
Experimental Protocols:

Western Blot for Nuclear Translocation of NF-κB-p65 [2][3]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or other immune cells) and treat with desired concentrations of this compound for a specified duration. A pro-inflammatory stimulus (e.g., lipopolysaccharide) can be used to induce NF-κB activation.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercial nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction to ensure equal protein loading.

Signaling Pathway Diagram:

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Inhibits Degradation Degradation IkB->Degradation NF-kB (p65/p50)_n NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50)_n Translocates 6-Feruloylspinosin 6-Feruloylspinosin 6-Feruloylspinosin->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-kB (p65/p50)_n->Inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cardioprotective Effects: Modulation of the GSK3β/PGC-1α/Nrf2/HO-1 Pathway

This compound has demonstrated significant cardioprotective effects in models of myocardial ischemia-reperfusion injury.[4][5] This protection is attributed to its ability to modulate the Glycogen Synthase Kinase-3β (GSK3β) and the downstream Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[4][5][6][7]

GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis and inflammation. Inhibition of GSK3β is known to be cardioprotective. This compound has been shown to reduce the phosphorylation of GSK3β at Tyr216, which is an activating phosphorylation site.[4][5]

The inhibition of GSK3β leads to the activation of the PGC-1α/Nrf2/HO-1 pathway.[4][6] PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defense. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, including HO-1. The activation of this pathway by this compound enhances cellular antioxidant capacity and promotes autophagy, thereby protecting myocardial cells from ischemia-reperfusion injury.[4][5]

Quantitative Data:
ParameterControl (AMI)This compound (5 mg/kg)Reference
Serum cTnI (pg/ml)662.0429.2[4]
Serum LDH (U/ml)6128648270[4]
pGSK3β (Tyr216)Increased ~6-fold vs. ShamSignificantly decreased vs. Control[4]
LC3B-II-Increased vs. Control[4]
p62-Decreased vs. Control[4]
PGC-1αDecreased vs. ShamClearly increased vs. Control[4]
Nrf2Decreased vs. ShamClearly increased vs. Control[4]
HO-1Decreased vs. ShamClearly increased vs. Control[4]
Experimental Protocols:

Rat Model of Acute Myocardial Ischemia-Reperfusion [4][8]

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium).

  • Surgical Procedure:

    • Intubate the trachea and provide artificial ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue.

    • After a period of ischemia (e.g., 30 minutes), remove the ligature to allow for reperfusion (e.g., for 2-4 hours).

  • Drug Administration: Administer this compound (e.g., 5 mg/kg) intraperitoneally 30 minutes before LAD ligation.[8] The vehicle control group should receive an equal volume of the solvent (e.g., DMSO-saline solution).

  • Sample Collection and Analysis:

    • Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) using ELISA kits.

    • Harvest the heart tissue for histological analysis (e.g., TTC staining to assess infarct size) and Western blot analysis of key signaling proteins.

Western Blot for GSK3β, PGC-1α, Nrf2, and HO-1 [4][9]

  • Tissue Homogenization: Homogenize the harvested heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Follow the general Western blot protocol described previously, using primary antibodies specific for p-GSK3β (Tyr216), total GSK3β, PGC-1α, Nrf2, HO-1, LC3B, and p62. Use GAPDH or β-actin as a loading control.

Signaling Pathway Diagram:

Cardioprotection Ischemia-Reperfusion\nInjury Ischemia-Reperfusion Injury GSK3b_p p-GSK3b (Tyr216) (Active) Ischemia-Reperfusion\nInjury->GSK3b_p PGC-1a PGC-1α GSK3b_p->PGC-1a Inhibits Autophagy Autophagy GSK3b_p->Autophagy Inhibits Apoptosis Apoptosis GSK3b_p->Apoptosis Promotes 6-Feruloylspinosin 6-Feruloylspinosin 6-Feruloylspinosin->GSK3b_p Inhibits Nrf2 Nrf2 PGC-1a->Nrf2 HO-1 HO-1 Nrf2->HO-1 Activates Transcription Cardiomyocyte\nSurvival Cardiomyocyte Survival HO-1->Cardiomyocyte\nSurvival Promotes Autophagy->Cardiomyocyte\nSurvival Promotes

Caption: Cardioprotective mechanism of this compound.

Neuroprotective Effects and Modulation of the Blood-Brain Barrier

Recent studies suggest that this compound may have neuroprotective properties and the ability to modulate the integrity of the blood-brain barrier (BBB).

FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway

One proposed mechanism for the neuroprotective effect of Semen Ziziphi Spinosae, from which this compound is derived, is the activation of the Focal Adhesion Kinase (FAK)-Dedicator of cytokinesis protein 180 (DOCK180)-Ras-related C3 botulinum toxin substrate 1 (Rac1)-Wiskott-Aldrich syndrome protein family member 2 (WAVE2)-Actin-related protein 3 (Arp3) signaling pathway.[10] This pathway is crucial for regulating actin cytoskeleton dynamics, which in turn maintains the integrity of the BBB. In silico molecular docking studies have shown that this compound can bind to key proteins in this pathway, suggesting a potential role in attenuating BBB dysfunction.[10][11]

AMPK/mTOR Signaling Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to alleviate amyloid-beta (Aβ)-induced toxicity by activating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[12] Activation of AMPK and subsequent inhibition of mTOR promotes autophagy, which helps in the clearance of aggregated Aβ proteins, regulates oxidative stress, and inhibits mitochondrial dysfunction.[12]

Experimental Protocols:

In Vitro Blood-Brain Barrier Model [13][14]

  • Cell Culture: Co-culture brain microvascular endothelial cells (BMECs) on the apical side and astrocytes on the basolateral side of a Transwell insert.

  • Model Validation: Assess the integrity of the BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of fluorescently labeled dextrans of different molecular weights.

  • Treatment: Treat the in vitro BBB model with this compound at various concentrations. An inflammatory challenge (e.g., LPS) can be used to induce BBB disruption.

  • Analysis:

    • Measure TEER and permeability to assess the protective effect of this compound on BBB integrity.

    • Perform immunofluorescence staining to visualize the expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudin-5).

    • Conduct Western blot analysis to determine the expression levels of proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3 pathway.

Autophagy Flux Assay in Neuronal Cells [15][16][17]

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and treat them with Aβ peptides to induce toxicity, with or without pre-treatment with this compound.

  • Western Blot for Autophagy Markers: Analyze the protein levels of LC3B-I, LC3B-II, and p62. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

  • Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3): Transfect cells with a plasmid expressing mRFP-GFP-LC3. In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing as yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, and only red puncta (mRFP) are observed. An increase in red puncta indicates enhanced autophagic flux.

  • Western Blot for AMPK/mTOR Pathway: Analyze the phosphorylation status of AMPK (e.g., p-AMPK at Thr172) and mTOR (e.g., p-mTOR at Ser2448) and its downstream targets like p70S6K.

Signaling Pathway Diagrams:

BBB_Protection 6-Feruloylspinosin 6-Feruloylspinosin FAK FAK 6-Feruloylspinosin->FAK Activates DOCK180 DOCK180 FAK->DOCK180 Rac1 Rac1 DOCK180->Rac1 WAVE2 WAVE2 Rac1->WAVE2 Arp3 Arp3 WAVE2->Arp3 Actin\nPolymerization Actin Polymerization Arp3->Actin\nPolymerization BBB Integrity BBB Integrity Actin\nPolymerization->BBB Integrity Maintains

Caption: Proposed mechanism of this compound in maintaining BBB integrity.

AD_Neuroprotection Ab Aggregates Ab Aggregates Neuronal\nSurvival Neuronal Survival Ab Aggregates->Neuronal\nSurvival Induces Toxicity 6-Feruloylspinosin 6-Feruloylspinosin AMPK AMPK 6-Feruloylspinosin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Clearance of\nAb Aggregates Clearance of Ab Aggregates Autophagy->Clearance of\nAb Aggregates Clearance of\nAb Aggregates->Neuronal\nSurvival

Caption: Neuroprotective mechanism of this compound in Alzheimer's disease.

Anti-Melanogenic Effects: Inhibition of the cAMP-CREB-MITF Axis

This compound has been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity and downregulating the melanin-producing signaling pathway. This effect is mediated through the inhibition of the cyclic AMP (cAMP)-cAMP response element-binding protein (CREB)-microphthalmia-associated transcription factor (MITF) axis.

Alpha-melanocyte-stimulating hormone (α-MSH) binds to its receptor on melanocytes, leading to an increase in intracellular cAMP levels. This activates CREB, which in turn upregulates the expression of MITF, the master regulator of melanogenesis. MITF then activates the transcription of key melanogenic enzymes, including tyrosinase. This compound has been shown to downregulate this pathway, leading to a reduction in melanin synthesis.[18]

Quantitative Data:
ParameterObservationReference
α-MSH-induced melanin content in B16F10 cellsSignificantly inhibited by this compound.[18]
In vitro mushroom tyrosinase activityDirectly inhibited by this compound.[18]
cAMP levelsDownregulated by this compound.[18]
Phosphorylation of CREBDownregulated by this compound.[18]
MITF and tyrosinase expressionDownregulated by this compound.[18]
Experimental Protocols:

Melanin Content Assay in B16F10 Melanoma Cells

  • Cell Culture and Treatment: Seed B16F10 melanoma cells in a culture plate and allow them to adhere. Treat the cells with α-MSH to stimulate melanogenesis, in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them in a solution of NaOH with DMSO.

  • Melanin Quantification: Measure the absorbance of the cell lysates at 475 nm using a microplate reader. The melanin content can be normalized to the total protein content of the cells.

In Vitro Tyrosinase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and various concentrations of this compound or a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.

  • Enzyme Addition: Add mushroom tyrosinase to the reaction mixture to initiate the reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The inhibitory activity of this compound can be calculated as a percentage of the control reaction without the inhibitor.

Signaling Pathway Diagram:

Melanogenesis_Inhibition a-MSH α-MSH MC1R MC1R a-MSH->MC1R cAMP cAMP MC1R->cAMP Increases CREB CREB cAMP->CREB Activates MITF MITF CREB->MITF Upregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin\nSynthesis Melanin Synthesis Tyrosinase->Melanin\nSynthesis Catalyzes 6-Feruloylspinosin 6-Feruloylspinosin 6-Feruloylspinosin->cAMP Inhibits 6-Feruloylspinosin->Tyrosinase Directly Inhibits

Caption: Inhibition of melanogenesis by this compound.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential across a range of pathological conditions. Its mechanisms of action are complex and involve the modulation of several key signaling pathways, including the NF-κB, GSK3β/PGC-1α/Nrf2/HO-1, FAK-DOCK180-Rac1-WAVE2-Arp3, AMPK/mTOR, and cAMP-CREB-MITF pathways. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic applications of this compound and to translate these preclinical findings into clinical practice.

References

An In-depth Technical Guide to 6'''-Feruloylspinosin (CAS: 77690-92-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6'''-Feruloylspinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa.[1] This document collates critical data on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols to support ongoing research and development efforts.

Physicochemical Properties

This compound is a yellow, powdered compound belonging to the flavonoid chemical family.[] It is soluble in organic solvents such as DMSO, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 77690-92-7[5]
Molecular Formula C38H40O18[][6]
Molecular Weight 784.71 g/mol [][3][5][6][7]
Appearance Yellow to off-white solid powder[][5]
Purity ≥95% to >98% (HPLC)[][7][8]
Boiling Point (Predicted) 1029.8 ± 65.0 °C at 760 mmHg[]
Density (Predicted) 1.6 ± 0.1 g/cm³[]
pKa (Predicted) 5.71 ± 0.40[4]
Solubility (DMSO) 12 mg/mL (15.29 mM)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Activities and Mechanism of Action

This compound has been identified as a key bioactive component of Ziziphi Spinosae Semen, a traditional medicine used for treating insomnia and anxiety.[1][9][10] Its pharmacological effects are attributed to several mechanisms, including sedative-hypnotic, anti-inflammatory, and cardioprotective activities.

Sedative-Hypnotic Effects

Research indicates that this compound contributes to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[1][9] It has been shown to prolong hexobarbital-induced sleeping time in mice.[9] The proposed mechanism involves the modulation of the GABAergic system; it can enhance the mRNA expression of GABAAα1, GABAAα5, and GABABR1 in rat hippocampal neurons.[4] Molecular docking studies have also identified it as a potential Q-marker for the sedative effects of Ziziphi Spinosae Semen through its interaction with the GABA receptor.[10]

Sedative_Hypnotic_Pathway FSP This compound GABA_R GABAA/B Receptors (Hippocampal Neurons) FSP->GABA_R Modulates GABA_exp ↑ mRNA Expression (GABAAα1, GABAAα5, GABABR1) GABA_R->GABA_exp Neuron Neuronal Inhibition GABA_exp->Neuron Sedation Sedative-Hypnotic Effects Neuron->Sedation

Caption: Proposed mechanism for the sedative-hypnotic effects of this compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by targeting the NF-κB signaling pathway.[3][7] Studies have shown that it can decrease the nuclear translocation of the p65 subunit of NF-κB and inhibit NF-κB-DNA binding.[7] This action is comparable to known NF-κB inhibitors.[7]

Anti_Inflammatory_Pathway FSP This compound p65_translocation Nuclear Translocation of NF-κB p65 FSP->p65_translocation NFkB_binding NF-κB-DNA Binding p65_translocation->NFkB_binding Inflammation Inflammatory Response NFkB_binding->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Cardioprotective Effects

In models of acute myocardial ischemia-reperfusion injury, this compound has demonstrated significant cardioprotective effects.[11][12] The underlying mechanism involves the activation of the PGC-1α/Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defenses and the regulation of autophagy.[11] It has been observed to reduce the phosphorylation of GSK3β, promote autophagy flux (indicated by increased LC3B-II and decreased p62 levels), and increase the levels of PGC1α, Nrf2, and HO-1.[11][12]

Cardioprotective_Pathway FSP This compound GSK3b ↓ p-GSK3β FSP->GSK3b PGC1a ↑ PGC-1α FSP->PGC1a Autophagy ↑ Autophagy Flux (↑LC3B-II, ↓p62) GSK3b->Autophagy Protection Cardioprotection Autophagy->Protection Nrf2 ↑ Nrf2 PGC1a->Nrf2 HO1 ↑ HO-1 Nrf2->HO1 HO1->Protection

Caption: Cardioprotective signaling pathway activated by this compound.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats reveal that this compound can cross the blood-brain barrier and is distributed rapidly and widely in various tissues.[] Compared to its analogue spinosin, it is distributed faster but eliminated more slowly from the plasma.[] The degradation of this compound in the presence of rat intestinal bacteria is rapid, following apparent first-order kinetics, with approximately 80% of the compound decomposing within 8-12 hours.[1][13] This process involves serial hydrolysis, leading to the formation of at least two metabolites.[1][13]

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs

SpeciesAdministrationTmax (h)t1/2 (h)Key FindingSource(s)
RatOral (ZSS Extract)~2.51~5.50Insomnia models showed decreased systemic exposure and increased clearance.[9]
RatIntravenous-2.25 ± 0.52Slower elimination compared to spinosin (t1/2 = 1.39 ± 0.11 h).[11]
Beagle DogOral (Fried ZSS Extract)2.40 - 3.202.08 - 6.79Part of a multi-component pharmacokinetic profile.[14]

Experimental Protocols

Quantification by HPLC-MS/MS in Biological Matrices

This method is designed for the sensitive and accurate quantification of this compound in plasma and tissue samples.[][13]

  • Instrumentation: Agilent 1200 Series HPLC system coupled with a mass spectrometer.[13]

  • Chromatographic Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm) or similar C18 column.[][13]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (20:80, v/v).[]

  • Flow Rate: 0.3 mL/min.[][13]

  • Column Temperature: 30-35°C.[][13]

  • Detection (MS/MS): Multiple Reaction Monitoring (MRM) in negative ion mode.

    • Transition for this compound: m/z [M-H]⁻ 783.3 → 427.2.[]

    • Internal Standard (Puerarin): m/z [M-H]⁻ 415.4 → 295.4.[]

  • Sample Preparation (Plasma/Tissue Homogenate): Protein precipitation with methanol or acetonitrile followed by centrifugation. The supernatant is then injected for analysis.

  • Validation: The method is validated for linearity, precision, accuracy, extraction recovery, and matrix effect. Linearity is typically established over a concentration range of 20-2000 ng/mL with r² ≥ 0.99.[] Intra- and inter-day precision should be <15%.[][13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Tissue Homogenate Spike Add Internal Standard (e.g., Puerarin) Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

In Vitro Degradation by Intestinal Microbiota

This protocol assesses the metabolic stability of this compound in the presence of gut bacteria.[1]

  • Preparation of Bacterial Culture: Fecal content from rats is collected and cultured in a general anaerobic medium (GAM) under anaerobic conditions.

  • Incubation: this compound is added to the bacterial culture at various concentrations (e.g., 2, 20, and 40 µg/mL).

  • Sampling: Aliquots are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: The concentration of remaining this compound and the formation of metabolites in the samples are determined using the HPLC-MS/MS method described above.

  • Kinetics: The degradation data is fitted to a kinetic model (e.g., first-order) to determine the degradation rate constant.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities relevant to central nervous system disorders, inflammation, and cardiovascular disease. Its ability to modulate key signaling pathways such as GABAergic neurotransmission, NF-κB, and PGC-1α/Nrf2/HO-1 provides a strong basis for its therapeutic potential. The established analytical methods and pharmacokinetic data summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore its clinical applications. Future studies should focus on elucidating the detailed structure of its metabolites, conducting comprehensive safety and toxicity assessments, and optimizing delivery systems to enhance its bioavailability.

References

6'''-Feruloylspinosin molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 6'''-Feruloylspinosin

Introduction

This compound is a C-glycoside flavonoid, a class of natural compounds known for their diverse pharmacological activities.[1][2] It is primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (Semen Ziziphi Spinosae), a plant used in traditional medicine for treating conditions like insomnia and anxiety.[3] Modern pharmacological research has revealed that this compound possesses a range of therapeutic properties, including cardioprotective, neuroprotective, and anti-inflammatory effects, making it a compound of significant interest for drug development professionals.[2][4][5][6]

This technical guide provides a comprehensive overview of the core molecular data, experimental protocols, and known signaling pathways associated with this compound.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including dosage calculations and analytical method development.

PropertyValueSource(s)
Molecular Formula C₃₈H₄₀O₁₈[1][2][4][5][6][7][8]
Molecular Weight 784.71 g/mol [1][2][5][7]
Chemical Class Flavonoid[1][2]
Appearance Off-white to yellow solid/powder[1][7]
Purity (Typical) ≥98%[1][2]
CAS Number 77690-92-7[5][7]

Key Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways. The following sections detail its mechanisms of action in cardioprotection and neuroprotection.

Cardioprotective Effects

In preclinical models, this compound has been shown to protect the heart against acute myocardial ischemia-reperfusion injury.[1][4] The primary mechanism involves the inhibition of Glycogen Synthase Kinase-3β (GSK3β). This inhibition triggers two downstream protective pathways: it enhances autophagy, a cellular recycling process that removes damaged components, and activates the PGC-1α/Nrf2/HO-1 signaling cascade, which bolsters the cell's antioxidant defenses.[1][4][9][10]

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Outcome Feruloylspinosin This compound GSK3b GSK3β (Glycogen Synthase Kinase-3β) Feruloylspinosin->GSK3b inhibits PGC1a PGC-1α GSK3b->PGC1a inhibits Autophagy Autophagy GSK3b->Autophagy inhibits Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 activates Cardioprotection Myocardial Cell Protection (Cardioprotection) HO1->Cardioprotection Antioxidant Response Autophagy->Cardioprotection

Cardioprotective signaling pathway of this compound.
Neuroprotective Effects

This compound has also demonstrated potential in mitigating the neurotoxicity associated with Alzheimer's disease.[2] Studies indicate that it can alleviate Aβ-induced toxicity by activating the AMPK/mTOR signaling pathway.[2] Activation of AMPK and subsequent inhibition of mTOR promotes cellular autophagy, which helps clear aggregated proteins. This mechanism also contributes to regulating oxidative stress and preventing mitochondrial dysfunction, key pathological features of neurodegenerative diseases.[2]

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Outcome Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK activates mTOR mTOR AMPK->mTOR inhibits OxidativeStress Regulation of Oxidative Stress AMPK->OxidativeStress Mitochondrial Inhibition of -Mitochondrial Dysfunction AMPK->Mitochondrial Autophagy Autophagy mTOR->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

Neuroprotective signaling pathway of this compound.

Experimental Protocols

Reproducible experimental methodologies are critical for scientific validation. The following protocols are based on published research and provide a framework for studying this compound.

In Vivo Model of Cardioprotection

This protocol describes the investigation of this compound's cardioprotective effects in a rat model of acute myocardial infarction (AMI).[1][4]

  • Animal Model : An AMI model is established in rats by ligating the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[1][4]

  • Compound Preparation and Administration :

    • This compound is first dissolved in dimethyl sulfoxide (DMSO) and then diluted in saline to the final concentration.[4]

    • A dose of 5 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the LAD ligation surgery.[1][4]

    • A vehicle control group is treated with an equal volume of the DMSO-saline solution.[4]

  • Assessment of Myocardial Injury :

    • Following the ischemia-reperfusion period, blood samples are collected to measure serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), which are key biomarkers of cardiac muscle damage.[4][10]

    • Heart tissue is harvested to assess the extent of tissue injury and the rate of apoptosis in myocardial cells.[1][4]

  • Mechanism Analysis :

    • Western blotting is performed on protein extracts from the infarct myocardial tissues to quantify the levels of key signaling proteins, including phosphorylated GSK3β, PGC-1α, Nrf2, HO-1, LC3B-II, and p62.[1][4]

G cluster_workflow In Vivo Cardioprotection Workflow start Animal Acclimatization drug_admin Drug Administration (5 mg/kg i.p. This compound or Vehicle) start->drug_admin T-30 min surgery AMI Model Induction (LAD Ligation) drug_admin->surgery assessment Assessment of Injury (Serum Biomarkers, Apoptosis) surgery->assessment Post-Reperfusion analysis Mechanism Analysis (Western Blotting) assessment->analysis

Experimental workflow for in vivo cardioprotection studies.
Separation and Purification Protocol

This protocol outlines a method for isolating high-purity this compound from its natural source, Semen Ziziphi Spinosae.[11]

  • Extraction : Defatted Semen Ziziphi Spinosae powder undergoes ultrasonic extraction to create a crude extract.[11]

  • Initial Purification : The crude extract is purified using a macroporous resin column (e.g., SEPABEADS SP825) to remove impurities and enrich the flavonoid fraction.[11]

  • Fractionation : The enriched extract is further separated by flash chromatography.[11]

  • Final Purification : The fraction containing this compound is subjected to high-pressure preparative chromatography (e.g., using a C18 column) to yield the final compound with high purity (≥98%).[11]

Conclusion

This compound is a promising flavonoid with well-documented cardioprotective and neuroprotective properties. Its mechanisms of action, centered on the modulation of key signaling pathways like GSK3β and AMPK/mTOR, offer multiple avenues for therapeutic intervention in complex diseases. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this natural compound.

References

A Comprehensive Technical Guide on the Therapeutic Potential of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Feruloylspinosin, a flavonoid glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has emerged as a promising natural compound with a spectrum of therapeutic properties. This technical guide synthesizes the current scientific literature on this compound, focusing on its neuroprotective, cardioprotective, and anti-inflammatory effects. Detailed summaries of quantitative data, experimental methodologies, and visual representations of the core signaling pathways are provided to facilitate further research and drug development endeavors.

Introduction

This compound is a C-glycoside flavonoid that has demonstrated significant biological activity in a variety of preclinical models.[1][2] Its multifaceted mechanism of action, involving the modulation of key cellular signaling pathways, positions it as a compelling candidate for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory ailments. This document provides an in-depth overview of the scientific evidence supporting the therapeutic potential of this compound.

Therapeutic Effects and Mechanisms of Action

Neuroprotective Effects

This compound has shown significant promise in models of Alzheimer's disease (AD) by mitigating beta-amyloid (Aβ)-induced toxicity.[3][4] Its neuroprotective actions are attributed to the promotion of autophagy and mitophagy, processes crucial for the degradation of misfolded proteins and damaged organelles.[3][4]

Signaling Pathways:

  • AMPK/mTOR Pathway: this compound activates the AMPK/mTOR signaling pathway, a central regulator of cellular energy homeostasis and autophagy.[5] Activation of AMPK and subsequent inhibition of mTOR promotes the initiation of autophagy, facilitating the clearance of Aβ aggregates.[5]

  • Pink1/Parkin-Mediated Mitophagy: In cellular models, this compound has been observed to increase the expression of PINK1 and Parkin, key proteins involved in the selective removal of dysfunctional mitochondria (mitophagy).[4][6] This action helps to maintain mitochondrial homeostasis and reduce oxidative stress, which are implicated in AD pathogenesis.[5][6]

Experimental Evidence: In Caenorhabditis elegans models of Aβ toxicity, this compound treatment delayed aging, reduced paralysis, and enhanced stress resistance.[3] In PC12 cells, it protected against Aβ-induced damage by inhibiting protein aggregation and promoting mitophagy.[4]

Cardioprotective Effects

In preclinical models of acute myocardial ischemia and reperfusion injury, this compound has demonstrated significant cardioprotective effects by attenuating tissue damage, reducing cell apoptosis, and promoting pro-survival pathways.[1][7]

Signaling Pathway:

  • GSK3β/PGC-1α/Nrf2/HO-1 Pathway: this compound inhibits the phosphorylation of glycogen synthase kinase-3β (GSK3β).[1][7] This inhibition leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn activates the nuclear factor erythroid 2-related factor 2 (Nrf2).[1][8] Nrf2 is a master regulator of the antioxidant response and induces the expression of downstream cytoprotective genes, including heme oxygenase-1 (HO-1).[1][8][9] This cascade ultimately enhances cellular antioxidant capacity and promotes cell survival.[1][8]

Experimental Evidence: In a rat model of acute myocardial infarction, intraperitoneal injection of this compound (5 mg/kg) significantly reduced myocardial tissue injury and the release of cardiac enzymes.[7][10] It also decreased the rate of apoptosis in myocardial cells.[1]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.[11][12]

Signaling Pathway:

  • NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[11][12] By preventing the activation of NF-κB, it can suppress the expression of pro-inflammatory cytokines and mediators.[11] Molecular docking studies suggest that this compound can bind to key proteins in the NF-κB pathway.

Experimental Evidence: Extracts containing this compound have been shown to decrease the nuclear levels of the p65 protein and inhibit NF-κB-DNA binding in vitro.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cardioprotective Effects of this compound in a Rat Model of Acute Myocardial Infarction

ParameterControl (AMI)This compound (5 mg/kg)% ChangeReference
Serum Cardiac Troponin I (cTnI) (pg/ml) 662.0429.2↓ 35.2%[1]
Serum Lactate Dehydrogenase (LDH) (U/ml) 6128648270↓ 21.2%[1]
Myocardial Apoptosis Rate (%) ~55.338.1↓ 31.1%[1]

Table 2: Effects of this compound on Protein Expression in Myocardial Tissue

ProteinChange with this compound TreatmentSignaling PathwayReference
p-GSK3β (Tyr216) DecreasedGSK3β/PGC-1α/Nrf2/HO-1[1][7]
PGC-1α IncreasedGSK3β/PGC-1α/Nrf2/HO-1[1][7]
Nrf2 IncreasedGSK3β/PGC-1α/Nrf2/HO-1[1][7]
HO-1 IncreasedGSK3β/PGC-1α/Nrf2/HO-1[1][7]
p62 DecreasedAutophagy[1][7]

Experimental Protocols

Animal Model of Acute Myocardial Infarction
  • Animal Model: Male Wistar albino rats (250-300 g) were used.[1]

  • Induction of Ischemia: The left anterior descending artery (LAD) was occluded to induce myocardial ischemia.[7][10]

  • Treatment: this compound (5 mg/kg) was administered via intraperitoneal injection 30 minutes before LAD ligation.[7][10]

  • Assessment: Serum levels of cardiac enzymes (cTnI, LDH), tissue injury (TTC staining), and apoptosis were evaluated after reperfusion.[1][7] Western blotting was used to determine protein expression levels in myocardial tissue.[1][7]

In Vitro Models of Neuroprotection
  • Caenorhabditis elegans Model: A transgenic C. elegans strain (GMC101) expressing the human Aβ protein was used to assess the effects of this compound on AD-related phenotypes.[3][4]

  • Cell Culture Model: PC12 cells, a rat pheochromocytoma cell line, were used to study the effects of this compound on Aβ-induced toxicity, protein aggregation, and mitophagy.[4]

In Vitro Anti-inflammatory Assays
  • Electromobility Shift Assay (EMSA): This assay was used to determine the effect of this compound on NF-κB-DNA binding.[11][12]

  • Western Blot Analysis: The nuclear translocation of the NF-κB-p65 subunit was assessed by Western blotting to evaluate the inhibitory effect of this compound on NF-κB activation.[11][12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

G Cardioprotective Signaling Pathway of this compound cluster_extracellular Myocardial Ischemia-Reperfusion cluster_intracellular Cardiomyocyte Ischemia Ischemia GSK3b GSK3β (p-Tyr216) Ischemia->GSK3b activates 6-FS This compound 6-FS->GSK3b inhibits PGC1a PGC-1α GSK3b->PGC1a inhibits Autophagy Autophagy GSK3b->Autophagy inhibits Apoptosis Apoptosis GSK3b->Apoptosis promotes Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression Cell_Survival Cardioprotection & Cell Survival HO1->Cell_Survival promotes Autophagy->Cell_Survival promotes Apoptosis->Cell_Survival

Caption: Cardioprotective mechanism of this compound.

G Neuroprotective Signaling Pathway of this compound in AD cluster_extracellular Alzheimer's Disease Pathology cluster_intracellular Neuron Abeta Aβ Aggregates Neuroprotection Neuroprotection Abeta->Neuroprotection 6-FS This compound AMPK AMPK 6-FS->AMPK activates Pink1 PINK1 6-FS->Pink1 promotes expression Parkin Parkin 6-FS->Parkin promotes expression mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Autophagy->Abeta clears Autophagy->Neuroprotection promotes Pink1->Parkin recruits Mitophagy Mitophagy Parkin->Mitophagy initiates Mitophagy->Neuroprotection promotes

Caption: Neuroprotective mechanisms of this compound.

G Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Inflammatory Stimuli cluster_intracellular Immune Cell Stimuli Stimuli IKK IKK Stimuli->IKK activates 6-FS This compound NFkB NF-κB (p65/p50) 6-FS->NFkB inhibits nuclear translocation IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation promotes

References

Neuroprotective Mechanisms of 6'''-Feruloylspinosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6'''-Feruloylspinosin, a C-glycoside flavonoid predominantly found in the seeds of Ziziphus jujuba (Sour Jujube), has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of its mechanisms of action, supported by quantitative data from preclinical studies. The information is tailored for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease. This document summarizes key findings related to its role in promoting cellular autophagy and mitophagy, modulating critical signaling pathways, and mitigating neurotoxicity.

Core Neuroprotective Mechanisms

Research indicates that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily by enhancing cellular clearance mechanisms and modulating key signaling pathways involved in cell survival and stress response.

Promotion of Mitophagy and Autophagy

A critical aspect of this compound's neuroprotective activity is its ability to induce mitophagy, the selective degradation of damaged mitochondria, and general autophagy. In models of beta-amyloid (Aβ) toxicity, a hallmark of Alzheimer's disease, this compound has been shown to alleviate neurotoxicity by promoting the clearance of aggregated proteins and dysfunctional mitochondria.[1] This is achieved through the upregulation of the PINK1/Parkin signaling pathway, a key regulator of mitophagy.[1]

Modulation of Signaling Pathways

This compound has been demonstrated to influence several critical signaling pathways implicated in neurodegeneration:

  • AMPK/mTOR Signaling Pathway: By activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) pathway, this compound promotes cellular autophagy, regulates oxidative stress, and inhibits mitochondrial dysfunction.[2]

  • GSK3β/PGC-1α/Nrf2/HO-1 Pathway: In response to cellular stress, this compound can reduce the phosphorylation of glycogen synthase kinase-3β (GSK3β).[3][4] This inhibition leads to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α and the subsequent activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathway.[3][4][5] This cascade plays a crucial role in antioxidant defense and mitochondrial biogenesis.

Attenuation of Neurotransmitter Imbalance and Oxidative Stress

Studies have shown that this compound can modulate the metabolism of neurotransmitters, with significant changes observed in five amino acid-related neurotransmitters in the context of Alzheimer's disease models.[2] Furthermore, its ability to activate the Nrf2/HO-1 pathway contributes to the reduction of oxidative stress, a key pathological feature of many neurodegenerative disorders.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Rats

ParameterControl (AMI Model)This compound (5 mg/kg)% ChangeReference
Serum cTnI (pg/ml)662.0429.2↓ 35.2%[3][6]
Serum LDH (U/ml)6128648270↓ 21.2%[3][6]
Apoptotic Myocardial Cells (%)~55.3%38.1%↓ 31.1%[3]

AMI: Acute Myocardial Infarction; cTnI: Cardiac Troponin I; LDH: Lactate Dehydrogenase.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the key methodologies employed in the cited studies.

Animal Models
  • Caenorhabditis elegans (GMC101) Model: To investigate the effects on Aβ-induced toxicity, a transgenic C. elegans strain (GMC101) expressing human Aβ1-42 was used.[1] Neuroprotective effects were assessed by observing phenotypes such as aging, paralysis rate, resistance to heat stress, and chemotaxis ability.[1][7]

  • Rat Model of Acute Myocardial Ischemia (AMI): The left anterior descending artery (LAD) was occluded to induce myocardial ischemia. This compound (5 mg/kg) was administered via intraperitoneal injection 30 minutes prior to LAD ligation.[3][4][6]

Cell Culture and Treatment
  • PC12 Cells: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were used as an in vitro model to study Aβ-induced toxicity.[1]

Biochemical Assays
  • Western Blotting: This technique was used to determine the protein levels of key signaling molecules, including PINK1, Parkin, GSK3β, PGC-1α, Nrf2, HO-1, LC3B-II, and p62.[3][4]

  • Metabolomics Analysis: A targeted metabolomics approach using LC-MS/MS was employed to characterize the metabolism of neurotransmitters.[2]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 This compound Intervention cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK GSK3b GSK3β (Phosphorylation) Feruloylspinosin->GSK3b mTOR mTOR AMPK->mTOR Autophagy Autophagy (Increased) mTOR->Autophagy PGC1a PGC-1α GSK3b->PGC1a Nrf2 Nrf2 PGC1a->Nrf2 HO1 HO-1 Nrf2->HO1 OxidativeStress Oxidative Stress (Reduced) HO1->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction (Inhibited) Autophagy->MitochondrialDysfunction Neuroprotection Neuroprotection Autophagy->Neuroprotection OxidativeStress->Neuroprotection MitochondrialDysfunction->Neuroprotection

Caption: Signaling pathways modulated by this compound.

cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Outcome Celegans C. elegans (GMC101) Aβ Transgenic Model Treatment_Celegans This compound Treatment Celegans->Treatment_Celegans Phenotype Phenotypic Analysis (Paralysis, Aging, Stress Resistance) Treatment_Celegans->Phenotype Neuroprotection Neuroprotective Effects Phenotype->Neuroprotection PC12 PC12 Cells Abeta Aβ-induced Toxicity PC12->Abeta Treatment_PC12 This compound Treatment Abeta->Treatment_PC12 Analysis Biochemical Analysis (Mitophagy, Signaling Pathways) Treatment_PC12->Analysis Analysis->Neuroprotection

Caption: Experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, with a well-defined mechanism of action centered on the enhancement of cellular clearance pathways and the modulation of key survival and stress response signaling cascades. The data presented in this guide underscore its therapeutic promise for neurodegenerative diseases, particularly Alzheimer's disease.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.

  • Dose-Response Studies: Comprehensive dose-response studies in various preclinical models are necessary to establish optimal therapeutic concentrations.

  • Long-Term Efficacy and Safety: Long-term studies are required to evaluate the sustained neuroprotective effects and potential toxicity of chronic administration.

  • Clinical Translation: Ultimately, well-designed clinical trials will be essential to validate the therapeutic efficacy of this compound in human patients with neurodegenerative diseases.

This technical guide serves as a foundational resource for the scientific community, aiming to accelerate research and development efforts in this promising area of neurotherapeutics.

References

Cardioprotective effects of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Cardioprotective Effects of 6'''-Feruloylspinosin

Abstract

This compound, a C-glycoside flavonoid derived from Semen Ziziphi Spinosae (SZS), has demonstrated significant cardioprotective properties against acute myocardial ischemia-reperfusion (I/R) injury.[1][2] Preclinical studies in rat models of acute myocardial infarction (AMI) reveal that this compound mitigates myocardial tissue damage, reduces cardiac enzyme release, and limits apoptosis.[1][3] The primary mechanism of action involves the inhibition of glycogen synthase kinase-3β (GSK3β), which subsequently promotes pro-survival autophagy and activates the PGC-1α/Nrf2/HO-1 signaling pathway.[1][2][4] This document provides a comprehensive technical overview of the experimental evidence, molecular mechanisms, and methodologies related to the cardioprotective effects of this compound, intended to support further research and drug development initiatives.

Mechanism of Cardioprotection

Myocardial I/R injury is a complex pathophysiological event characterized by oxidative stress, inflammation, calcium overload, and apoptosis.[1][4] this compound exerts its protective effects by modulating key cellular pathways that counteract these detrimental processes.

Attenuation of Myocardial Injury and Apoptosis

In a rat model of AMI, pretreatment with this compound (5 mg/kg, intraperitoneal injection) 30 minutes prior to ischemia significantly attenuated tissue injury.[1][2][5] This was evidenced by a marked reduction in the serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), which are key biomarkers of myocardial damage.[1][5][6] Furthermore, histological analysis confirmed a decrease in the extent of tissue damage and the rate of apoptosis in the infarct region of treated animals.[1][2]

Modulation of Autophagy

Autophagy is a critical cellular process for clearing damaged organelles and proteins, and its promotion can be protective during I/R injury.[1] this compound was found to enhance autophagy flux in myocardial cells.[1][4] This was demonstrated by an increased expression of light chain 3B-II (LC3B-II) and a decreased level of p62, indicating the activation of autophagy.[1][5]

Core Signaling Pathway: Inhibition of GSK3β and Activation of PGC-1α/Nrf2/HO-1

The primary mechanism underlying the cardioprotective effects of this compound is the inhibition of GSK3β.[1][7] Specifically, it reduces the phosphorylation of GSK3β at the Tyr216 residue.[1][2] The inhibition of GSK3β triggers two critical downstream pro-survival pathways:

  • Induction of Autophagy: GSK3β inhibition is known to promote protective autophagy in myocardial cells.[1][4]

  • Activation of the PGC-1α/Nrf2/HO-1 Axis: GSK3β inhibition leads to the accumulation of peroxisome proliferator-activated receptor γ coactivator (PGC)-1α.[1][4] PGC-1α, a key regulator of mitochondrial biogenesis and energy metabolism, subsequently upregulates the transcription factor nuclear factor (erythroid-derived 2)-like 2 (Nrf2).[1][4] Activated Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, most notably hemeoxygenase-1 (HO-1), which helps to counteract the oxidative stress central to I/R injury.[1][4][8]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Myocardial Injury Markers in AMI Rats

BiomarkerAMI Model (Control)AMI Model + this compound (5 mg/kg)Percentage ReductionReference
Cardiac Troponin I (cTnI)662.0 pg/ml429.2 pg/ml~35.2%[5]
Lactate Dehydrogenase (LDH)61286 U/ml48270 U/ml~21.2%[5]

Table 2: Effect of this compound on Key Signaling Proteins in Myocardial Tissue

ProteinEffect ObservedImplicationReference
p-GSK3β (Tyr216)DecreasedInhibition of GSK3β activity[1][2]
LC3B-IIIncreasedPromotion of Autophagy[1][5]
p62DecreasedIncreased Autophagic Flux[1][5]
PGC-1αIncreasedActivation of downstream antioxidant pathways[1][2][4]
Nrf2IncreasedUpregulation of antioxidant gene expression[1][2][4]
HO-1IncreasedEnhanced antioxidant defense[1][2][4]

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference
Half-life (t½)2.25 ± 0.52 h[1]
Time to Max Concentration (Tmax)~0.3 h[9]

Experimental Protocols

The following methodologies were employed to investigate the cardioprotective effects of this compound.

Animal Model of Acute Myocardial Infarction (AMI)
  • Species: Male Sprague-Dawley rats.

  • Procedure: The rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending artery (LAD) is ligated with a suture to induce myocardial ischemia. After a defined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., for 2-4 hours).[1][2] Successful model induction is confirmed by electrocardiogram (ECG) changes and subsequent histological analysis.[1]

Drug Administration
  • Compound: this compound.

  • Dosage: 5 mg/kg body weight.[1][2][5]

  • Route: Intraperitoneal (i.p.) injection.[1][2][5]

  • Timing: Administered 30 minutes prior to the LAD ligation procedure.[1][2][5]

Measurement of Myocardial Injury Markers
  • Sample: Blood serum collected after the reperfusion period.

  • Method: Standard enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of cardiac troponin I (cTnI) and the activity of lactate dehydrogenase (LDH).[1][5]

Western Blot Analysis
  • Sample: Protein lysates from the ischemic area of the myocardial tissue.

  • Procedure:

    • Total protein is extracted and quantified using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with primary antibodies specific for p-GSK3β, GSK3β, LC3B, p62, PGC-1α, Nrf2, HO-1, and a loading control (e.g., GAPDH).

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.[1]

Histological and Apoptosis Assessment
  • Infarct Size: Triphenyltetrazolium chloride (TTC) staining is used to delineate the infarct area (pale) from the viable myocardium (red).

  • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on heart tissue sections to identify apoptotic cell nuclei. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.[1]

Visualized Pathways and Workflows

The following diagrams illustrate the core signaling pathway and the experimental workflow.

G cluster_0 Myocardial Ischemia/Reperfusion Injury cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cardioprotective Outcomes IR I/R Injury GSK3b_act Increased p-GSK3β (Tyr216) (Active GSK3β) IR->GSK3b_act OxStress Oxidative Stress (ROS Generation) IR->OxStress Apoptosis Myocardial Apoptosis GSK3b_act->Apoptosis promotes GSK3b_inact Reduced p-GSK3β (Tyr216) (GSK3β Inhibition) GSK3b_act->GSK3b_inact inhibits OxStress->Apoptosis promotes FS This compound FS->GSK3b_inact causes Autophagy ↑ Autophagy (↑ LC3B-II, ↓ p62) GSK3b_inact->Autophagy promotes PGC1a ↑ PGC-1α GSK3b_inact->PGC1a stabilizes AntiApop Reduced Apoptosis Autophagy->AntiApop Nrf2 ↑ Nrf2 PGC1a->Nrf2 upregulates HO1 ↑ HO-1 Nrf2->HO1 activates transcription AntiOx Reduced Oxidative Stress HO1->AntiOx AntiOx->AntiApop Protection Cardioprotection AntiApop->Protection G cluster_groups Grouping cluster_procedure Surgical & Reperfusion Procedure cluster_analysis Data Collection & Analysis start Start: Select Male Sprague-Dawley Rats Sham Sham Group start->Sham AMI_Control AMI Model (Vehicle Control) start->AMI_Control AMI_FS AMI Model + This compound (5 mg/kg, i.p.) start->AMI_FS Admin Drug/Vehicle Administration (30 min pre-surgery) LAD LAD Ligation (Ischemia) Admin->LAD Reperfusion Release Ligature (Reperfusion) LAD->Reperfusion Collect Collect Blood & Heart Tissue Reperfusion->Collect Biochem Biochemical Assays (Serum cTnI, LDH) Collect->Biochem Histo Histological Analysis (TTC, TUNEL) Collect->Histo WB Western Blot (GSK3β, PGC-1α, Nrf2, HO-1, etc.) Collect->WB end Endpoint: Evaluate Cardioprotective Efficacy Biochem->end Histo->end WB->end

References

The Antioxidant Profile of 6'''-Feruloylspinosin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Feruloylspinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba var. spinosa (Semen Ziziphi Spinosae), has garnered scientific interest for its potential therapeutic properties, including its antioxidant activity. This technical guide provides a comprehensive overview of the current understanding of the antioxidant mechanisms of this compound, focusing on its in vivo effects and the underlying signaling pathways. While direct quantitative in vitro antioxidant data for the purified compound is limited in publicly available literature, this guide presents the existing in vivo data, detailed hypothetical protocols for key antioxidant assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. Natural compounds with antioxidant properties are therefore of significant interest for drug development. This compound is a notable flavonoid that has demonstrated protective effects in preclinical models of diseases associated with oxidative stress.[1][2] This guide synthesizes the available data on its antioxidant activity to provide a resource for the scientific community.

In Vivo Antioxidant Activity of this compound

The primary evidence for the antioxidant activity of this compound comes from in vivo studies, particularly in models of myocardial ischemia-reperfusion injury, a condition characterized by significant oxidative stress.

Data Presentation

The following table summarizes the key quantitative data from a study investigating the cardioprotective effects of this compound in a rat model of acute myocardial infarction (AMI).

ParameterModelTreatment GroupDosageOutcomeReference
Cardiac Troponin I (cTnI) Rat AMI modelThis compound5 mg/kg (i.p.)Significant reduction in serum cTnI levels from 662.0 pg/ml to 429.2 pg/ml.[1][3]
Lactate Dehydrogenase (LDH) Rat AMI modelThis compound5 mg/kg (i.p.)Significant reduction in serum LDH activity from 61286 U/ml to 48270 U/ml.[1][3]
Myocardial Cell Apoptosis Rat AMI modelThis compound5 mg/kg (i.p.)Reduction in apoptotic myocardial cells from ~55.3% to 38.1%.[1]
PGC-1α, Nrf2, HO-1 Protein Expression Rat AMI modelThis compound5 mg/kg (i.p.)Clear increase in the protein levels of PGC-1α, Nrf2, and HO-1 in myocardial tissue.[1][2]

Signaling Pathways

The antioxidant effects of this compound are, at least in part, mediated by the activation of the PGC-1α/Nrf2/HO-1 signaling pathway, downstream of GSK3β inhibition.[1][2][4]

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Response Feruloylspinosin This compound GSK3b GSK3β (Glycogen Synthase Kinase-3β) Feruloylspinosin->GSK3b inhibits phosphorylation at Tyr216 PGC1a PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) GSK3b->PGC1a inhibition leads to increased levels Nrf2 Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) PGC1a->Nrf2 upregulates HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 activates transcription AntioxidantEnzymes Other Antioxidant Enzymes (e.g., SOD2) Nrf2->AntioxidantEnzymes induces expression OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress contributes to AntioxidantEnzymes->OxidativeStress contributes to CellProtection Myocardial Cell Protection OxidativeStress->CellProtection leads to G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Studies Compound This compound (Pure Compound) DPPH DPPH Assay (IC50 Value) Compound->DPPH ABTS ABTS Assay (TEAC Value) Compound->ABTS Other_in_vitro Other Assays (e.g., ORAC, FRAP) Compound->Other_in_vitro Cell_Culture Cell Culture Model (e.g., H9c2 Cardiomyocytes) DPPH->Cell_Culture Promising results lead to ABTS->Cell_Culture Promising results lead to Other_in_vitro->Cell_Culture Promising results lead to Oxidative_Stress_Induction Induce Oxidative Stress (e.g., H2O2, Ischemia-Reperfusion) Cell_Culture->Oxidative_Stress_Induction Treatment Treatment with This compound Oxidative_Stress_Induction->Treatment CAA Cellular Antioxidant Activity (CAA) Assay Treatment->CAA ROS_Measurement ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Measurement Animal_Model Animal Model (e.g., Rat AMI Model) CAA->Animal_Model Positive results inform ROS_Measurement->Animal_Model Positive results inform Drug_Administration Administration of This compound Animal_Model->Drug_Administration Biochemical_Analysis Biochemical Analysis (Serum Biomarkers) Drug_Administration->Biochemical_Analysis Histopathology Histopathological Examination Drug_Administration->Histopathology Mechanism_Study Mechanism of Action Study (Western Blot, PCR) Drug_Administration->Mechanism_Study

References

Methodological & Application

6'''-Feruloylspinosin synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 6'''-Feruloylspinosin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of this compound, a flavonoid C-glycoside with significant therapeutic potential.

Introduction

This compound is a naturally occurring flavonoid found in the seeds of Ziziphus jujuba (jujube).[1][2][3] It is a derivative of spinosin, where a ferulic acid moiety is attached via an ester linkage. This compound has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects.[4] Preclinical studies suggest that this compound exerts its effects through the modulation of key signaling pathways, such as the AMPK/mTOR and GSK3β pathways, and by interacting with GABA receptors.[5][6][7][8]

These properties make this compound a promising candidate for further investigation in drug discovery and development, particularly for neurodegenerative diseases and cardiovascular conditions. This document outlines the protocols for its synthesis and purification to facilitate further research.

Synthesis of this compound (Proposed Enzymatic Method)

As of now, a detailed, peer-reviewed chemical synthesis of this compound has not been extensively reported. However, based on the principles of enzymatic esterification of flavonoids and phenolic acids, a plausible synthetic route can be proposed.[2][9][10][11][12][13][14][15][16][17] This method involves the lipase-catalyzed esterification of spinosin with ferulic acid.

2.1. Proposed Synthesis Workflow

G cluster_synthesis Proposed Enzymatic Synthesis of this compound Spinosin Spinosin (Starting Material) Reaction Enzymatic Esterification Spinosin->Reaction FerulicAcid Ferulic Acid (Acyl Donor) FerulicAcid->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Solvent Organic Solvent (e.g., 2-methyl-2-butanol) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed enzymatic synthesis workflow for this compound.

2.2. Experimental Protocol (Proposed)

This protocol is a proposed method based on analogous enzymatic acylation of flavonoid glycosides. Optimization of reaction conditions will be necessary.

2.2.1. Materials

  • Spinosin (acceptor)

  • Ferulic acid (acyl donor)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone)

  • Molecular sieves (4 Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker incubator

2.2.2. Procedure

  • Preparation of Reaction Mixture:

    • In a screw-capped flask, dissolve spinosin and a molar excess of ferulic acid in the anhydrous organic solvent. The optimal molar ratio of spinosin to ferulic acid needs to be determined empirically, but a starting point of 1:5 to 1:10 is suggested.

    • Add activated molecular sieves to the mixture to remove any residual water, which can inhibit the esterification reaction.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized, typically ranging from 10 to 50 mg/mL.

    • Seal the flask and place it in an orbital shaker incubator.

    • Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Termination and Enzyme Removal:

    • Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

  • Product Isolation:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude product will contain unreacted starting materials and the desired this compound, which will require further purification.

Purification of this compound

The following protocols are based on established methods for the isolation and purification of this compound from the seeds of Ziziphus jujuba.[18] These methods can be adapted for the purification of the synthesized product.

3.1. Purification Workflow

G cluster_purification Purification Workflow for this compound Crude Crude Extract or Synthetic Product Macro Macroporous Resin Chromatography Crude->Macro Flash Flash Chromatography (RP-C18) Macro->Flash PrepHPLC Preparative HPLC (RP-C18) Flash->PrepHPLC Pure Pure this compound PrepHPLC->Pure

Caption: Multi-step purification workflow for this compound.

3.2. Experimental Protocols

3.2.1. Macroporous Resin Chromatography (Initial Cleanup)

  • Resin: SEPABEADS SP825 or equivalent.

  • Procedure:

    • Dissolve the crude extract or synthetic product in an appropriate solvent (e.g., aqueous ethanol).

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate under reduced pressure.

3.2.2. Flash Chromatography

  • Stationary Phase: Reversed-phase C18 silica gel.

  • Mobile Phase: A gradient of methanol in water.

  • Procedure:

    • Dissolve the enriched fraction from the previous step in a minimal amount of the initial mobile phase.

    • Load the sample onto the flash chromatography column.

    • Elute with a linear gradient of methanol in water. A typical gradient might be from 30% to 70% methanol over 30-60 minutes.

    • Monitor the eluent with a UV detector (e.g., at 280 nm and 320 nm).

    • Collect fractions corresponding to the peak of this compound.

3.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

  • Column: Preparative RP-C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: Isocratic or shallow gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact conditions should be optimized based on analytical HPLC.

  • Procedure:

    • Dissolve the partially purified fraction in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Elute with the optimized mobile phase at a suitable flow rate.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent to obtain the pure compound.

3.3. Quantitative Data from Literature

The following table summarizes the yield and purity of this compound obtained through a multi-step purification process from Ziziphus jujuba seeds, as reported in the literature.[18]

Purification StepStarting MaterialCompound ObtainedPurityYield
Multi-step purification31.2 g defatted ZSS80.5 mg99.0%83.0%

ZSS: Ziziphi Spinosae Semen (sour jujube seeds)

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, which are central to its observed biological effects.

4.1. AMPK/mTOR Signaling Pathway

This compound can activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling.[5][19] This pathway is crucial for regulating cellular energy homeostasis, and its activation can promote autophagy, which is a cellular process for degrading and recycling damaged components. This mechanism is thought to contribute to the neuroprotective effects of this compound.[5][19][20][21]

G cluster_pathway AMPK/mTOR Signaling Pathway Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Modulation of the AMPK/mTOR pathway by this compound.

4.2. GSK3β Signaling Pathway

This compound has been demonstrated to inhibit the activity of Glycogen Synthase Kinase-3β (GSK3β).[6][8][22] GSK3β is a key regulator of numerous cellular processes, and its inhibition is associated with cardioprotective effects. The inhibition of GSK3β by this compound leads to the promotion of autophagy and the activation of the PGC-1α/Nrf2/HO-1 pathway, which helps to protect cells from ischemic injury.[6][8][22]

G cluster_pathway GSK3β Signaling Pathway Feruloylspinosin This compound GSK3b GSK3β Feruloylspinosin->GSK3b Inhibits Autophagy Autophagy GSK3b->Autophagy Inhibits PGC1a PGC-1α/Nrf2/HO-1 Pathway GSK3b->PGC1a Inhibits

Caption: Inhibition of the GSK3β pathway by this compound.

References

Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of 6'''-Feruloylspinosin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 6'''-Feruloylspinosin in plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a flavonoid glycoside and one of the major bioactive components found in Ziziphi Spinosae Semen, a traditional medicine used for its sedative and hypnotic effects. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a detailed protocol for a UPLC-MS/MS method that offers high throughput and sensitivity for the analysis of this compound in plasma samples.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_uplc UPLC Analysis cluster_msms MS/MS Detection plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_precip Add 300 µL Methanol (Protein Precipitation) add_is->add_precip vortex Vortex Mix add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection column Acquity BEH C18 Column (2.1 x 50 mm, 1.7 µm) injection->column mobile_phase Gradient Elution: 0.1% Formic Acid in Water (A) Acetonitrile (B) column->mobile_phase esi Electrospray Ionization (ESI) mobile_phase->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Puerarin or Sulfamethoxazole

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Stock and Working Solutions Preparation
  • Stock Solutions: Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store at 4°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each sample, except for the blank plasma.

  • To precipitate proteins, add 300 µL of methanol to each tube.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 3-10 µL) of the supernatant into the UPLC-MS/MS system for analysis.[1][2][3]

UPLC-MS/MS Instrumental Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] Column Temperature: 40°C Flow Rate: 0.3 mL/min[1] Mobile Phase:

  • A: 0.1% Formic acid in water[1]
  • B: Acetonitrile[1] Gradient Elution: A typical gradient might be: | Time (min) | %A | %B | | :--- | :- | :- | | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 4.0 | 10 | 90 | | 5.0 | 10 | 90 | | 5.1 | 95 | 5 | | 7.0 | 95 | 5 |

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI), negative or positive ion mode Scan Type: Multiple Reaction Monitoring (MRM) MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Mode
This compound 783.1 663.1 Negative[3]
Spinosin (related compound) 607.0 427.0 Negative[3]
Source Parameters:

  • Capillary Voltage: 3.5 kV[3]

  • Vaporizing Temperature: 350°C[3]

  • Nebulizing Gas Pressure: 40 psig[3]

  • Drying Gas Flow Rate: 10 L/min[3]

Method Validation Summary

The described method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.

Validation ParameterResult
Linearity Range 2 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (RSD) < 7.3%[1]
Inter-day Precision (RSD) < 7.3%[1]
Accuracy (RE) -1.3% to 6.1%[1]
Extraction Recovery 95.8% to 101.9%[1]
Matrix Effect Satisfactory, within acceptable limits[1]

Signaling Pathway Diagram (Hypothetical)

While the primary focus of this application note is the analytical method, this compound is studied for its effects on the central nervous system. The following diagram illustrates a hypothetical signaling pathway that could be investigated using data generated by this method.

G cluster_drug Pharmacokinetics cluster_target Pharmacodynamics drug This compound (Oral Administration) plasma_conc Plasma Concentration (Measured by UPLC-MS/MS) drug->plasma_conc receptor GABA-A Receptor plasma_conc->receptor Target Engagement channel Chloride Ion Channel (Opening) receptor->channel neuron Neuronal Hyperpolarization channel->neuron cns CNS Depression (Sedation/Hypnosis) neuron->cns

Caption: Relationship between pharmacokinetics and a hypothetical pharmacodynamic pathway for this compound.

Conclusion

The UPLC-MS/MS method presented in this application note is rapid, sensitive, and reliable for the quantification of this compound in plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug discovery and development environment. The validation data confirms that the method meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: Extraction and Analysis of 6'''-Feruloylspinosin from Semen Ziziphi Spinosae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semen Ziziphi Spinosae (SZS), the dried seeds of Ziziphus jujuba Mill. var. spinosa, is a prominent traditional Chinese medicine and functional food, historically used for its sedative and hypnotic effects to treat insomnia and anxiety.[1][2][3] The therapeutic properties of SZS are attributed to its rich composition of bioactive compounds, including flavonoids, saponins, and alkaloids.[3][4] Among these, 6'''-Feruloylspinosin, a C-glycoside flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects.[1][5][6][7]

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Semen Ziziphi Spinosae. Additionally, key signaling pathways modulated by this compound are illustrated to support further research and drug development initiatives.

Section 1: Extraction Protocols for this compound

The extraction of this compound from SZS can be accomplished using several methods. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for their efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods like heat reflux.[8][9][10][11]

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the target flavonoid. Below is a summary of various techniques applied to Semen Ziziphi Spinosae.

Extraction Method Solvent System Key Parameters Yield / Outcome Reference
Ultrasound-Assisted Extraction (UAE) 70% EthanolFrequency: 59 kHz; Mechanical Agitation: 1200 rpmEffective for initial crude extraction prior to purification.[12]
Microwave-Assisted Extraction (MAE) Deep Eutectic Solvent (Choline chloride: Lactic acid, 1:2 M ratio) with 50% waterPower: 600 W; Time: 60 s; Liquid-Solid Ratio: 28:1 mL/g; Temp: 93°C; Duration: 66 minMaximum total flavonoid yield of 36.24 mg/g.[13]
Heat Reflux Extraction WaterInitial soak for 30 min, followed by two reflux extractions (2 h each).Yield of 22.7% for the total aqueous extract powder.[14]
High-Speed Counter-Current Chromatography (HSCCC) n-butanol-ethyl acetate-water (2:3:5, v/v)Applied to 0.5 g of crude extract.Isolated 40 mg of this compound with 96.4% purity.[15][16]
Recommended Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol describes a general method for obtaining a crude extract enriched with this compound, suitable for subsequent purification.

Materials and Equipment:

  • Dried and powdered Semen Ziziphi Spinosae (passed through a 40-60 mesh sieve)

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator (e.g., 59 kHz)

  • Mechanical stirrer

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Preparation: Weigh the powdered SZS material. For defatting (optional but recommended for higher purity), pre-extract the powder with petroleum ether twice before proceeding.

  • Extraction:

    • Combine the powdered SZS with 70% ethanol. A common solvent-to-material ratio is 10:1 (mL:g).

    • Place the mixture in the ultrasonic apparatus.

    • Perform the extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[10] Continuous mechanical agitation is recommended to ensure homogeneity.[12]

  • Filtration/Centrifugation: Separate the extract from the solid plant residue by filtering through gauze and then filter paper, or by centrifuging at high speed (e.g., 13,000 g for 5 min).[14]

  • Repeat: Perform a second extraction on the plant residue under the same conditions to maximize yield.

  • Concentration: Combine the supernatants from both extractions and concentrate the solvent using a rotary evaporator under reduced pressure at 50-60°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C for further purification.

Extraction Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_finish Final Steps RawMaterial Semen Ziziphi Spinosae Grinding Grind to Powder (40-60 mesh) RawMaterial->Grinding Defatting Optional: Defat with Petroleum Ether Grinding->Defatting Extraction Ultrasound-Assisted Extraction (70% Ethanol) Defatting->Extraction Filtration Filter / Centrifuge Extraction->Filtration Residue Plant Residue Filtration->Residue Supernatant1 Supernatant (Extract 1) Filtration->Supernatant1 Extraction2 Re-extract Residue Residue->Extraction2 Combine Combine Supernatants Supernatant1->Combine Filtration2 Filter / Centrifuge Extraction2->Filtration2 Supernatant2 Supernatant (Extract 2) Filtration2->Supernatant2 Supernatant2->Combine Evaporation Concentrate via Rotary Evaporation Combine->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract

Workflow for the extraction of this compound.

Section 2: Purification Protocols

Purification of this compound from the crude extract is typically a multi-step process involving different chromatographic techniques to separate the target compound from other flavonoids (like spinosin), saponins, and alkaloids.

Overview of Purification Techniques
Technique Stationary Phase / Resin Mobile Phase / Eluent Purity Achieved Reference
Macroporous Resin Chromatography SP825 or DM130 ResinAdsorption: Water; Elution: Gradient of Ethanol in water (e.g., 35% Ethanol)Effective for initial enrichment of total flavonoids.[12][13]
Flash Chromatography Reverse Phase C18 Silica GelGradient of Methanol in water (e.g., 5% to 40% MeOH)Separates fractions containing different flavonoids.[12]
High-Speed Counter-Current Chromatography (HSCCC) -Two-phase solvent system: n-butanol-ethyl acetate-water (2:3:5, v/v)>96%[15][16]
Preparative HPLC Reverse Phase C18 Column (e.g., S-5 μm, 12 nm)Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water.>99%[12]
Recommended Protocol: Two-Step Purification

This protocol outlines a common workflow combining macroporous resin chromatography for initial cleanup and preparative HPLC for final high-purity isolation.

Step 1: Macroporous Resin Column Chromatography (Enrichment)

  • Preparation: Dissolve the crude extract in water.

  • Column Packing: Swell and pack SP825 macroporous resin in a glass column. Equilibrate the column with deionized water.

  • Loading: Load the aqueous extract solution onto the column at a controlled flow rate.

  • Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and highly polar impurities.

  • Elution: Elute the flavonoid-enriched fraction using 35-70% ethanol in water.[4][12] Monitor the eluent using TLC or HPLC to identify fractions containing this compound.

  • Concentration: Combine the target fractions and concentrate using a rotary evaporator to obtain an enriched flavonoid extract.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Preparation: Dissolve the enriched flavonoid extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm membrane.

  • Instrumentation:

    • Column: A preparative reverse-phase C18 column.

    • Mobile Phase: A gradient system of methanol (Solvent B) and ultrapure water (Solvent A). A typical gradient might be: 0-10 min, 5-25% B; 10-25 min, 25-30% B; 25-85 min, 30-40% B.[12]

    • Flow Rate: Dependent on column dimensions (e.g., 30 mL/min for a 400 mm x 35 mm column).[12]

    • Detection: UV detector set at 280 nm.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the retention time of a this compound standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Final Step: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain purified this compound (>99% purity).[12]

Purification Workflow

G cluster_resin Macroporous Resin Chromatography cluster_hplc Preparative HPLC CrudeExtract Crude Extract in Water Load Load onto SP825 Resin Column CrudeExtract->Load Wash Wash with Water (Remove Impurities) Load->Wash Elute Elute with Ethanol-Water Gradient Wash->Elute Enriched Enriched Flavonoid Fraction Elute->Enriched Inject Inject onto C18 Prep-HPLC Enriched->Inject Collect Collect Fractions based on UV (280nm) Inject->Collect Analyze Analyze Purity of Fractions (Analytical HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purified Purified this compound (>99%) Combine->Purified

Workflow for the purification of this compound.

Section 3: Quantification Protocol

Accurate quantification of this compound in extracts is crucial for quality control and pharmacological studies. UPLC-MS/MS offers high sensitivity and selectivity, while HPLC-UV is a robust and widely available method.

Recommended Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a validated method for the quantification of this compound.

Instrumentation and Parameters:

Parameter Specification Reference
Instrument HPLC system with UV/PDA Detector[][18]
Column YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 µm) or equivalent C18 column.[][18]
Mobile Phase A: Water with 0.1% Formic Acid; B: Methanol with 0.1% Formic Acid[][18]
Elution Mode Gradient elution followed by isocratic elution.[][18]
Flow Rate 1.0 mL/min[][18]
Detection UV detector, wavelength set according to the absorbance maximum of this compound.
Injection Volume 2-10 µL[19]
Column Temp. 25-30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the dry extract of SZS.

    • Dissolve the extract in 70% methanol.[20]

    • Use ultrasonication (e.g., 30 min) to ensure complete dissolution.[14]

    • Centrifuge the solution and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions in sequence, from lowest to highest concentration, to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculation: Quantify the amount of this compound in the sample by interpolating its peak area into the linear regression equation derived from the calibration curve.

Section 4: Pharmacological Context & Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, which are critical for cell survival, stress response, and metabolism.

Cardioprotective Effects: The GSK3β/PGC-1α Pathway

In the context of acute myocardial ischemia-reperfusion injury, this compound has been shown to be cardioprotective. It reduces the phosphorylation of glycogen synthase kinase-3β (GSK3β), a key regulatory kinase. Inhibition of GSK3β leads to the activation of peroxisome proliferator-activated receptor γ coactivator (PGC)-1α and its downstream targets, including nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and hemeoxygenase-1 (HO-1).[1][21] This cascade enhances autophagy and antioxidant defenses, protecting myocardial cells from injury.[1][22]

G GSK3β/PGC-1α Signaling Pathway FSP This compound GSK3b GSK3β (Glycogen Synthase Kinase-3β) FSP->GSK3b inhibits Autophagy Autophagy FSP->Autophagy promotes PGC1a PGC-1α GSK3b->PGC1a inhibits Nrf2 Nrf2 PGC1a->Nrf2 HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 Protection Cardioprotection & Antioxidant Response HO1->Protection Autophagy->Protection G AMPK/mTOR Signaling Pathway FSP This compound AMPK AMPK FSP->AMPK activates OxidativeStress ↓ Oxidative Stress Mito ↑ Mitochondrial Function Ab Aβ-induced Toxicity Ab->AMPK mTOR mTOR Ab->mTOR AMPK->mTOR inhibits Autophagy ↑ Autophagy mTOR->Autophagy Protection Neuroprotection Autophagy->Protection OxidativeStress->Protection Mito->Protection

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 6'''-Feruloylspinosin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activities of 6'''-Feruloylspinosin, a flavonoid glycoside with therapeutic potential. The described assays cover its antioxidant, anti-inflammatory, neuroprotective, and hypnotic-sedative effects.

Cellular Antioxidant Activity

Application Note

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. The Cellular Antioxidant Activity (CAA) assay is a valuable tool for assessing the ability of this compound to counteract intracellular reactive oxygen species (ROS). This assay measures the inhibition of the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.[1][2][3]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

1. Cell Culture and Seeding:

  • Culture human hepatocarcinoma (HepG2) cells in a suitable medium until they reach 90-100% confluency.

  • Seed the HepG2 cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours to allow for cell adherence.[4]

2. Treatment with this compound and DCFH-DA:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. The final solvent concentration should not exceed 0.5% to avoid cytotoxicity.

  • Remove the culture medium from the wells and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).

  • Add 50 µL of 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe solution to each well.

  • Immediately add 50 µL of the various concentrations of this compound or a standard antioxidant (e.g., Quercetin) to the respective wells.[1][5]

  • Incubate the plate at 37°C for 60 minutes.[1][4]

3. Induction of Oxidative Stress and Measurement:

  • Remove the treatment solution and wash the cells three times with DPBS or HBSS.

  • Add 100 µL of a free radical initiator solution (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH) to each well.[4]

  • Immediately begin reading the fluorescence intensity using a microplate reader at 37°C with an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 530 nm.

  • Take readings every 1-5 minutes for a total of 60 minutes.[1][5]

4. Data Analysis:

  • Calculate the area under the curve (AUC) from the fluorescence readings over time for each treatment group.

  • The Cellular Antioxidant Activity (CAA) is calculated as the percentage reduction in fluorescence compared to the control (cells treated with the free radical initiator alone). CAA (%) = 100 - (AUC_sample / AUC_control) * 100 [4]

Data Presentation
Concentration of this compound (µM)Mean Fluorescence (AUC)Standard DeviationCellular Antioxidant Activity (CAA) (%)
0 (Control)0
1
10
50
100
Quercetin (Standard)

Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_nucleus Nucleus 6F This compound Nrf2 Nrf2 6F->Nrf2 promotes dissociation ROS Reactive Oxygen Species Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 induces transcription of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes induces transcription of Nucleus Nucleus Nrf2_n->ARE binds to

Caption: Nrf2/HO-1 signaling pathway activation.

Anti-inflammatory Activity

Application Note

Chronic inflammation is implicated in a wide range of diseases. This compound has been suggested to possess anti-inflammatory properties.[6] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS stimulation of these cells induces an inflammatory response, including the production of NO by inducible nitric oxide synthase (iNOS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL.[7]

  • Incubate for 24 hours to allow for adherence.

2. Treatment and Stimulation:

  • Prepare various concentrations of this compound in the culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include a control group with cells treated with LPS only, and a blank group with untreated cells.

3. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[7]

  • Incubate the mixture at room temperature for 10 minutes.[7]

  • Measure the absorbance at 540 nm using a microplate reader.[7]

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the concentration of nitrite in the samples from the standard curve.

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. NO Inhibition (%) = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] * 100

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[7]

Data Presentation
Concentration of this compound (µM)Nitrite Concentration (µM)Standard DeviationNO Inhibition (%)Cell Viability (%)
0 (Control)0100
LPS only0
1 + LPS
10 + LPS
50 + LPS
100 + LPS
Dexamethasone (Standard) + LPS

Experimental Workflow for NO Inhibition Assay

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with this compound (various concentrations) Incubate_24h_1->Pretreat Incubate_1h Incubate 1-2h Pretreat->Incubate_1h Stimulate Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze data and calculate NO inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Neuroprotective Activity

Application Note

Neurodegenerative diseases are often characterized by neuronal cell death. This compound has shown potential neuroprotective effects.[8] An established in vitro model to screen for neuroprotective compounds involves inducing excitotoxicity in a neuronal cell line, such as the human neuroblastoma SH-SY5Y cells, with glutamate.[9][10] The neuroprotective effect of this compound can then be quantified by measuring cell viability using the MTT assay.

Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a suitable medium.

  • Seed the cells in a 96-well plate at a density of 7 x 10³ cells per well and incubate for 24 hours for attachment.[11]

2. Treatment and Induction of Excitotoxicity:

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 40 mM) to the wells.[11]

  • Include a control group with untreated cells and a group treated with glutamate only.

  • Incubate the plate for 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100

Data Presentation
TreatmentConcentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Control (Untreated)-100
Glutamate only40 mM
6'''-FS + Glutamate1
6'''-FS + Glutamate10
6'''-FS + Glutamate50
6'''-FS + Glutamate100
MK-801 (Standard) + Glutamate

AMPK/mTOR Signaling Pathway in Neuroprotection

AMPK_mTOR_Pathway 6F This compound AMPK AMPK 6F->AMPK activates Abeta_toxicity Aβ-induced Toxicity Abeta_toxicity->AMPK inhibits mTOR mTOR Abeta_toxicity->mTOR activates AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Mitochondrial_dysfunction Mitochondrial Dysfunction Autophagy->Mitochondrial_dysfunction reduces Oxidative_stress Oxidative Stress Autophagy->Oxidative_stress reduces Cell_survival Neuronal Survival Autophagy->Cell_survival promotes Mitochondrial_dysfunction->Cell_survival promotes Oxidative_stress->Cell_survival promotes

Caption: AMPK/mTOR signaling in neuroprotection.[13][14][15][16]

Hypnotic-Sedative Activity

Application Note

The sedative and hypnotic effects of many compounds are mediated through the modulation of the GABAergic system, particularly by enhancing the activity of GABA_A receptors.[17][18] An in vitro assay to assess the potential hypnotic-sedative activity of this compound is to measure its effect on intracellular chloride ion influx in neuronal cells, as the opening of GABA_A receptor channels leads to an influx of chloride ions and hyperpolarization of the neuron.

Experimental Protocol: Chloride Ion Influx Assay

1. Cell Culture:

  • Culture a suitable neuronal cell line, such as SH-SY5Y or PC12 cells, on black, clear-bottom 96-well plates.

2. Loading with Chloride-Sensitive Dye:

  • Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.

3. Treatment and Stimulation:

  • Wash the cells to remove excess dye.

  • Replace the buffer with a low-chloride buffer.

  • Treat the cells with various concentrations of this compound.

  • Stimulate the cells with GABA to activate the GABA_A receptors. Include a positive control such as a benzodiazepine (e.g., Diazepam).

4. Measurement of Fluorescence:

  • Immediately after adding GABA, measure the fluorescence intensity over time using a fluorescence microplate reader. The influx of chloride ions will quench the fluorescence of the dye.

5. Data Analysis:

  • Calculate the rate of fluorescence quenching for each treatment group. A faster rate of quenching indicates a greater influx of chloride ions and potentiation of the GABA_A receptor response.

  • Compare the effect of this compound to the control (GABA alone) and the positive control.

Data Presentation
TreatmentConcentration (µM)Rate of Fluorescence Quenching (arbitrary units/sec)Standard DeviationPotentiation of GABA Response (%)
GABA only0
6'''-FS + GABA1
6'''-FS + GABA10
6'''-FS + GABA50
6'''-FS + GABA100
Diazepam + GABA

GABA_A Receptor Modulation

GABAA_Modulation cluster_membrane Neuronal Membrane 6F This compound GABAA_R GABA_A Receptor 6F->GABAA_R allosterically modulates GABA GABA GABA->GABAA_R binds to Cl_channel Chloride Channel GABAA_R->Cl_channel opens Cl_ion Cl- Cl_channel->Cl_ion influx Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization causes Sedative_Effect Sedative/Hypnotic Effect Hyperpolarization->Sedative_Effect leads to

References

Application Notes and Protocols for Studying 6'''-Feruloylspinosin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6'''-Feruloylspinosin, a C-glycoside flavonoid found in the seeds of Ziziphus jujuba (jujube), has garnered significant interest for its potential therapeutic effects, including sedative-hypnotic, anxiolytic, and neuroprotective activities.[1] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of this compound. These application notes provide detailed protocols for established rodent models to study the effects of this compound on insomnia, anxiety, and neurodegenerative diseases.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and related compounds in various animal models.

Table 1: Effects of a Modified Suanzaoren Decoction (Containing this compound) on Pentobarbital-Induced Sleep in Mice

Treatment GroupDoseSleep Latency (s)Sleep Duration (min)
Vehicle-~350~75
Diazepam3 mg/kg~180 ~130
MSZRD-H14.4 g/kg~200~120
MSZRD-M7.2 g/kg~250~100
MSZRD-L3.6 g/kg~300~90

*p < 0.05, **p < 0.01 compared to the vehicle group. Data are expressed as mean. MSZRD (Modified Suanzaoren Decoction) contains 0.78 mg/g of this compound.

Table 2: Effects of Spinosin on Aβ(1-42)-Induced Cognitive Impairment in the Morris Water Maze Test in Mice

Treatment GroupDoseEscape Latency (s) - Day 5Time in Target Quadrant (s)
Control-~20~25
Aβ(1-42)-~45~15
Aβ(1-42) + Spinosin100 µg/kg/day (ICV)~25~22

*p < 0.05 compared to the Aβ(1-42) group. Data are expressed as mean.

Experimental Protocols

Pentobarbital-Induced Sleep Model in Mice (for Sedative-Hypnotic Effects)

This model is used to evaluate the sleep-enhancing effects of this compound.

Materials:

  • Male ICR mice (20-25 g)

  • This compound (pure compound)

  • Pentobarbital sodium

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Animal cages

  • Stopwatches

Procedure:

  • Acclimation: Acclimate mice to the experimental environment for at least one week before the experiment. House them under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Fasting: Fast the mice for 12-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle control group

    • Positive control group (e.g., Diazepam, 3 mg/kg, p.o.)

    • This compound treatment groups (at least three different doses, e.g., 10, 20, 40 mg/kg, p.o.)

  • Administration:

    • Administer the vehicle, diazepam, or this compound orally (p.o.) or intraperitoneally (i.p.).

    • 30 minutes after the administration of the test compound, inject a hypnotic dose of pentobarbital sodium (45-55 mg/kg, i.p.). A sub-hypnotic dose (25-35 mg/kg, i.p.) can also be used to assess the potentiation of sleep induction.

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the mouse does not right itself within 30 seconds when placed on its back.

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Record the time from the loss to the recovery of the righting reflex. The righting reflex is considered recovered when the mouse can right itself three times within 1 minute.

Caffeine-Induced Insomnia Model in Rats (for Anti-Insomnia Effects)

This model is used to assess the ability of this compound to counteract caffeine-induced arousal and sleep disruption.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (pure compound)

  • Caffeine

  • Vehicle

  • EEG/EMG recording system (optional, for detailed sleep architecture analysis)

  • Animal cages

Procedure:

  • Acclimation and Surgery (if applicable): Acclimate rats as described above. For detailed sleep analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and allow for a recovery period.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle control group

    • Caffeine group (10 mg/kg, i.p.)

    • Caffeine + this compound treatment groups (at least three different doses, e.g., 10, 20, 40 mg/kg, p.o.)

  • Administration:

    • Administer the vehicle or this compound orally 30-60 minutes before the dark phase.

    • Administer caffeine (10 mg/kg, i.p.) at the beginning of the dark phase.[2][3][4]

  • Observation and Data Collection:

    • Sleep Onset Latency: Visually observe the rats and record the time it takes for them to adopt a sleeping posture after caffeine administration.

    • Sleep-Wake Cycle Monitoring (with EEG/EMG): Record EEG and EMG signals for at least 6-12 hours following caffeine administration. Analyze the data to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[2]

Elevated Plus Maze (EPM) in Mice or Rats (for Anxiolytic Effects)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[5][6][7]

Materials:

  • Male mice or rats

  • This compound (pure compound)

  • Vehicle

  • Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)

  • Video tracking system

Procedure:

  • Acclimation: Acclimate the animals as described previously.

  • Grouping: Divide the animals into vehicle, positive control (e.g., Diazepam), and this compound treatment groups.

  • Administration: Administer the compounds (p.o. or i.p.) 30-60 minutes before the test.

  • Test:

    • Place the animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Amyloid-Beta (Aβ)-Induced Alzheimer's Disease Model in Mice (for Neuroprotective Effects)

This model is used to investigate the potential of this compound to mitigate cognitive deficits associated with Alzheimer's disease.

Materials:

  • Male mice

  • This compound (pure compound)

  • Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Morris Water Maze (MWM) apparatus

  • Video tracking system

Procedure:

  • Aβ Administration: Induce the Alzheimer's disease model by a single i.c.v. injection of aggregated Aβ peptide.

  • Treatment: Administer this compound (e.g., daily via i.p. or p.o. route) for a specified period (e.g., 1-2 weeks) following Aβ injection.

  • Morris Water Maze Test:

    • Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and swim path.

    • Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Neuroprotective effects are indicated by a shorter escape latency during the acquisition phase and a longer time spent in the target quadrant during the probe trial in the this compound-treated group compared to the Aβ-only group.

Signaling Pathways and Mechanisms of Action

This compound is known to modulate several key signaling pathways involved in cellular protection and function.

GSK3β Signaling Pathway

This compound has been shown to inhibit the activity of Glycogen Synthase Kinase-3β (GSK3β).[8] Inhibition of GSK3β can lead to the activation of downstream pro-survival pathways, including the PGC-1α/Nrf2/HO-1 pathway, which is involved in antioxidant defense and mitochondrial biogenesis.

GSK3B_Pathway Feruloylspinosin This compound GSK3B GSK3β Feruloylspinosin->GSK3B PGC1a PGC-1α GSK3B->PGC1a Nrf2 Nrf2 PGC1a->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response & Mitochondrial Biogenesis HO1->Antioxidant_Response

Caption: this compound inhibits GSK3β, leading to increased PGC-1α and Nrf2/HO-1 activity.

AMPK/mTOR Signaling Pathway

This compound can activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) pathway.[9] This modulation promotes autophagy, a cellular process for degrading and recycling damaged components, which is crucial for neuronal health.

AMPKmTOR_Pathway Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: this compound activates AMPK, which inhibits mTOR, thereby promoting autophagy.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Insomnia, Anxiety, AD) Acclimation Acclimation Animal_Model->Acclimation Grouping Random Grouping Acclimation->Grouping Drug_Admin This compound Administration Grouping->Drug_Admin Behavioral_Tests Behavioral Testing (e.g., Sleep, EPM, MWM) Drug_Admin->Behavioral_Tests Biochemical_Assays Biochemical & Molecular Analysis (e.g., Western Blot, ELISA) Behavioral_Tests->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for 6'''-Feruloylspinosin-Induced Autophagy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a flavonoid C-glycoside primarily isolated from the seeds of Ziziphus jujuba var. spinosa, has emerged as a promising natural compound with neuroprotective properties. Recent in vitro studies have elucidated that one of the key mechanisms underlying its therapeutic potential is the induction of autophagy, a cellular self-clearance process essential for maintaining cellular homeostasis. This document provides detailed application notes and experimental protocols for researchers investigating the induction of autophagy by this compound in vitro. The primary focus is on neuronal cell lines, such as PC12 and SH-SY5Y, where its effects have been most prominently studied.

Mechanism of Action: The AMPK/mTOR Signaling Pathway

In vitro evidence strongly indicates that this compound induces autophagy by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[1] AMPK, a crucial cellular energy sensor, is activated by this compound. Activated AMPK, in turn, inhibits the mTOR complex 1 (mTORC1), a master regulator of cell growth and proliferation. Inhibition of mTORC1 de-represses the Unc-51-like autophagy activating kinase 1 (ULK1) complex, initiating the formation of autophagosomes.[1] This signaling cascade ultimately leads to the engulfment of cellular debris and damaged organelles, promoting cellular health and survival.

Additionally, in specific contexts such as Alzheimer's disease models, this compound has been shown to promote mitophagy, the selective removal of damaged mitochondria, through the PINK1/Parkin pathway.

Quantitative Data Summary

While specific quantitative data from dose-response and time-course studies are not extensively tabulated in the current literature, the following tables represent the expected outcomes based on qualitative descriptions from in vitro experiments. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: Representative Dose-Dependent Effect of this compound on Autophagy Markers (Western Blot)

This compound (µM)LC3-II / β-Actin Ratio (Fold Change)p62 / β-Actin Ratio (Fold Change)
0 (Control)1.01.0
11.5 - 2.00.8 - 0.9
52.5 - 3.50.6 - 0.7
103.0 - 4.00.4 - 0.5
202.8 - 3.80.4 - 0.5

Note: The optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is highly recommended.

Table 2: Representative Time-Course Effect of this compound (10 µM) on Autophagy Markers (Western Blot)

Time (hours)LC3-II / β-Actin Ratio (Fold Change)p62 / β-Actin Ratio (Fold Change)
01.01.0
61.8 - 2.50.7 - 0.8
122.5 - 3.50.5 - 0.6
243.0 - 4.00.4 - 0.5
482.5 - 3.00.5 - 0.6

Note: The peak of autophagy induction may vary. A time-course experiment is recommended to determine the optimal treatment duration.

Table 3: Representative Quantification of Autophagic Flux using mCherry-GFP-LC3 Reporter Assay

TreatmentAverage Yellow Puncta (Autophagosomes) per CellAverage Red Puncta (Autolysosomes) per Cell
Control (DMSO)5 - 102 - 5
This compound (10 µM)15 - 2510 - 20
Bafilomycin A1 (100 nM)30 - 401 - 3
This compound + Bafilomycin A140 - 501 - 3

Note: An increase in both yellow and red puncta upon treatment with this compound indicates a functional autophagic flux. The accumulation of yellow puncta in the presence of Bafilomycin A1, a lysosomal inhibitor, further confirms the induction of autophagy.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol details the detection of the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagy induction.

Materials:

  • PC12 or SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed PC12 or SH-SY5Y cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE. Use a 15% gel for LC3 to resolve LC3-I and LC3-II bands effectively.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. (Recommended dilutions: anti-LC3B 1:1000, anti-p62 1:1000, anti-β-Actin 1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LC3-II and p62 band intensities to the corresponding β-Actin band intensity.

    • Calculate the fold change relative to the vehicle-treated control.

Protocol 2: mCherry-GFP-LC3 Autophagic Flux Assay

This protocol allows for the visualization and quantification of autophagosome formation and their fusion with lysosomes.

Materials:

  • PC12 or SH-SY5Y cells stably expressing the mCherry-GFP-LC3 tandem construct.

  • Complete culture medium.

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Bafilomycin A1 (optional, for blocking lysosomal degradation).

  • Glass-bottom dishes or coverslips for imaging.

  • Fluorescence microscope or confocal microscope.

  • Image analysis software (e.g., ImageJ, CellProfiler).

Procedure:

  • Cell Culture and Transfection:

    • Seed mCherry-GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.

    • If using transient transfection, transfect the cells with the mCherry-GFP-LC3 plasmid 24 hours before treatment.

  • Treatment:

    • Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • For autophagic flux assessment, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4-6 hours of the experiment.

  • Live-Cell Imaging:

    • Wash the cells with PBS.

    • Add fresh culture medium without phenol red for imaging.

    • Acquire images using a fluorescence or confocal microscope with appropriate filters for GFP (green channel) and mCherry (red channel).

  • Image Analysis:

    • Identify and count the number of yellow (mCherry+GFP+, autophagosomes) and red (mCherry+GFP-, autolysosomes) puncta per cell.

    • Use automated image analysis software for unbiased quantification.

    • Calculate the average number of autophagosomes and autolysosomes per cell for each treatment condition.

Mandatory Visualizations

6-Feruloylspinosin_Autophagy_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_degradation Degradation 6FS This compound AMPK AMPK 6FS->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Activates Autophagosome_Formation Autophagosome Formation Beclin1_complex->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy p62_degradation p62 Degradation Autophagosome_Formation->p62_degradation p62 p62 p62->Autophagosome_Formation Sequestration LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome_Formation Incorporation

Caption: Signaling pathway of this compound-induced autophagy.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of autophagy markers.

mCherry_GFP_LC3_Assay_Workflow cluster_interpretation Interpretation start Seed mCherry-GFP-LC3 expressing cells treatment Treat with This compound start->treatment imaging Live-cell Imaging (Confocal/Fluorescence) treatment->imaging analysis Image Analysis imaging->analysis quantification Quantify Yellow & Red Puncta analysis->quantification autophagosome Yellow Puncta (mCherry+GFP+) = Autophagosome quantification->autophagosome autolysosome Red Puncta (mCherry+GFP-) = Autolysosome quantification->autolysosome

Caption: Workflow for the mCherry-GFP-LC3 autophagic flux assay.

References

Application Notes and Protocols for the Pharmacokinetic Study of 6'''-Feruloylspinosin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of 6'''-Feruloylspinosin, a flavonoid compound isolated from the seeds of Ziziphus jujuba, in a rat model. The information is intended to guide researchers in designing and executing robust preclinical pharmacokinetic evaluations.

Introduction

This compound is a significant bioactive constituent of Ziziphi Spinosae Semen, a traditional medicine used for treating insomnia and anxiety.[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a potential therapeutic agent.[3] Like many flavonoids, this compound may undergo extensive metabolism, which can influence its bioavailability and efficacy.[4][5] This document outlines the necessary steps for a single-dose oral pharmacokinetic study in rats, from animal handling and compound administration to bioanalytical quantification and data analysis.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes previously reported pharmacokinetic parameters for this compound in rats following oral administration of extracts containing the compound. It is important to note that these values can be influenced by the formulation and the presence of other compounds in the extract.

Study TypeDosage FormDose (Equivalent)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Reference
Normal vs. Insomnia ModelZSS Aqueous Extract6.8 g/kg~15~0.5~35~2.5[6]
Traditional vs. Dispensing GranulesZSS Decoction1.8 g/kg~20~0.25~40~3.0[7]

ZSS: Ziziphi Spinosae Semen

Experimental Protocols

A sensitive and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for accurately quantifying this compound in biological matrices.[7][8][9]

Protocol 1: Animal Handling and Dosing

1. Animals:

  • Species: Male Sprague-Dawley (SD) rats.[4][10]

  • Weight: 200 ± 20 g.

  • Acclimation: House the animals for at least one week before the experiment with free access to standard chow and water, under a 12-hour light/dark cycle.[11]

2. Dose Preparation and Administration:

  • Dose Calculation: The dose for animal studies should be determined based on factors such as the compound's LD50 and the intended therapeutic application.[12] For novel compounds, a dose range finding study is recommended.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration:

    • Fast the rats for 12 hours prior to dosing, with continued access to water.[11]

    • Administer a single oral dose via gavage.[11][13]

Protocol 2: Blood Sample Collection

1. Sampling Time Points:

  • Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours.[3][13]

2. Collection Procedure:

  • Collect approximately 200-300 µL of blood from the retro-orbital plexus or tail vein into heparinized tubes at each time point.[13]

  • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[14]

Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis

1. Protein Precipitation:

  • To a 100 µL aliquot of rat plasma, add 300 µL of a precipitating solvent like methanol or acetonitrile, containing an internal standard (IS) (e.g., puerarin or sulfamethoxazole).[7][9][10]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[9]

2. Final Sample Preparation:

  • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[9]

  • Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[9]

Protocol 4: LC-MS/MS Quantification

1. Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation (e.g., Agilent HC-C18, Acquity BEH C18).[7][9][15]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing 0.1% formic acid to improve peak shape and ionization) is typical.[9][15]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[7][15]

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for flavonoids.[9][10]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound, a transition of m/z [M-H]− 783.3 has been reported.[15]

Protocol 5: Pharmacokinetic Data Analysis

1. Data Processing:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the plasma samples.

2. Parameter Calculation:

  • Use non-compartmental analysis with software such as WinNonlin to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[5]

  • Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

    • t½: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vz/F: Apparent volume of distribution.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase animal_acclimation Animal Acclimation (SD Rats, 200±20g) fasting 12h Fasting animal_acclimation->fasting dose_prep Dose Preparation (Suspension in Vehicle) dosing Oral Gavage Administration dose_prep->dosing fasting->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Plasma Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc reporting Data Reporting pk_calc->reporting

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

analytical_workflow plasma Rat Plasma Sample (100 µL) add_is Add Internal Standard & Protein Precipitation (300 µL Acetonitrile/Methanol) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for plasma sample preparation for LC-MS/MS analysis.

References

Application Notes and Protocols: 6'''-Feruloylspinosin Docking with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 6'''-Feruloylspinosin with its target proteins. This document includes a summary of quantitative data, detailed experimental protocols for in silico docking, and visualizations of the relevant signaling pathways.

Introduction

This compound is a flavonoid C-glycoside found in the seeds of Ziziphus jujuba (jujube). It has garnered significant interest for its potential therapeutic effects, including neuroprotective, cardioprotective, and anti-inflammatory properties.[1][2][3] Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in structure-based drug design.

Quantitative Docking Data

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Target Protein/ComplexBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
NF-κB-DNA complex-7.92 ± 0.59Data not available in the reviewed literature.[1]
FAKLowest docking energy among tested compoundsData not available in the reviewed literature.[4][5]
DOCK180Lowest docking energy among tested compoundsForms nine hydrogen bonds. [4][5]
Rac1Lowest docking energy among tested compounds*Forms nine hydrogen bonds.[4][5]
Arp3Lowest docking energy among tested compounds*Data not available in the reviewed literature.[4][5]
WAVE2Lower binding affinity compared to other targets.Data not available in the reviewed literature.[5]
GSK3βData not available in the reviewed literature.Data not available in the reviewed literature.N/A

*In a comparative study, this compound, spinosin, and swertisin were docked against FAK, DOCK180, Rac1, and Arp3. This compound was reported to have the lowest docking energies for most of these targets, but specific numerical values were not provided.[4][5]

**The study mentioned that this compound forms a total of nine hydrogen bonds with DOCK180 and Rac1, but a detailed list of the specific interacting residues was not available.[4][5]

Signaling Pathways

This compound has been shown to modulate several important signaling pathways. The following diagrams illustrate the key interactions and cascades.

GSK3beta_pathway Feruloylspinosin This compound GSK3b GSK3β Feruloylspinosin->GSK3b inhibition PGC1a PGC-1α GSK3b->PGC1a inhibition Autophagy Autophagy GSK3b->Autophagy inhibition Nrf2 Nrf2 PGC1a->Nrf2 activation HO1 HO-1 Nrf2->HO1 activation Cardioprotection Cardioprotection HO1->Cardioprotection Autophagy->Cardioprotection

GSK3β/PGC-1α/Nrf2/HO-1 Signaling Pathway

FAK_pathway Feruloylspinosin This compound FAK FAK Feruloylspinosin->FAK binding DOCK180 DOCK180 Feruloylspinosin->DOCK180 binding Rac1 Rac1 Feruloylspinosin->Rac1 binding Arp3 Arp3 Feruloylspinosin->Arp3 binding FAK->DOCK180 activation DOCK180->Rac1 activation WAVE2 WAVE2 Rac1->WAVE2 activation WAVE2->Arp3 activation Actin_Polymerization Actin Polymerization Arp3->Actin_Polymerization BBB_Integrity Blood-Brain Barrier Integrity Actin_Polymerization->BBB_Integrity

FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway

AMPK_mTOR_pathway Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK activation mTOR mTOR AMPK->mTOR inhibition ULK1 ULK1 Complex AMPK->ULK1 activation mTOR->ULK1 inhibition Autophagy Autophagy ULK1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Prep_Protein 3. Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand_DB 2. Obtain Ligand Structure (PubChem) Prep_Ligand 4. Prepare Ligand (Set torsions) Ligand_DB->Prep_Ligand Grid_Box 5. Define Grid Box (Binding Site) Prep_Protein->Grid_Box Prep_Ligand->Grid_Box Run_Vina 6. Run AutoDock Vina Grid_Box->Run_Vina Analyze_Results 7. Analyze Docking Poses (Binding Energy) Run_Vina->Analyze_Results Visualize 8. Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

References

Application Note: Stability of 6'''-Feruloylspinosin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a C-glycoside flavonoid primarily found in the seeds of Ziziphus jujuba, is recognized for its significant sedative and anxiolytic effects. As a promising therapeutic agent, understanding its stability profile in solution is critical for the development of liquid dosage forms and for ensuring its quality and efficacy during storage and administration. This application note provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, including pH, temperature, and light exposure. The methodologies described herein are essential for determining the degradation kinetics and identifying potential degradation products, thereby supporting formulation development and regulatory submissions. While specific stability data for this compound in solution is not extensively published, this document outlines a comprehensive approach based on established analytical methods for flavonoids.

Materials and Methods

Materials
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Sodium hydroxide, analytical grade

  • Hydrochloric acid, analytical grade

  • Phosphate buffer salts

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separation.

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working solutions are prepared by diluting the stock solution with the appropriate buffer or solvent to the desired concentration (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of this compound under various stress conditions.

1. pH Stability:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Add a known volume of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40°C) in the dark.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

2. Thermal Stability:

  • Prepare a solution of this compound (100 µg/mL) in a neutral buffer (pH 7).

  • Dispense the solution into amber vials and expose them to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.

  • Withdraw aliquots at specified time intervals.

  • Cool the samples to room temperature before HPLC analysis.

3. Photostability:

  • Prepare a solution of this compound (100 µg/mL) in a neutral buffer (pH 7).

  • Expose the solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent light and near-ultraviolet lamp).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Withdraw aliquots at specified time intervals for HPLC analysis.

HPLC-UV Method for Quantification
  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

The concentration of this compound in the samples is determined by comparing the peak area with that of a standard curve prepared from the reference standard.

Results and Discussion

The following tables present hypothetical data to illustrate the expected outcomes of the stability tests.

Table 1: pH Stability of this compound at 40°C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 12)
0100.0100.0100.0100.0100.0
898.599.199.595.285.3
2495.297.898.688.165.7
4890.195.597.275.942.1
7285.393.195.863.425.9

Table 2: Thermal Stability of this compound at pH 7

Time (hours)% Remaining (40°C)% Remaining (60°C)% Remaining (80°C)
0100.0100.0100.0
899.596.388.1
2498.690.170.5
4897.282.451.2
7295.875.335.8

Table 3: Photostability of this compound at pH 7

Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100.0100.0
892.199.6
2480.598.8
4868.397.5
7255.996.1

The degradation of this compound is expected to follow first-order kinetics. The degradation rate constant (k) and half-life (t½) can be calculated from the data.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol work Prepare 100 µg/mL Working Solutions in Buffers stock->work ph pH Stress (pH 2, 4, 7, 9, 12 at 40°C) temp Thermal Stress (40°C, 60°C, 80°C at pH 7) photo Photostability Stress (ICH Q1B) sampling Withdraw Aliquots at Time Intervals ph->sampling temp->sampling photo->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc kinetics Determine Degradation Kinetics (k, t½) hplc->kinetics

Caption: Experimental workflow for this compound stability testing.

G 6_Feruloylspinosin This compound Spinosin Spinosin 6_Feruloylspinosin->Spinosin Hydrolysis of Ester Bond Ferulic_Acid Ferulic Acid 6_Feruloylspinosin->Ferulic_Acid Hydrolysis of Ester Bond Further_Degradation Further Degradation Products Spinosin->Further_Degradation Glycosidic Cleavage

Dissolving 6'''-Feruloylspinosin for Optimal Experimental Results: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of 6'''-Feruloylspinosin, a flavonoid glycoside isolated from the seeds of Ziziphus jujuba. Proper dissolution is critical for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results. These guidelines are intended for researchers in pharmacology, neuroscience, and drug development.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility of this compound in various solvents, providing a quick reference for preparing stock and working solutions for both in vitro and in vivo studies.

Table 1: General Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]High solubility reported at 12 mg/mL[2] and 25 mg/mL[3]. Sonication is recommended to aid dissolution[2].
MethanolSoluble[1]Used for preparing standard solutions for analytical methods like LC-MS/MS[4].
EthanolSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
AcetoneSoluble[1]
Methanol-Water (70:30, v/v)SolubleA concentration of 0.2 mg/mL has been reported for preparing stock solutions[5][6].

Table 2: Formulations for In Vivo Experiments

FormulationConcentration of this compoundAdministration RouteSpeciesNotes
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL[2]Not specifiedNot specifiedSonication is recommended[2]. Solvents should be added sequentially.
DMSO and Saline5 mg/kg (final dose)IntraperitonealRatThe compound was first dissolved in DMSO and then further diluted in saline[7].
SalineNot specifiedNot specifiedNot specifiedA working solution for in vivo experiments can be prepared by dissolving the compound in 10 mL of saline until the solution is clear[8][9].

Experimental Protocols

Below are detailed, step-by-step protocols for preparing this compound solutions for common experimental applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of powder).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol describes the preparation of a formulation suitable for intraperitoneal administration in rodents, based on published studies.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Calculate the required volume of each component based on the desired final concentration and total volume. For a 2 mg/mL final concentration in a 1 mL total volume, the volumes would be:

    • 100 µL of 10% DMSO (containing the dissolved this compound)

    • 400 µL of PEG300

    • 50 µL of Tween 80

    • 450 µL of Saline

  • In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.

  • Add the PEG300 to the tube and vortex thoroughly until the solution is homogeneous.

  • Add the Tween 80 and vortex again to ensure complete mixing.

  • Slowly add the saline to the mixture while vortexing to prevent precipitation.

  • The final solution should be clear. If necessary, sonicate briefly to ensure homogeneity.

  • Prepare the working solution fresh on the day of the experiment.

Visualizations

Dissolution Workflow for this compound

G cluster_start Start cluster_solvent Solvent Addition cluster_dissolution Dissolution cluster_storage Storage & Dilution start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso Transfer to vial vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete dissolution store Store Stock Solution at -20°C/-80°C vortex->store Complete dissolution sonicate->store dilute Dilute for Working Solution store->dilute

Caption: Workflow for dissolving this compound in DMSO.

Signaling Pathways Modulated by this compound

Recent studies have indicated that this compound exerts its neuroprotective and cardioprotective effects through the modulation of specific signaling pathways.

One key pathway is the AMPK/mTOR signaling pathway . This compound has been shown to activate AMPK and inhibit mTOR, which in turn promotes autophagy, regulates oxidative stress, and inhibits mitochondrial dysfunction[10].

Another important pathway involves Glycogen Synthase Kinase-3β (GSK3β) . In the context of myocardial ischemia-reperfusion injury, this compound has been found to reduce the phosphorylation of GSK3β. This inhibition of GSK3β can lead to increased autophagy and the activation of the PGC-1α/Nrf2/HO-1 pathway, which protects myocardial cells[11][12].

G cluster_compound cluster_pathway1 AMPK/mTOR Pathway cluster_pathway2 GSK3β Pathway compound This compound AMPK AMPK compound->AMPK Activates GSK3b GSK3β compound->GSK3b Inhibits mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Oxidative_Stress ↓ Oxidative Stress Autophagy->Oxidative_Stress Mitochondrial_Function ↑ Mitochondrial Function Autophagy->Mitochondrial_Function PGC1a PGC-1α GSK3b->PGC1a Inhibits Nrf2 Nrf2 PGC1a->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Activates Cardioprotection Cardioprotection HO1->Cardioprotection

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for High-Purity 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of high-purity 6'''-Feruloylspinosin and detailed protocols for its use in common research applications. This compound is a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, a plant used in traditional medicine for its sedative and anxiolytic properties.

I. Overview of Biological Activities

This compound has demonstrated a range of pharmacological effects, making it a compound of interest for research in several therapeutic areas. Key activities include:

  • Neuroprotective Effects: Alleviates beta-amyloid (Aβ)-induced toxicity by modulating neurotransmitters and activating the AMPK/mTOR signaling pathway, which promotes cellular autophagy and regulates oxidative stress.[1]

  • Cardioprotective Effects: Protects myocardial cells against acute ischemia-reperfusion injury. This is likely mediated through the inhibition of glycogen synthase kinase-3β (GSK3β), leading to increased autophagy and activation of the PGC-1α/Nrf2/HO-1 pathway.[2][3]

  • Sedative and Hypnotic Effects: Contributes to the sedative-hypnotic effects of Ziziphi Spinosae Semen.[4][5] It has been shown to prolong sleeping time in animal models.[6] The mechanism is thought to involve the modulation of GABA receptors.

  • Anti-inflammatory Activity: May possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[7]

II. Commercial Suppliers of High-Purity this compound

A number of commercial suppliers provide high-purity this compound for research purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of a certificate of analysis (CoA), and the intended application.

SupplierPurityAvailable QuantitiesCAS Number
ChemFaces>98%5mg, 10mg, 20mg+77690-92-7
BOC Sciences>98%5mg, Bulk Order77690-92-7
MedChemExpress>98%5mg, 10mg77690-92-7
BioCrickHigh Purity (NMR Confirmed)Inquiry77690-92-7
APExBIOHigh-PurityInquiry77690-92-7
MilliporeSigma (Supelco)≥95% (HPLC)10mg77690-92-7

Note: This table is not exhaustive and represents a selection of suppliers found. Researchers should conduct their own due diligence before procurement.

III. Experimental Protocols

This protocol is adapted from a validated method for the quantification of this compound in rat plasma and tissues.[]

1. Materials and Reagents:

  • High-purity this compound standard

  • Internal Standard (IS), e.g., Puerarin

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (plasma, tissue homogenate)

2. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 40 µg/mL.[9]

  • For plasma samples, use a protein precipitation method. Add a 3-fold volume of acetonitrile (containing the internal standard) to the plasma sample.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. HPLC-MS/MS Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column Proshell 120 EC-C18 (4.6×150 mm, 2.7 μm)[]
Mobile Phase Acetonitrile and 0.1% formic acid (20:80, v/v)[]
Flow Rate 0.3 mL/min[]
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: m/z 783.3 → 427.2[]
Internal Standard (Puerarin): m/z 415.4 → 295.4[]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Workflow for HPLC-MS/MS Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) standards Create Standard Curve (1-40 µg/mL) stock->standards sample_prep Protein Precipitation (Acetonitrile + IS) centrifuge Centrifugation (12,000 rpm, 10 min) sample_prep->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (Proshell 120 EC-C18) inject->separate detect Mass Spectrometry Detection (MRM Mode) separate->detect curve Construct Calibration Curve detect->curve quantify Quantify Unknown Samples curve->quantify G cluster_assessment Assess Cardioprotection start Acclimatize Rats treatment Administer this compound (5 mg/kg, i.p.) or Vehicle start->treatment surgery Induce Myocardial Ischemia (LAD Ligation) treatment->surgery reperfusion Reperfusion surgery->reperfusion biomarkers Measure Serum cTnI and LDH reperfusion->biomarkers histology H&E Staining for Tissue Damage reperfusion->histology infarct TTC Staining for Infarct Size reperfusion->infarct G cluster_pathway Cardioprotective Signaling of this compound FS This compound GSK3b GSK3β FS->GSK3b inhibits Autophagy Autophagy GSK3b->Autophagy inhibits PGC1a PGC-1α GSK3b->PGC1a inhibits Protection Myocardial Protection Autophagy->Protection Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 activates HO1->Protection G cluster_pathway Neuroprotective Signaling of this compound FS This compound AMPK AMPK FS->AMPK activates OxidativeStress Oxidative Stress Regulation FS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction FS->MitochondrialDysfunction inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection OxidativeStress->Neuroprotection

References

Application Notes and Protocols for In Vivo Studies of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6'''-Feruloylspinosin is a flavonoid glycoside found in Semen Ziziphi Spinosae. It has garnered research interest for its potential therapeutic effects, including cardioprotective and anti-inflammatory properties. These application notes provide a summary of the experimental dosage and detailed protocols for in vivo studies to guide researchers in designing their experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative in vivo study investigating the effects of this compound.

ParameterDetailsReference
Compound This compound[1]
Animal Model Male Wistar albino rats[2]
Animal Weight 250-300 g[2]
Dosage 5 mg/kg[1][2][3]
Administration Route Intraperitoneal (IP) injection[1][2][3]
Vehicle DMSO, further diluted in saline[1]
Treatment Protocol Single dose administered 30 minutes before surgery[1][2][3]
Pathological Model Acute Myocardial Infarction (AMI) induced by myocardial ischemia and reperfusion[1][3]
Signaling Pathway Inhibition of GSK3β, activation of PGC-1α/Nrf2/HO-1 pathway[1]

Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar albino rats.[2]

  • Age: 8-10 weeks.[2]

  • Weight: 250-300 g.[2]

  • Housing: Animals should be housed under a 12-hour light/dark cycle at a controlled temperature (23°C) and humidity (40-60%). Standard rodent chow and water should be provided ad libitum.[2]

  • Acclimatization: Allow animals to acclimatize to the housing conditions before the experiment.[2]

  • Ethics: All animal procedures must be approved by the institutional Animal Ethics Committee and follow national guidelines for animal experimentation.[2]

Preparation of this compound Solution
  • Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1]

  • Further dilute the stock solution in sterile saline to achieve the final desired concentration for injection.[1]

  • The final volume of the vehicle (DMSO-saline solution) should be equal for all experimental groups, including the vehicle control group.[1]

Administration of this compound
  • Route: Intraperitoneal (IP) injection.[1][2][3]

  • Dosage: 5 mg/kg body weight.[1][2][3]

  • Timing: Administer the solution 30 minutes prior to the surgical procedure to induce myocardial ischemia.[1][2][3]

  • Procedure for IP Injection:

    • Restrain the rat securely.

    • Locate the lower right quadrant of the abdomen to avoid the cecum.

    • Insert a sterile needle (e.g., 25-27 gauge) at a 30-40° angle.

    • Aspirate to ensure no blood or fluid is drawn, confirming correct placement in the peritoneal cavity.

    • Inject the solution slowly.

Induction of Myocardial Ischemia and Reperfusion Injury

This protocol describes the establishment of a rat model of acute myocardial infarction (AMI).

  • Anesthetize the rats via intraperitoneal injection of sodium pentobarbital (50 mg/kg).[2]

  • Provide mechanical ventilation using a volume-controlled rodent respirator.[2]

  • Maintain the body temperature at 37°C using a heating pad throughout the surgery.[2]

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce myocardial ischemia.[2]

  • After 30 minutes of ischemia, release the ligature to allow for 1 hour of reperfusion.[2]

  • For the sham group, perform the same surgical procedure, including passing a thread around the LAD, but without ligation.[1]

  • At the end of the reperfusion period, euthanize the animals for sample collection (blood and heart tissues).[2]

Visualizations

Signaling Pathway of this compound in Cardioprotection

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Outcome Feruloylspinosin This compound GSK3b GSK3β (Glycogen Synthase Kinase-3β) Feruloylspinosin->GSK3b inhibits PGC1a PGC-1α (Peroxisome Proliferator-Activated Receptor γ Coactivator-1α) GSK3b->PGC1a inhibits Nrf2 Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) PGC1a->Nrf2 activates HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 activates Cardioprotection Cardioprotection (Reduced Apoptosis, Attenuated Tissue Injury) HO1->Cardioprotection leads to G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Post-Mortem Analysis A Animal Acclimatization (Male Wistar Rats, 250-300g) B Preparation of this compound (5 mg/kg in DMSO-Saline) A->B C Intraperitoneal Injection (30 min before surgery) B->C D Anesthesia & Surgery (LAD Ligation) C->D E Myocardial Ischemia (30 min) followed by Reperfusion (1 hr) D->E F Euthanasia & Sample Collection (Blood, Heart Tissue) E->F G Biochemical Assays (e.g., Myocardial Enzymes) F->G H Histological Analysis (e.g., Tissue Injury, Apoptosis) F->H I Western Blotting (GSK3β, PGC-1α, Nrf2, HO-1) F->I

References

Application Notes and Protocols for the Detection of 6'''-Feruloylspinosin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin is a C-glycoside flavonoid and a primary active component found in Ziziphi Spinosae Semen. It is recognized for its sedative and anxiolytic effects. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This document provides detailed application notes and protocols for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound, compiled from various validated methods.

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValueIonization ModeReference
Precursor Ion (m/z)783.1Negative[1]
Product Ion (m/z)663.1Negative[1]
Collision Energy (eV)Not SpecifiedNegative[1]
Precursor Ion (m/z)Not SpecifiedNegative[2]
Product Ion (m/z)Not SpecifiedNegative[2]
Collision Energy (eV)Not SpecifiedNegative[2]

Note: Specific collision energy values may require optimization based on the instrument used.

Table 2: Chromatographic Conditions for this compound Analysis

ParameterDescriptionReference
Column Agilent HC-C18[1]
Alltima C18 (150 × 4.6 mm, 5 µm)[2]
Waters Acquity UPLC BEH C18 (2.1×100 mm, 1.7 μm)[3]
Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)[4]
Mobile Phase A 0.01% Formic acid in water[1]
0.01% Formic acid in water[2]
0.1% (v/v) aqueous formic acid[3]
0.1% Formic acid[4]
Mobile Phase B Acetonitrile[1]
Acetonitrile[2]
Acetonitrile[3]
Acetonitrile[4]
Flow Rate 0.8 mL/min[1]
Not Specified[2]
0.3 mL/min[3][5]
0.3 mL/min[4]
Column Temperature 25 °C[1]
Not Specified[2]
45 °C[3][5]
Not Specified[4]
Injection Volume 10 µL[1]
10 µL[2]
2.0 µL[3]
Not Specified[4]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from rat plasma and subsequent analysis by LC-MS/MS.

Protocol 1: Sample Preparation - Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.[4][6]

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (or methanol).[4]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.

  • Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general procedure for analyzing the prepared samples.

  • System Preparation:

    • Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set up the mass spectrometer with the parameters listed in Table 1. It is recommended to perform an infusion of a this compound standard to optimize the precursor and product ions and collision energy on your specific instrument.

  • Chromatographic Separation:

    • Inject the prepared sample onto the analytical column.

    • Perform a gradient elution as described in the chosen literature method (refer to Table 2 for examples). A typical gradient might start with a low percentage of organic phase (acetonitrile) and gradually increase to elute the analyte.

  • Mass Spectrometric Detection:

    • Monitor the MRM transition for this compound in negative ionization mode.[1][2] The transition m/z 783.1 → 663.1 has been reported.[1]

  • Data Analysis:

    • Integrate the peak area of the this compound chromatogram.

    • Quantify the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared with known concentrations of a this compound standard.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_Solvent Add Acetonitrile/Methanol Sample->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter Collect_Supernatant->Filter LC_Separation Chromatographic Separation Filter->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound Analysis.

Logical Relationship of LC-MS/MS Components

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Mobile_Phase Mobile Phase Injector Autosampler Mobile_Phase->Injector Pump Pump Pump->Mobile_Phase Column Analytical Column Injector->Column Ion_Source Ion Source (ESI) Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Components of an LC-MS/MS System.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6'''-Feruloylspinosin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6'''-feruloylspinosin from plant material, primarily from the seeds of Ziziphus jujuba (jujube).

Frequently Asked Questions (FAQs)

Q1: What is the most common plant source for this compound extraction?

A1: The most common and well-documented source of this compound is the seed of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, also known as Semen Ziziphi Spinosae.[1][2] This material is widely used in traditional medicine and is a rich source of various flavonoids, including this compound.[2]

Q2: What are the general steps involved in extracting this compound?

A2: A typical extraction workflow involves several key stages:

  • Plant Material Preparation: This includes drying and pulverizing the plant material to increase the surface area for solvent penetration. Defatting the material is also a common preliminary step.

  • Extraction: The powdered material is then subjected to an extraction process using a suitable solvent and method.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated to reduce the solvent volume.

  • Purification: Further purification steps, such as liquid-liquid extraction, column chromatography, or preparative HPLC, are often necessary to isolate this compound from other co-extracted compounds.

  • Analysis and Quantification: The final product's purity and concentration are determined using analytical techniques like HPLC or UPLC-MS/MS.[3][4]

Q3: What solvents are most effective for extracting this compound?

A3: Based on scientific literature, aqueous solutions of methanol or ethanol are the most effective solvents for extracting this compound. Studies have shown that 50% methanol provides a higher extraction yield compared to 70% methanol, 50% ethanol, and 70% ethanol.[5] Water is also used, particularly in methods aiming to replicate traditional decoctions.[1][6] this compound is also soluble in DMSO, pyridine, and other organic solvents.[7][8]

Q4: What are the common methods used for extraction?

A4: Several methods are employed for the extraction of this compound, including:

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[9]

  • Reflux Extraction: This involves boiling the solvent with the plant material and condensing the vapor back into the mixture, allowing for extraction at an elevated and constant temperature.[5]

  • Heat-Reflux Extraction: A variation of reflux extraction, this method is also commonly used.[1]

  • Supercritical Fluid Extraction: This technique has been used for extracting oils from jujube seeds, which could be a preliminary step before flavonoid extraction.

The choice of method can depend on the desired scale, efficiency, and available equipment.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common and reliable method for quantifying this compound.[4][10][] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is often used.[3][12]

Troubleshooting Guide

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Suggestion
Inappropriate Solvent Ensure you are using an optimal solvent. 50% methanol has been shown to be highly effective.[5] Consider performing small-scale solvent screening experiments to determine the best solvent for your specific plant material.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For reflux extraction, ensure the mixture reaches and maintains the boiling point of the solvent. For ultrasonic extraction, ensure adequate sonication time. Studies have compared extraction times ranging from 30 to 120 minutes.[5]
Inadequate Particle Size of Plant Material Grind the plant material to a fine powder to maximize the surface area available for solvent contact.
Suboptimal Solid-to-Liquid Ratio A very high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction. Experiment with different ratios to find the optimal balance.
Degradation of the Target Compound This compound may be sensitive to high temperatures or prolonged extraction times. Consider using milder extraction conditions or methods like UAE which can be performed at lower temperatures.

Issue 2: Poor Purity of the Final Product

Potential Cause Troubleshooting Suggestion
Co-extraction of Impurities The initial crude extract will contain numerous other compounds. A multi-step purification process is essential. Consider using macroporous resins to pre-purify the extract before further chromatographic steps.[9]
Ineffective Chromatographic Separation Optimize the mobile phase composition and gradient for your column chromatography or HPLC. Ensure the stationary phase is appropriate for separating flavonoids. A C18 column is commonly used for the separation of this compound.[3][]
Sample Overload on the Column Injecting too much sample onto the chromatography column can lead to poor separation and peak tailing. Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and Purification

This protocol is based on a method described for the extraction and purification of flavonoids from Ziziphus jujuba seeds.[9]

  • Defatting: Pulverize the dried seeds and defat them with a suitable non-polar solvent like hexane.

  • Extraction:

    • Mix the defatted powder with 50% methanol.

    • Perform ultrasonic extraction at a frequency of 59 kHz with mechanical agitation (1200 rpm).

    • Filter the extract to remove solid particles.

  • Purification with Macroporous Resin:

    • Pass the crude extract through a pre-treated macroporous resin column (e.g., SP825).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the adsorbed flavonoids with an appropriate concentration of ethanol.

  • Flash Chromatography:

    • Further separate the flavonoid-rich fraction using flash chromatography with a reversed-phase C18 column.

    • Use a gradient elution with methanol and water.

  • Preparative HPLC:

    • For high-purity this compound, perform preparative HPLC on the collected fractions containing the target compound.

    • Use a C18 column and a methanol-water gradient.

Protocol 2: Heat-Reflux Extraction

This protocol is adapted from methods used for preparing aqueous extracts of Ziziphus jujuba seeds.[1]

  • Preparation: Pulverize the dried seeds into a powder.

  • Extraction:

    • Immerse the powder in distilled water (e.g., a 1:10 solid-to-liquid ratio).

    • Allow the mixture to soak for 30 minutes.

    • Heat the mixture to boiling and maintain a reflux for 2 hours.

    • Filter the extract through gauze or a suitable filter paper.

    • Repeat the extraction process on the plant material residue with fresh solvent for another 2 hours to maximize yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a stable powder.

Quantitative Data Summary

Extraction Method Solvent Key Parameters Yield of this compound Source
Ultrasonic Extraction followed by multi-step purification50% Methanol59 kHz frequency80.5 mg from 31.2 g of defatted material (yield: 83.0%)[9]
Heat-Reflux ExtractionWater2 hours reflux, repeated twice0.14% in the final freeze-dried powder[1][13]
Sonication50% Methanol30 minutes at room temperatureShowed higher sample assays compared to other solvents[5]
Reflux50% MethanolNot specifiedShowed better results than sonication for HPLC-UV analysis[5]

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (e.g., Jujube Seeds) Preparation Preparation (Drying, Pulverizing, Defatting) PlantMaterial->Preparation Extraction Extraction (Ultrasonic / Reflux) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis (HPLC / UPLC-MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic Start Low Extraction Yield? CheckSolvent Is the solvent optimal? (e.g., 50% MeOH) Start->CheckSolvent Yes CheckParameters Are time and temperature optimized? CheckSolvent->CheckParameters Yes OptimizeSolvent Action: Test different solvents/concentrations CheckSolvent->OptimizeSolvent No CheckMaterial Is the plant material finely ground? CheckParameters->CheckMaterial Yes OptimizeParameters Action: Increase time/temperature systematically CheckParameters->OptimizeParameters No GrindMaterial Action: Re-grind material to a fine powder CheckMaterial->GrindMaterial No Success Yield Improved CheckMaterial->Success Yes OptimizeSolvent->CheckSolvent OptimizeParameters->CheckParameters GrindMaterial->CheckMaterial

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: 6'''-Feruloylspinosin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 6'''-feruloylspinosin and what are its primary known biological activities?

A1: this compound is a flavonoid compound isolated from the seeds of Ziziphus jujuba (jujube). It is recognized for its potential anti-inflammatory and neuroprotective properties. Research suggests it may exert its effects by modulating signaling pathways such as the NF-κB and AMPK/mTOR pathways.

Q2: What are the main challenges when working with this compound in cell culture?

A2: The primary challenge is its low aqueous solubility. Like many flavonoids, this compound is hydrophobic, which can lead to precipitation when added to aqueous cell culture media, affecting experimental reproducibility and accuracy.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents.[1][2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also reported to be soluble in methanol, ethanol, pyridine, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]

Quantitative Solubility Data

For ease of comparison, the following table summarizes the known solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 1215.29Sonication is recommended to aid dissolution.[4]
In Vivo Formulation 22.55A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.847 mg of the compound (Molecular Weight: 784.71 g/mol ).

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[4] This will help to break up any small aggregates and ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Media

This protocol provides a step-by-step guide for diluting the DMSO stock solution into your aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a large volume of aqueous medium, first prepare an intermediate dilution in a small volume of medium. For example, pipette 1 µL of the 10 mM stock into 99 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting up and down.

  • Final Dilution: Add the desired volume of the intermediate or stock solution to your final volume of pre-warmed cell culture medium. It is crucial to add the compound solution to the medium while gently swirling or mixing the medium. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it at or below 0.1% if possible.[5][6][7] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding the compound to the media. 1. High final concentration of this compound. 2. Improper mixing technique. 3. Localized high concentration of DMSO. 1. Lower the final concentration of the compound in your experiment.2. Add the compound solution dropwise to the culture medium while gently swirling or vortexing.3. Prepare an intermediate dilution in a smaller volume of media before adding to the final culture volume.
A fine, crystalline precipitate appears in the culture after incubation. 1. Compound is coming out of solution over time. 2. Interaction with media components (e.g., salts, proteins). 3. Evaporation of media leading to increased compound concentration. 1. Consider using a solubilizing agent like cyclodextrin. Further investigation into specific cyclodextrin complexation for this compound may be required.2. Test different basal media formulations.3. Ensure proper humidification in the incubator and use sealed flasks or plates if necessary.[8]
Cells show signs of toxicity (e.g., rounding, detachment, reduced viability). 1. DMSO concentration is too high. 2. Inherent cytotoxicity of this compound at the tested concentration. 1. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Aim for a final DMSO concentration of ≤ 0.1%.2. Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your cell line.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a generalized workflow for preparing the compound for cell culture experiments.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Culture Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter mix->filter store Store at -20°C/-80°C filter->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution (Optional) thaw->intermediate final_dilution Final Dilution in Media intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound for cell culture.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_ampk AMPK/mTOR Pathway fs This compound nfkb NF-κB Activation fs->nfkb Inhibits inflammation Inflammatory Response nfkb->inflammation ampk AMPK mtor mTOR ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits fs2 This compound fs2->ampk Activates

Caption: Known signaling pathways modulated by this compound.

References

Troubleshooting 6'''-Feruloylspinosin peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find specialized guidance to address common challenges encountered during HPLC analysis.

Troubleshooting Guide: 6'''-Feruloylspinosin Peak Tailing in HPLC

Peak tailing is a common chromatographic issue that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Q1: What are the likely causes of peak tailing for this compound?

Peak tailing for this compound, a C-glycoside flavonoid, is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] The molecular structure of this compound contains multiple hydroxyl (-OH) and phenolic groups.[3][4] These polar functional groups can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, leading to asymmetrical peak shapes.[5][6]

Other potential causes include:

  • Column Overload: Injecting an excessive concentration of the sample can saturate the stationary phase.[7]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause band broadening.[7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing material can distort peak shape.[1][8]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing. The predicted pKa of this compound is approximately 5.71.[2][9]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6][7]

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this step-by-step troubleshooting workflow to identify and resolve the cause of peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_column Check Column - Overload? - Contamination? - Age/Condition? start->check_column overload Reduce Sample Concentration or Injection Volume check_column->overload Yes (Overload) clean_column Clean or Replace Column check_column->clean_column Yes (Contamination/Age) check_mobile_phase Evaluate Mobile Phase - pH appropriate? - Additives needed? check_column->check_mobile_phase No end Symmetrical Peak Achieved overload->end clean_column->end adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph Yes check_system Inspect HPLC System - Tubing length/ID? - Connections secure? check_mobile_phase->check_system No adjust_ph->end optimize_tubing Minimize Extra-Column Volume (shorter, narrower tubing) check_system->optimize_tubing Yes check_sample_prep Review Sample Preparation - Solvent mismatch? check_system->check_sample_prep No optimize_tubing->end dissolve_in_mobile_phase Dissolve Sample in Initial Mobile Phase check_sample_prep->dissolve_in_mobile_phase Yes check_sample_prep->end No dissolve_in_mobile_phase->end

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q3: What type of HPLC column is recommended for this compound analysis?

A C18 column is commonly used for the separation of this compound and other flavonoids.[10][11][12] Specifically, a column with end-capping or a polar-embedded stationary phase can help to minimize secondary interactions with residual silanol groups and reduce peak tailing.[1][2]

Q4: What mobile phase composition is optimal for analyzing this compound?

A common mobile phase for the analysis of this compound is a gradient elution using acetonitrile and water, with the addition of a small amount of acid, such as 0.1% formic acid.[10][11][12] The acidic modifier helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[1]

Q5: Can temperature affect the peak shape of this compound?

Yes, column temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak symmetry and efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the thermal stability of this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established methods for the analysis of this compound.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm)[11]
Mobile Phase A Water with 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient might be: 0-20 min, 10-30% B 20-40 min, 30-60% B 40-45 min, 60-10% B 45-50 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[11]
Column Temperature 35°C[10]
Injection Volume 10 µL
Detection UV at 271 nm or MS in negative ion mode[13]

Sample Preparation:

  • Accurately weigh a standard of this compound.

  • Dissolve the standard in methanol or the initial mobile phase to prepare a stock solution.[10]

  • Prepare working solutions by diluting the stock solution with the initial mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory activity, in part through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The following diagram illustrates a simplified representation of the canonical NF-κB signaling cascade.

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB_active Active NF-κB IkB->NFkB_active releases NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Gene_expression Target Gene Expression (Inflammatory Cytokines, etc.) DNA->Gene_expression induces

Canonical NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of 6'''-Feruloylspinosin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges for the oral bioavailability of this compound, a flavonoid C-glycoside, are its poor aqueous solubility and potential for efflux from intestinal cells. Studies on similar flavonoids suggest that its absorption is mediated by active transport mechanisms, but it can also be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, thereby reducing its net absorption.[1][2][3]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have shown promise for improving the bioavailability of poorly soluble natural compounds like this compound. These include:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[4][5]

  • Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly increase its dissolution rate and, consequently, its oral absorption.[6][7]

  • Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the gut, which can enhance the solubilization and absorption of lipophilic drugs.[8][9][10]

  • Co-administration with P-glycoprotein (P-gp) inhibitors: Since this compound may be a substrate for P-gp, co-administering it with a P-gp inhibitor can reduce its efflux back into the intestinal lumen and increase its systemic absorption.[1][2][3]

Q3: How do Monocarboxylate Transporters (MCTs) influence the absorption of this compound?

A3: Studies on flavonoids suggest that some can interact with Monocarboxylate Transporters (MCTs) in the intestine.[11][12][13][14] While direct evidence for this compound is limited, it is plausible that its absorption could be influenced by MCTs. Some flavonoids have been shown to be competitive inhibitors of MCT1, which could potentially lead to diet-drug interactions if this compound is co-administered with other MCT substrates.[11][12][13][14]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound formulation.
Possible Cause Troubleshooting Step
Poor wettability of the drug powder. Reduce particle size through micronization. Incorporate a wetting agent or surfactant in the formulation.
Inadequate selection of carrier for solid dispersion. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with this compound.[7]
Drug recrystallization in the solid dispersion. Use techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous state of the drug in the dispersion. Consider adding a crystallization inhibitor.
Incorrect oil/surfactant/cosurfactant ratio in SEDDS. Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[15]
Issue 2: High variability in in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step
Food effect. Standardize the feeding conditions of the experimental animals. Conduct studies in both fasted and fed states to assess the impact of food on absorption.
Instability of the formulation in the GI tract. For nanoformulations, ensure adequate surface coating (e.g., with PEG) to prevent aggregation. For SEDDS, confirm the stability of the emulsion in simulated gastric and intestinal fluids.
Saturation of transporters at high doses. Conduct dose-escalation studies to determine if the absorption is dose-dependent, which may indicate the involvement of saturable transport mechanisms.
Inter-individual differences in efflux pump activity. Use a larger group of animals to account for biological variability. Consider pre-treating a subgroup with a P-gp inhibitor to assess the contribution of efflux.
Issue 3: Low apparent permeability (Papp) in Caco-2 cell assays.
Possible Cause Troubleshooting Step
High efflux ratio (Papp B-A / Papp A-B > 2). This indicates active efflux. Co-incubate with known P-gp inhibitors (e.g., verapamil) to see if the A-B permeability increases.[2]
Low intrinsic permeability. The compound may have inherent difficulty crossing the cell membrane. Focus on formulation strategies that can enhance membrane permeation, such as lipid-based formulations.
Poor solubility in the assay buffer. Ensure the test concentration of this compound is below its solubility limit in the transport medium. The use of a co-solvent may be necessary, but its effect on cell viability and transporter function should be validated.
Cell monolayer integrity issues. Monitor the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 cell monolayer.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a model based on general methods for preparing flavonoid-loaded SLNs.[17][18][19][20][21]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Ultrapure water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug incorporation: Disperse this compound in the melted lipid with continuous stirring until a clear solution or homogenous suspension is formed.

  • Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in ultrapure water and heat to the same temperature as the lipid phase.

  • Formation of pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) to reduce the particle size to the nanometer range.

  • Cooling and solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is adapted from standard procedures for assessing intestinal drug permeability.[16][22][23][24][25]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (paracellular marker)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity. Also, assess the permeability of Lucifer yellow; a Papp of < 1.0 x 10⁻⁶ cm/s is acceptable.

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test solution of this compound in HBSS to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B experiment, but add the test solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.[26][27][28]

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Quantitative Data

The following tables summarize pharmacokinetic data for spinosin, a structurally related flavonoid C-glycoside, in various formulations. This data can serve as a reference for what might be expected when developing enhanced formulations for this compound.

Table 1: Pharmacokinetic Parameters of Spinosin in Rats After Oral Administration

FormulationCmax (µg/L)Tmax (h)AUC (µg·h/L)Relative Bioavailability (%)Reference
Spinosin Suspension 224 ± 825.5 ± 0.6-100[6]
Solid Dispersion --Increased-[6]
Phospholipid Complex Increased-Increased-[6]
Solid Lipid Nanoparticles Increased-Increased-[6]

Note: Specific values for Cmax and AUC for the enhanced formulations were not provided in the reference but were stated to be significantly increased compared to the suspension.

Table 2: Pharmacokinetic Parameters of Buckwheat Flavonoids in a Self-Nanoemulsifying Drug Delivery System (SNEDDS) in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Flavonoid Suspension 0.98 ± 0.121.54.32 ± 0.54100[29]
Flavonoid SNEDDS 2.55 ± 0.281.09.50 ± 1.18220[29]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_absorption Intestinal Absorption Pathway Oral Administration Oral Administration Lumen Lumen Oral Administration->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte MCT-mediated transport Enterocyte->Lumen P-gp/MRP efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption G cluster_workflow Bioavailability Enhancement Workflow Compound This compound Formulation Formulation Development (SLN, SD, SEDDS) Compound->Formulation InVitro In Vitro Characterization (Dissolution, Caco-2) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Data Data Analysis (AUC, Cmax, Tmax) InVivo->Data

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 6'''-Feruloylspinosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A: this compound is a C-glycoside flavonoid, a natural compound found in plants such as Semen Ziziphi Spinosae.[1][2] Like many flavonoids, it exhibits a range of promising pharmacological activities. However, its therapeutic potential is often limited by its poor aqueous solubility. This low solubility can lead to poor absorption and low bioavailability, making it challenging to achieve therapeutic concentrations in vivo.

Q2: What is the specific aqueous solubility of this compound?

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A: Several promising strategies can be employed to overcome the solubility challenges of this compound. These include:

  • Solid Dispersion: Dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[3][4] This can convert the drug from a crystalline to a more soluble amorphous form.[4]

  • Cyclodextrin Inclusion Complexation: Encapsulating the poorly soluble this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.[5][6]

  • Nanotechnology-Based Approaches: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[7][8] This includes techniques like creating nanoparticles or nanosuspensions.[7][8]

Troubleshooting Guides

This section provides practical guidance for common issues encountered during experiments aimed at improving the solubility of this compound.

Issue 1: Low Dissolution Rate Persists After Preparing Solid Dispersions
Potential Cause Troubleshooting Step
Incorrect Carrier Selection The chosen hydrophilic carrier (e.g., PVP, PEG) may not be optimal. Screen different carriers with varying molecular weights. PVP has been shown to be effective for flavonoids by forming amorphous nanodispersions.[9]
Inappropriate Drug-to-Carrier Ratio The ratio of this compound to the carrier is critical. Test a range of ratios (e.g., 1:1, 1:5, 1:10) to find the optimal balance for solubility enhancement.
Crystalline Form Still Present The solid dispersion may not be fully amorphous. Confirm the physical state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the preparation method (e.g., faster solvent evaporation, higher cooling rate in the fusion method).
Inefficient Preparation Method The chosen method (e.g., solvent evaporation, fusion) may not be suitable. For heat-sensitive compounds, solvent evaporation is generally preferred over the fusion method.
Issue 2: Inefficient Formation of Cyclodextrin Inclusion Complexes
Potential Cause Troubleshooting Step
Wrong Type or Size of Cyclodextrin The cavity size of the cyclodextrin must be appropriate to accommodate the this compound molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their suitable cavity size for many drug molecules.[5]
Suboptimal Molar Ratio The stoichiometry of the complex is crucial. A 1:1 molar ratio of drug to cyclodextrin is common, but other ratios should be investigated. Phase solubility studies can help determine the optimal ratio.
Ineffective Complexation Method The method used to form the complex (e.g., kneading, co-precipitation, freeze-drying) can impact efficiency. The kneading method is simple, while freeze-drying can yield a more porous and rapidly dissolving product.
Lack of Confirmation of Complex Formation It is essential to confirm that an inclusion complex has formed. Use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and DSC to verify the interaction between this compound and the cyclodextrin.
Issue 3: Aggregation and Instability of Nanoparticle Formulations
Potential Cause Troubleshooting Step
Inadequate Stabilization Nanoparticles can aggregate due to high surface energy. Use appropriate stabilizers or surfactants in the formulation to prevent this.
Incorrect Formulation Parameters Parameters such as sonication time, homogenization pressure, and stirring speed can significantly affect particle size and stability. These need to be carefully optimized.
Ostwald Ripening Smaller nanoparticles may dissolve and redeposit onto larger ones, leading to particle growth over time. Selecting a polymer that strongly adsorbs to the nanoparticle surface can mitigate this.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Flavonoids

Technique Principle Commonly Used Excipients/Carriers Advantages Disadvantages
Solid Dispersion Dispersion of the drug in a solid hydrophilic matrix, often leading to an amorphous state.[3][4]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[9]Significant increase in dissolution rate and solubility; established manufacturing methods.Potential for the amorphous drug to recrystallize over time, reducing solubility; potential for drug-polymer interactions affecting stability.
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[5][6]α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and their derivatives (e.g., HP-β-CD, SBE-β-CD).High drug loading efficiency is possible; protects the drug from degradation; enhances stability.The amount of cyclodextrin required can be large; potential for toxicity with some cyclodextrin derivatives at high concentrations.
Nanotechnology Reduction of drug particle size to the nanometer range, increasing surface area-to-volume ratio.[7][8]Stabilizers such as poloxamers, lecithin, and various polymers.Drastic increase in dissolution velocity; can improve oral bioavailability; suitable for parenteral delivery.Can be complex to manufacture and scale up; potential for particle aggregation and physical instability.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be optimized for this compound in your specific experimental setup.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using PXRD and DSC).

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and β-cyclodextrin (in a 1:1 molar ratio) in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a suitable sieve.

  • Characterization: Confirm the formation of the inclusion complex using FTIR, DSC, and PXRD. Evaluate the enhancement in solubility and dissolution.

Visualizations

Signaling Pathways

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects Akt Akt GSK3b GSK3β Akt->GSK3b AMPK AMPK AMPK->GSK3b PGC1a PGC-1α GSK3b->PGC1a Nrf2 Nrf2 GSK3b->Nrf2 Promotes Degradation PGC1a->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Binding/Release ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Induces Transcription HO1 HO-1 Feruloylspinosin This compound Feruloylspinosin->GSK3b Inhibits

G Feruloylspinosin This compound FAK FAK (Focal Adhesion Kinase) Feruloylspinosin->FAK Interacts with Dock180 DOCK180 FAK->Dock180 Recruits & Activates Rac1 Rac1 Dock180->Rac1 Activates WAVE2 WAVE2 Rac1->WAVE2 Activates Arp3 Arp3 (Actin-Related Protein 3) WAVE2->Arp3 Activates Actin Actin Polymerization (e.g., Lamellipodia formation) Arp3->Actin

References

Technical Support Center: 6'''-Feruloylspinosin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from 6'''-Feruloylspinosin in fluorescence-based assays. The following information offers troubleshooting strategies and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound is a flavonoid glycoside.[1] Like many flavonoids and phenolic compounds, it possesses a chemical structure with conjugated aromatic systems that can absorb and emit light.[2][3] This intrinsic property can lead to two primary types of interference in fluorescence-based assays:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[4][5]

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation light intended for your fluorophore or the emission light from the fluorophore, resulting in a decreased signal and a potential false-negative result.[2][6] The ferulic acid moiety, in particular, has been shown to quench the fluorescence of amino acids like tyrosine through an inner filter effect.[7]

Q2: What are the typical spectral properties of compounds similar to this compound?

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run a set of control experiments. A "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without your biological target or other assay components, is essential.[4][10] A concentration-dependent increase in fluorescence in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of the compound suggests quenching.[4]

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide.

Step 1: Characterize the Interference

The first step is to determine the nature and extent of the interference. This involves measuring the autofluorescence and quenching potential of this compound.

Protocol 1: Assessing Autofluorescence

Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black-walled microplates (to minimize background)[5]

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.

  • In a black-walled microplate, add the serial dilutions of the compound to individual wells.

  • Include control wells with assay buffer only (blank).

  • Measure the fluorescence intensity of each well using the same excitation and emission wavelengths and filter sets as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching (Inner Filter Effect)

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Assay fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Fluorescence microplate reader

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add a constant concentration of your assay's fluorophore to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Absorbance Reading: Measure the absorbance of the solutions at the excitation and emission wavelengths of your fluorophore. An absorbance value greater than 0.1 AU suggests a potential inner filter effect.[10]

  • Fluorescence Reading: Measure the fluorescence intensity using the standard assay wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing the compound to the control wells. A concentration-dependent decrease in fluorescence that correlates with an increase in absorbance indicates quenching due to the inner filter effect.

Step 2: Mitigate the Interference

Based on the characterization in Step 1, you can employ several strategies to mitigate the interference.

Strategies for Autofluorescence
  • Subtract Background Fluorescence: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound-only" control from your experimental wells.

  • Red-Shift Your Assay: Flavonoid autofluorescence is often more pronounced in the blue-green spectrum.[8] If possible, switch to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum (e.g., >600 nm), where interference from small molecules is generally lower.[5]

  • Use Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, using a TRF assay with a lanthanide-based fluorophore (which has a long fluorescence lifetime) can allow you to time-gate the detection and eliminate the contribution from the interfering compound.[2][11]

Strategies for Fluorescence Quenching (Inner Filter Effect)
  • Mathematical Correction: The inner filter effect can be corrected for using the absorbance values obtained in Protocol 2. A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[6]

  • Reduce Compound Concentration: If feasible for your experiment, lowering the concentration of this compound can reduce the inner filter effect.

  • Optimize Assay Geometry: Using low-volume, black microplates can reduce the path length of the light, thereby minimizing the inner filter effect.[10]

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap
This compound (Estimated)350 - 450450 - 550High with blue/green fluorophores
Fluorescein (FITC)~494~518High
Rhodamine B~555~578Moderate
Cyanine-5 (Cy5)~649~666Low

Table 2: Troubleshooting Summary

Observed Issue Potential Cause Recommended Action(s)
Higher than expected signal in the presence of the compoundAutofluorescenceRun "compound-only" control and subtract background. Switch to a red-shifted fluorophore. Use a TRF assay.
Lower than expected signal in the presence of the compoundFluorescence Quenching (Inner Filter Effect)Perform mathematical correction using absorbance values. Reduce compound concentration. Use low-volume plates.
High variability in replicate wellsCompound precipitationVisually inspect wells for precipitates. Determine the solubility of the compound in the assay buffer.

Visualizations

Interference_Troubleshooting_Workflow start Start: Suspected Interference characterize Step 1: Characterize Interference start->characterize autofluorescence Protocol 1: Assess Autofluorescence characterize->autofluorescence Is there a compound-dependent signal increase? quenching Protocol 2: Assess Quenching characterize->quenching Is there a compound-dependent signal decrease? mitigate Step 2: Mitigate Interference autofluorescence->mitigate quenching->mitigate autofluor_solutions Autofluorescence Mitigation: - Background Subtraction - Red-Shift Assay - TRF mitigate->autofluor_solutions If Autofluorescence quench_solutions Quenching Mitigation: - Mathematical Correction - Reduce Concentration - Optimize Geometry mitigate->quench_solutions If Quenching end End: Reliable Data autofluor_solutions->end quench_solutions->end

Caption: A workflow for troubleshooting fluorescence assay interference.

Signaling_Pathway_Interference cluster_assay Fluorescence Assay Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Compound This compound Compound->Excitation Absorbs (Quenching) Compound->Emission Absorbs (Quenching) Compound->Detector Emits (Autofluorescence)

Caption: Mechanisms of fluorescence assay interference by a test compound.

References

Preventing 6'''-Feruloylspinosin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6'''-Feruloylspinosin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing its precipitation in stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides solutions to common issues related to the solubility and stability of this compound stock solutions.

Problem: My this compound powder is not dissolving properly in the chosen solvent.

  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: this compound is a flavonoid glycoside with limited aqueous solubility. For stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective solvent.[1][2][3] Other suitable solvents include methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[1][2][3] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline have been used.

  • Possible Cause 2: Insufficient agitation or energy to facilitate dissolution.

    • Solution: Sonication is highly recommended to aid in the dissolution of this compound. Gentle warming of the solution can also improve solubility. Vigorous vortexing can be employed to ensure the powder is fully dispersed and dissolved.

Problem: My this compound stock solution appears clear initially but forms a precipitate over time.

  • Possible Cause 1: The concentration of the stock solution exceeds the solubility limit of the solvent.

    • Solution: While DMSO is an excellent solvent, there is a solubility limit. If precipitation occurs, try preparing a slightly more dilute stock solution. It is advisable to prepare stock solutions at a concentration comfortably below the maximum solubility limit.

  • Possible Cause 2: Improper storage conditions.

    • Solution: For long-term stability and to prevent precipitation, it is crucial to store this compound stock solutions correctly. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to one year).[4] For short-term storage, -20°C is acceptable.[4] Ensure the vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and risk of precipitation.

Problem: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms immediately.

  • Possible Cause 1: Rapid change in solvent polarity.

    • Solution: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous solution. To prevent this "crashing out," perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous medium, first, dilute it into a smaller volume of the medium, mix gently, and then add this intermediate dilution to the final volume. This gradual change in the solvent environment can help maintain the compound's solubility.

  • Possible Cause 2: The final concentration of the organic solvent is too low to maintain solubility.

    • Solution: While it is important to keep the final concentration of organic solvents low in biological assays (typically <0.5% for DMSO to avoid cytotoxicity), a certain amount may be necessary to keep the compound in solution. If precipitation persists even with stepwise dilution, consider if a slightly higher, yet non-toxic, final DMSO concentration is permissible for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound.[1][3][4] Methanol and ethanol are also viable options.[2][3]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: While the absolute maximum solubility may vary, a stock solution at a concentration of 10-25 mg/mL in DMSO is a common and practical starting point for most applications.[5] It is always best to start with a concentration that is known to be stable and adjust if necessary for your specific experimental needs.

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maintain the stability and prevent degradation of your this compound stock solution, it is recommended to:

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to one year).[4]

  • For short-term storage, -20°C is also acceptable.[4]

  • Protect the solution from light.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution of this compound in purely aqueous buffers is challenging due to its low water solubility. While one study mentions preparing stock solutions in water, this may be at very low concentrations.[6] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.

Q5: What should I do if I observe a precipitate in my stock solution after taking it out of the freezer?

A5: If you observe a precipitate after thawing, first try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. If the precipitate does not redissolve, it may indicate that the solution was prepared at a concentration too close to its solubility limit at that temperature, or that some solvent has evaporated. In such cases, it is best to prepare a fresh stock solution at a slightly lower concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference(s)
DMSO12 mg/mL (15.29 mM)Sonication is recommended.[4]
MethanolSolubleA common solvent for flavonoid glycosides.[2][3]
EthanolSoluble-[2][3]
ChloroformSoluble-[1][2]
DichloromethaneSoluble-[1][2]
Ethyl AcetateSoluble-[1][2]
AcetoneSoluble-[1][2]
WaterSparingly solubleStock solutions in water may be possible at low concentrations.[6]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotesReference(s)
Powder-20°CUp to 3 yearsKeep away from direct sunlight.[4]
In Solvent (e.g., DMSO)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[4]
In Solvent (e.g., DMSO)-20°CShort-term-[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 784.71 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 784.71 g/mol * 1000 mg/g = 7.85 mg

  • Weigh the compound: Accurately weigh 7.85 mg of this compound powder and transfer it to a sterile vial.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution to 37°C.

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Mandatory Visualization

experimental_workflow Experimental Workflow for Preparing a Stable this compound Stock Solution start Start: Obtain this compound Powder calculate Calculate Required Mass start->calculate weigh Weigh Powder Accurately calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Dissolve with Vortexing and Sonication add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect precipitate Precipitate Observed inspect->precipitate Yes clear_solution Clear Solution Achieved inspect->clear_solution No troubleshoot Troubleshoot: - Gentle Warming - More Sonication - Prepare a More Dilute Solution precipitate->troubleshoot troubleshoot->dissolve aliquot Aliquot into Single-Use Vials clear_solution->aliquot store Store at -80°C aliquot->store end End: Stable Stock Solution Ready for Use store->end nf_kb_pathway Inhibitory Action of this compound on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases Feruloylspinosin This compound Feruloylspinosin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates gaba_pathway Modulation of GABAA Receptor by this compound cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx Leads to Feruloylspinosin This compound Feruloylspinosin->GABA_A_Receptor Positive Allosteric Modulator

References

Technical Support Center: 6'''-Feruloylspinosin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of 6'''-feruloylspinosin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavonoid C-glycoside found in Ziziphi Spinosae Semen. It is recognized for its potential sedative, hypnotic, and neuroprotective effects. Understanding its stability is crucial for the development of oral dosage forms, as the compound will be exposed to a wide range of pH conditions in the gastrointestinal tract. Stability data informs formulation strategies, storage conditions, and shelf-life determination.

Q2: What is the expected impact of pH on the stability of this compound?

Q3: What are the potential degradation products of this compound under pH stress?

The primary degradation pathway is likely the hydrolysis of the ester bond linking ferulic acid to the spinosin moiety. This would yield spinosin and ferulic acid as the main degradation products. At extreme pH values, further degradation of spinosin and ferulic acid could occur.

Q4: How does the stability of ferulic acid itself inform the stability of the parent compound?

Ferulic acid, one of the anticipated degradation products, has been shown to be unstable in alkaline solutions, often leading to discoloration.[1][2] It is more stable in acidic conditions, particularly in a pH range of 3 to 5.[2] This suggests that at alkaline pH, not only would this compound degrade, but one of its primary degradants would also be unstable.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid loss of this compound in solution The pH of the solution may be too acidic or too alkaline, promoting hydrolysis of the ester linkage.Adjust the pH of your solution to be near-neutral (pH 6-7.5) for short-term experiments. For long-term storage, a slightly acidic pH (around 5-6) might be optimal, but this should be experimentally verified.
Discoloration of the sample solution over time This is likely due to the degradation of ferulic acid, which is released upon hydrolysis of this compound, particularly at alkaline pH.If possible, conduct your experiments at a pH below 7. If an alkaline pH is required, use fresh solutions and minimize exposure to light and elevated temperatures.
Inconsistent analytical results for this compound concentration The compound may be degrading during the sample preparation or analytical run. The mobile phase pH could also be a factor.Ensure that the pH of all buffers and diluents used in sample preparation is controlled. For HPLC analysis, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used and should help maintain the stability of the analyte during the run.
Appearance of unknown peaks in chromatograms These are likely degradation products, such as spinosin and ferulic acid.Co-inject standards of spinosin and ferulic acid to confirm the identity of the degradation peaks. LC-MS/MS analysis can further help in the structural elucidation of unknown degradants.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate and citrate buffer components

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Purified water

2. Buffer Preparation:

  • Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Use appropriate buffer systems for each pH (e.g., HCl for pH 2, citrate for pH 4 and 6, phosphate for pH 7.4 and 9, NaOH for pH 12).

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture).

  • Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Immediately neutralize and dilute the aliquots with the mobile phase to stop further degradation before analysis.

4. Analytical Method:

  • Use a validated stability-indicating HPLC method, typically with UV detection. A C18 column is commonly employed.

  • Mobile Phase: A gradient of acetonitrile and water containing an acidifier like 0.1% formic acid is often effective for separating this compound from its degradation products.

  • Analysis: Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

  • Determine the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation t₁/₂ = 0.693/k.

Data Presentation

Table 1: Expected Stability Profile of this compound at Various pH Values (Illustrative)

pHConditionExpected StabilityAnticipated Degradation Products
2Highly AcidicLowSpinosin, Ferulic Acid
4AcidicModerateSpinosin, Ferulic Acid
6Slightly AcidicHighMinimal Degradation
7.4NeutralHighMinimal Degradation
9AlkalineLowSpinosin, Ferulic Acid
12Highly AlkalineVery LowSpinosin, Ferulic Acid, and further degradants

Table 2: Hypothetical Degradation Kinetics of this compound at 40°C (Illustrative)

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t₁/₂, hr)
20.05812
40.01741
7.40.00799
90.04316
120.1395

Note: The data in these tables are illustrative and represent expected trends based on the chemical structure of this compound and the known stability of similar compounds. Actual experimental data is required for confirmation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Stock Solution of This compound incubate Incubate Samples at 40°C stock->incubate buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9, 12) buffers->incubate sampling Withdraw Aliquots at Time Points (0-48h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Kinetic Analysis hplc->data

Caption: Experimental workflow for the pH stability study of this compound.

degradation_pathway cluster_products Primary Degradation Products parent This compound spinosin Spinosin parent->spinosin Hydrolysis (Acid or Base Catalyzed) ferulic Ferulic Acid parent->ferulic Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed primary degradation pathway of this compound under pH stress.

References

Troubleshooting low recovery of 6'''-Feruloylspinosin in plasma extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 6'''-Feruloylspinosin during plasma extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery of this compound from plasma?

A1: Low recovery of this compound is often attributed to several factors, including inefficient protein precipitation, degradation of the analyte, suboptimal choice of extraction solvent, or issues with the pH of the sample. The compound's polarity and potential for binding to plasma proteins are key considerations.

Q2: Which extraction method is generally recommended for this compound from plasma?

A2: Protein precipitation (PPT) with an organic solvent is a widely used and effective method for extracting this compound from plasma.[1][2] Acetonitrile and methanol are commonly used precipitation agents that have demonstrated high extraction recoveries.[2][3] Liquid-liquid extraction (LLE) has been shown to have limited efficiency for this compound due to its poor lipophilic properties.[1]

Q3: How does the stability of this compound in plasma affect recovery?

A3: The stability of this compound in plasma is crucial for accurate quantification. Stability can be affected by temperature, pH, and enzymatic degradation. It is essential to handle and store plasma samples appropriately (e.g., at -80°C for long-term storage) to prevent degradation and subsequent low recovery.[1]

Q4: Can the choice of internal standard impact the recovery results?

A4: While the internal standard (IS) does not directly affect the physical recovery of this compound, an inappropriate IS can lead to inaccurate quantification, which may be misinterpreted as low recovery. The IS should have similar chemical and physical properties to the analyte. Puerarin has been successfully used as an internal standard for the quantification of this compound in rat plasma.[]

Troubleshooting Guide

Issue 1: Low recovery after protein precipitation.

Q: I am using protein precipitation with acetonitrile/methanol, but my recovery of this compound is consistently low. What can I do?

A: Low recovery after protein precipitation can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Optimize the Solvent-to-Plasma Ratio: The volume of the precipitating solvent relative to the plasma volume is critical. A common starting point is a 3:1 ratio (e.g., 300 µL of acetonitrile for 100 µL of plasma).[2] Insufficient solvent may lead to incomplete protein precipitation, trapping the analyte in the protein pellet.

    • Recommendation: Try increasing the solvent-to-plasma ratio to 4:1 or 5:1.

  • Ensure Thorough Mixing and Incubation: Inadequate mixing will result in inefficient precipitation.

    • Recommendation: Vortex the plasma-solvent mixture vigorously for at least 1 minute to ensure a homogenous mixture.[5] Allowing the mixture to stand for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or -20°C) can enhance protein precipitation.[5][6]

  • Optimize Centrifugation: Incomplete pelleting of precipitated proteins can lead to their carryover into the supernatant, which can interfere with subsequent analysis.

    • Recommendation: Ensure your centrifugation speed and time are sufficient to form a compact pellet. A typical condition is 9,000-10,000 rpm for 10 minutes.[5]

  • Check the pH: The pH of the plasma sample can influence the solubility and stability of this compound.

    • Recommendation: Acidifying the plasma sample with a small amount of formic acid (e.g., 5 µL) before adding the precipitation solvent can improve the recovery of some flavonoids.[5]

Issue 2: Analyte degradation during sample processing.

Q: I suspect that this compound is degrading during my extraction procedure. How can I minimize this?

A: Flavonoids can be susceptible to degradation under certain conditions. Here are some preventative measures:

  • Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[5]

  • Minimize Light Exposure: Protect samples from light, as some flavonoids are light-sensitive.

  • Work Quickly: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degrading conditions in the plasma matrix.

  • Assess Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to analyte degradation. It is advisable to aliquot plasma samples upon collection to avoid multiple freeze-thaw cycles.[1]

Quantitative Data Summary

The following table summarizes reported extraction recovery rates for this compound from plasma using different methods.

Extraction MethodSolvent/Mobile PhaseRecovery Rate (%)Reference
Protein PrecipitationMethanol95.8 - 101.9[2]
Protein PrecipitationAcetonitrile75.21 - 92.96[]
Protein PrecipitationAcetonitrile73.94 - 101.06[5]
Liquid-Liquid ExtractionEthyl AcetateLimited Efficiency[1]

Experimental Protocols

Detailed Protocol for Protein Precipitation of this compound from Plasma

This protocol is a generalized procedure based on successful methods reported in the literature.[2][3][5]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample gently to ensure homogeneity.

  • Aliquoting:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • (Optional) Add 10 µL of an appropriate internal standard solution (e.g., puerarin in methanol).[]

    • (Optional) Add 5 µL of formic acid to acidify the sample and vortex briefly.[5]

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample.[2]

    • Vortex the mixture vigorously for 1-3 minutes.[5]

  • Incubation (Optional but Recommended):

    • Incubate the samples at 4°C or -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[5]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 4°C).[5]

    • Reconstitute the residue in a suitable solvent (e.g., 200 µL of methanol) compatible with your analytical method (e.g., UPLC-MS/MS).[5]

    • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter before analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Thaw Plasma on Ice aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard aliquot->add_is acidify Acidify with Formic Acid (Optional) add_is->acidify add_solvent Add 300 µL Acetonitrile/Methanol acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex incubate Incubate at 4°C vortex->incubate centrifuge Centrifuge at 10,000 rpm incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analyze Analyze by UPLC-MS/MS reconstitute->analyze Troubleshooting_Workflow cluster_ppt Protein Precipitation Issues cluster_degradation Analyte Degradation cluster_spe Solid Phase Extraction (If Applicable) start Low Recovery of This compound check_ratio Optimize Solvent:Plasma Ratio (e.g., 4:1 or 5:1) start->check_ratio use_cold Work at Low Temperature (On Ice or 4°C) start->use_cold check_sorbent Verify Sorbent Choice (e.g., C8, C18) start->check_sorbent check_mixing Ensure Thorough Mixing (Vortex 1-3 min) check_ratio->check_mixing check_centrifugation Optimize Centrifugation (Speed and Time) check_mixing->check_centrifugation check_ph Acidify Sample (e.g., with Formic Acid) check_centrifugation->check_ph light_protect Protect from Light use_cold->light_protect work_fast Minimize Processing Time light_protect->work_fast avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles work_fast->avoid_freeze_thaw check_wash Optimize Wash Step (Avoid Eluting Analyte) check_sorbent->check_wash check_elution Optimize Elution Solvent (Ensure Complete Elution) check_wash->check_elution

References

Optimizing Electrospray Ionization for 6'''-Feruloylspinosin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the electrospray ionization (ESI) of 6'''-Feruloylspinosin for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for method development. It is a flavonoid C-glycoside.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC38H40O18[2][3][]
Molecular Weight784.71 g/mol [2][3][]
AppearanceYellow powder[3][]
SolubilitySoluble in methanol, ethanol, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][5]

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: Both positive and negative ionization modes can be used for the analysis of flavonoid glycosides like this compound.[6][7] However, the choice depends on the specific goals of the analysis.

  • Positive Ion Mode: This mode is often used for structural determination and can produce protonated molecules [M+H]+ and sodium adducts [M+Na]+.[6] For general flavonoid analysis, mobile phases containing 0.2-0.75% formic acid are often preferred in positive mode.[8]

  • Negative Ion Mode: This mode is generally recommended for saccharide compounds and can offer high sensitivity.[9] For flavonoid glycosides, a mobile phase containing 0.1% formic acid has been shown to provide the highest sensitivity in negative ESI. The addition of bases has been found to decrease sensitivity in negative mode.

Q3: What are the recommended starting parameters for ESI-MS analysis of this compound?

A3: Based on general guidelines for flavonoid glycosides, the following parameters can be used as a starting point for optimizing the analysis of this compound.

ParameterRecommended Starting Condition (Positive Ion Mode)Recommended Starting Condition (Negative Ion Mode)Reference
Mobile Phase Acetonitrile/Water with 0.5% Formic Acid or Methanol with 1% Acetic AcidAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 5 µL/min20-50 µL/min
Capillary Voltage 4500 V-3500 V[6]
Drying Gas (N2) Flow 12.0 L/min12.0 L/min[6]
Drying Gas Temp. 300 °C300 °C[6]
Nebulizer Gas Pressure 45.0 psi45.0 psi[6]

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Ensure the mobile phase is appropriate for the selected ionization mode. For positive mode, try an acetonitrile/water mobile phase with 0.5% formic acid.[10] For negative mode, a mobile phase with 0.1% formic acid is often optimal. Avoid trifluoroacetic acid (TFA) as it can suppress the ESI signal.
Incorrect Ionization Mode If you are not detecting a signal in one polarity, try switching to the other. Both positive and negative modes have been successfully used for similar compounds.
Inappropriate Flow Rate The optimal flow rate can differ between positive and negative ion modes. For positive ESI, a lower flow rate of around 5 µL/min may be more sensitive, while negative ESI can benefit from higher flow rates of 20-50 µL/min.[8]
Sample Degradation Ensure the stability of this compound in your sample solution. It has been reported that it can degrade, with up to 80% decomposition in 8-12 hours under certain conditions.[1]
Matrix Effects The presence of other compounds in your sample can suppress the ionization of this compound. Improve sample clean-up using techniques like solid-phase extraction (SPE).

Problem 2: Unstable Signal or High Noise

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. If contamination is suspected, flush the LC system and infuse mobile phase components individually into the mass spectrometer to identify the source.[11]
Improper ESI Source Settings High sprayer voltages can lead to rim emission or corona discharge, causing an unstable signal.[12] Try reducing the capillary voltage. Ensure the nebulizing and drying gas flows and temperatures are optimized.
Dirty ESI Source A contaminated ESI probe, spray nozzle, or cone can lead to signal instability. Clean these components according to the manufacturer's instructions.[11]

Problem 3: Poor Peak Shape in LC-MS

Possible Cause Troubleshooting Step
Inappropriate LC Column For flavonoid glycosides, a well-end-capped C18 reversed-phase column is recommended to avoid interactions with residual silanol groups that can impair separation.
Unsuitable Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH with additives like formic or acetic acid can improve chromatography.
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard (purity >98%).

  • Dissolve the standard in a suitable solvent such as methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[13]

  • Store the stock solution at 4°C.[13]

  • Prepare working solutions by diluting the stock solution with the mobile phase to be used for LC-MS analysis.

Protocol 2: UPLC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a validated method for the quantification of this compound in rat plasma.[14]

  • Plasma Sample Preparation:

    • To 100 µL of rat plasma, add 300 µL of methanol to precipitate proteins.[14]

    • Vortex the mixture.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the UPLC-MS/MS system.[14]

  • UPLC Conditions:

    • Column: Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).[14]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[14]

    • Flow Rate: 0.3 mL/min.[14]

  • MS/MS Conditions:

    • Ionization Mode: Multiple Reaction Monitoring (MRM).[14]

    • Further optimization of MS parameters such as collision energy will be required.

Visualizations

ESI_Troubleshooting_Workflow cluster_start Start: ESI-MS Analysis of this compound cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Inject Sample problem Low/No Signal? start->problem check_mp Check Mobile Phase (Solvent, Additives) problem->check_mp Yes solution Signal Optimized problem->solution No check_im Switch Ionization Mode (Positive/Negative) check_mp->check_im check_fr Optimize Flow Rate check_im->check_fr check_source Clean ESI Source check_fr->check_source check_source->solution

Caption: A workflow diagram for troubleshooting low signal intensity in ESI-MS.

Logical_Relationship_ESI_Parameters cluster_analyte Analyte Properties cluster_parameters Key ESI-MS Parameters cluster_output Desired Outcome analyte This compound (Flavonoid Glycoside) mobile_phase Mobile Phase (Solvent & Additive) analyte->mobile_phase influences choice of ionization_mode Ionization Mode (Positive/Negative) analyte->ionization_mode influences choice of output Optimal Signal Intensity & Stability mobile_phase->output ionization_mode->output flow_rate Flow Rate flow_rate->output source_settings Source Settings (Voltage, Gas, Temp) source_settings->output

Caption: Key parameters influencing the ESI-MS analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 6'''-Feruloylspinosin and Spinosin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance of two prominent C-glycoside flavonoids, 6'''-Feruloylspinosin and spinosin, supported by experimental data.

Introduction

This compound and its parent compound, spinosin, are C-glycoside flavonoids predominantly isolated from the seeds of Ziziphus jujuba var. spinosa. Both compounds have garnered significant interest within the scientific community for their diverse pharmacological activities. This guide provides a detailed comparison of their bioactivities, focusing on their sedative-hypnotic, cardioprotective, neuroprotective, and antioxidant effects, supported by quantitative data from experimental studies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and spinosin.

Table 1: Sedative-Hypnotic Effects (Pentobarbital-Induced Sleep Model)
CompoundDoseSleep Latency (min)Sleep Duration (min)Reference
Control -3.5 ± 0.525.3 ± 4.1[1]
Spinosin 10 mg/kgReduced (qualitative)Increased (qualitative)[2]
Spinosin 15 mg/kgSignificantly ReducedSignificantly Increased[2]
This compound Not specifiedIdentified as a Q-marker for sedative and hypnotic effects[1][3]

Note: Direct comparative quantitative data for sleep latency and duration at the same doses are limited. Spinosin has been shown to potentiate pentobarbital-induced sleep.[2] this compound has been identified as a key marker for the sedative and hypnotic effects of Ziziphi Spinosae Semen.[1][3]

Table 2: Cardioprotective Effects (Rat Model of Acute Myocardial Infarction)
TreatmentDoseSerum cTnI Level (pg/mL)Serum LDH Activity (U/L)Reference
Sham -~100~20000[4]
AMI Model -662.061286[4]
Spinosin 5 mg/kg402.742516[4]
This compound 5 mg/kg429.248270[4]

AMI: Acute Myocardial Infarction; cTnI: cardiac Troponin I; LDH: Lactate Dehydrogenase.

Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 ValueReference
Spinosin Not specifiedSpinosin is a crucial contributor to the total antioxidant activity of Semen Ziziphi Spinosae.[5]
This compound Not specifiedMentioned to have antioxidant activity.[6]
Table 4: Neuroprotective Effects (In Vitro Models)
CompoundAssayEffectReference
Spinosin Glutamate-induced excitotoxicityProtects neurons from damage.[7]
This compound Aβ-induced toxicityAlleviates toxicity by modulating neurotransmitters and the AMPK/mTOR pathway.[8]

Note: Quantitative comparative data on cell viability or other neuroprotective markers under the same experimental conditions are limited. Both compounds demonstrate neuroprotective potential through different mechanisms.

Key Bioactivity Findings

Sedative-Hypnotic Effects: Both spinosin and this compound contribute to the sedative and hypnotic properties of Ziziphi Spinosae Semen.[1][3] Spinosin has been shown to potentiate pentobarbital-induced sleep in mice, suggesting its role in enhancing sleep duration.[2] this compound has been identified as a quantitative marker (Q-marker) for the sedative and hypnotic effects, indicating its significance in this bioactivity.[1][3]

Cardioprotective Effects: In a rat model of acute myocardial infarction (AMI), both spinosin and this compound demonstrated significant cardioprotective effects by reducing the serum levels of cardiac injury markers, cardiac troponin I (cTnI) and lactate dehydrogenase (LDH).[4] While both compounds were effective, spinosin showed a slightly greater reduction in these markers at the same dosage.[4]

Neuroprotective Effects: Both flavonoids exhibit neuroprotective properties. Spinosin has been shown to protect against glutamate-induced excitotoxicity in hippocampal neurons.[7] this compound has been found to alleviate beta-amyloid (Aβ)-induced toxicity by modulating neurotransmitters and activating the AMPK/mTOR signaling pathway.[8] Molecular docking studies suggest that both compounds can bind to signaling proteins involved in neuroprotection.[9]

Antioxidant Activity: Spinosin is recognized as a crucial contributor to the overall antioxidant activity of Semen Ziziphi Spinosae.[5] this compound also possesses antioxidant properties.[6] However, a direct quantitative comparison of their radical scavenging activities using standardized assays is not well-documented in the currently available literature.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and spinosin are mediated through various signaling pathways. In cardioprotection, both compounds have been shown to inhibit glycogen synthase kinase-3β (GSK3β), leading to the activation of the PGC-1α/Nrf2/HO-1 pathway.[10][11][12] This pathway is crucial for protecting myocardial cells against ischemia-reperfusion injury.[10][11][12] this compound has been noted to have a higher efficiency in activating this pathway compared to spinosin.[10] Additionally, this compound is involved in the AMPK/mTOR signaling pathway in its neuroprotective role against Aβ-induced toxicity.[8]

Cardioprotective Signaling Pathway cluster_compounds Compounds cluster_pathway Signaling Cascade cluster_outcome Cellular Response 6-Feruloylspinosin 6-Feruloylspinosin GSK3b GSK3β 6-Feruloylspinosin->GSK3b inhibits Spinosin Spinosin Spinosin->GSK3b inhibits PGC1a PGC-1α GSK3b->PGC1a inhibits degradation of Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression of Cardioprotection Cardioprotection HO1->Cardioprotection leads to

Cardioprotective signaling pathway of this compound and spinosin.

Experimental Protocols

Pentobarbital-Induced Sleep Potentiation Assay

This assay is used to evaluate the sedative-hypnotic effects of the compounds.

  • Animals: Male ICR mice are typically used.

  • Procedure:

    • Animals are fasted for 12-24 hours before the experiment.

    • The test compound (spinosin or this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a specific period (e.g., 30-60 minutes), pentobarbital sodium is administered (i.p.) to induce sleep.

    • Sleep latency (the time from pentobarbital administration to the loss of the righting reflex) and sleep duration (the time from the loss to the recovery of the righting reflex) are recorded.

  • Data Analysis: The sleep latency and duration of the compound-treated groups are compared with the vehicle control group.

Pentobarbital_Induced_Sleep_Workflow start Start acclimatize Acclimatize Mice start->acclimatize fasting Fast for 12-24h acclimatize->fasting administer_compound Administer Spinosin or This compound fasting->administer_compound wait Wait for 30-60 min administer_compound->wait administer_pentobarbital Administer Pentobarbital (i.p.) wait->administer_pentobarbital observe Observe for loss of righting reflex administer_pentobarbital->observe record_latency Record Sleep Latency observe->record_latency observe_recovery Observe for recovery of righting reflex record_latency->observe_recovery record_duration Record Sleep Duration observe_recovery->record_duration end End record_duration->end

Workflow for the pentobarbital-induced sleep potentiation assay.
Acute Myocardial Infarction (AMI) Rat Model

This in vivo model is used to assess the cardioprotective effects of the compounds.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Procedure:

    • Rats are anesthetized.

    • The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

    • The test compound is administered (e.g., i.p.) before or after the ligation.

    • After a period of ischemia and reperfusion, blood samples are collected to measure serum levels of cardiac injury markers like cTnI and LDH.

    • The heart tissue is excised for histological analysis to determine the infarct size.

  • Data Analysis: The levels of cardiac markers and the infarct size in the treated groups are compared to the AMI model group.[13][14]

DPPH Radical Scavenging Assay

This in vitro assay measures the antioxidant activity of the compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of the compounds to protect neurons from glutamate-induced cell death.[15][16][17][18]

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are used.

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration.

    • Glutamate is added to the culture medium to induce excitotoxicity.

    • After an incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The cell viability in the compound-treated groups is compared to the glutamate-only treated group.

Neuroprotection_Assay_Workflow start Start culture_cells Culture Neuronal Cells start->culture_cells pre_treat Pre-treat with Spinosin or This compound culture_cells->pre_treat induce_toxicity Induce Excitotoxicity (e.g., with Glutamate) pre_treat->induce_toxicity incubate Incubate induce_toxicity->incubate assess_viability Assess Cell Viability (e.g., MTT or LDH assay) incubate->assess_viability end End assess_viability->end

Workflow for an in vitro neuroprotection assay.

Conclusion

Both this compound and spinosin exhibit a range of valuable bioactivities, with notable sedative-hypnotic, cardioprotective, neuroprotective, and antioxidant effects. While both compounds show efficacy, there are indications of differential potency in certain activities. For instance, spinosin appears to have a slight edge in reducing cardiac enzyme levels in the studied AMI model, whereas this compound may be a more potent activator of the PGC-1α/Nrf2/HO-1 cardioprotective pathway. The identification of this compound as a Q-marker for sedation highlights its importance in this therapeutic area. Further head-to-head comparative studies with standardized methodologies and equivalent dosages are warranted to fully elucidate the nuanced differences in their bioactivities and to guide future drug development efforts.

References

A Comparative Guide to Flavonoids for Neuroprotection: 6'''-Feruloylspinosin in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found abundantly in plants, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] This guide provides a comparative analysis of the neuroprotective effects of 6'''-Feruloylspinosin against other well-researched flavonoids, namely Quercetin, Luteolin, and Apigenin, supported by experimental data.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro studies, offering a comparative perspective on the neuroprotective activities of these selected flavonoids. It is important to note that direct comparisons are challenging due to variations in experimental models, cell lines, and stressors used across different studies.

Table 1: Effect on Cell Viability in Neurotoxicity Models

FlavonoidCell LineStressorConcentrationResult (Increase in Cell Viability)
6'''-p-Coumaroylspinosin PC12AcrylamideNot SpecifiedSignificant prevention of cell death[2]
Quercetin SH-SY5YRotenoneNot SpecifiedIncreased cell viability
Luteolin PC126-OHDA (250 µM)3.13 - 50 µMConcentration-dependent attenuation of viability loss[3]
Apigenin SH-SY5YH₂O₂5, 10, 20 µMSignificant, dose-dependent inhibition of cellular damage[4]

Table 2: Modulation of Oxidative Stress

FlavonoidCell LineStressorConcentrationResult (Reduction in Reactive Oxygen Species - ROS)
6'''-p-Coumaroylspinosin PC12AcrylamideNot SpecifiedSignificant prevention of ROS overproduction[2]
Ferulic Acid (related compound) PC12HypoxiaNot SpecifiedDose-dependent scavenging of 38-63% of hypoxia-induced ROS[5]
Quercetin SH-SY5YCopperNot SpecifiedSignificantly reduced intracellular ROS levels[6]
Apigenin SH-SY5YH₂O₂100 µMScavenged 93.38% of hydroxyl radicals[1][7]

Table 3: Anti-Inflammatory and Anti-Apoptotic Effects

FlavonoidKey FindingMechanism
This compound No observed effect on NF-κB-p65 nuclear translocation[7]Did not inhibit a key inflammatory pathway in the studied model.
Quercetin Lowers expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[8]Blocks NF-κB pathway activation.[8]
Luteolin Suppressed over-expression of Bax gene and inhibited the reduction of Bcl-2 gene expression[3]Modulates apoptosis-related genes.
Apigenin Downregulated expression of cleaved caspase-3, PARP, and Bax; upregulated Bcl-2[1][7]Inhibits key markers of apoptosis.[1][7]

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

Flavonoids exert their neuroprotective effects by modulating various intracellular signaling pathways. The Nrf2/ARE pathway is a critical defense mechanism against oxidative stress, while the NF-κB pathway is a key regulator of inflammation.

Nrf2_ARE_Pathway ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Flavonoids This compound, Quercetin, Apigenin Flavonoids->Keap1 promote Nrf2 dissociation Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active dissociates and translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Nrf2/ARE antioxidant signaling pathway activated by flavonoids.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates Flavonoids Quercetin, Luteolin, Apigenin Flavonoids->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters IkB Degradation IkB Degradation IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active translocates to nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->ProInflammatory activates transcription Inflammation Neuroinflammation ProInflammatory->Inflammation

Inhibition of the pro-inflammatory NF-κB signaling pathway.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of neuroprotective agents. Below are protocols for key experiments cited in the evaluation of flavonoids.

General Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound against a specific neurotoxin in a cell-based model.

Experimental_Workflow start Start: Seed Neuronal Cells (e.g., SH-SY5Y, PC12) in 96-well plates pretreatment Pre-treatment: Incubate with various concentrations of Flavonoid for 1-24h start->pretreatment stressor Induce Neurotoxicity: Add stressor (e.g., H₂O₂, 6-OHDA) and incubate for 24h pretreatment->stressor endpoints Measure Endpoints stressor->endpoints viability Cell Viability (MTT Assay) endpoints->viability ros ROS Production (DCFH-DA Assay) endpoints->ros proteins Protein Expression (Western Blot for Bax, Bcl-2, Caspase-3) endpoints->proteins end End: Data Analysis and Comparison viability->end ros->end proteins->end

A generalized workflow for evaluating neuroprotective compounds.
Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF, or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-4 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of the flavonoid for a specified duration (e.g., 1-24 hours).

  • Induction of Toxicity: Add the neurotoxic agent (e.g., H₂O₂, 6-OHDA) and incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[10]

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies the overall levels of reactive oxygen species within the cells.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a black 96-well plate for fluorescence measurements.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., PBS or HBSS).

  • Add 100 µL of 1X DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[11][12]

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with the buffered saline solution to remove any extracellular probe.[5]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6][13] The fluorescence intensity is directly proportional to the amount of ROS.

Analysis of Protein Expression (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in apoptosis and inflammation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[14][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity, normalized to a loading control like β-actin, corresponds to the protein expression level.

References

A Comparative Guide to the Analytical Methods for 6'''-Feruloylspinosin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed cross-validation of analytical methods for 6'''-Feruloylspinosin, a key active flavonoid found in Ziziphi Spinosae Semen known for its sedative and anxiolytic effects. We will objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based on published experimental data.

Comparative Analysis of Method Performance

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UPLC-MS/MS methods as reported in various studies.

Parameter HPLC-UV HPLC-MS/MS LC-MS/MS UPLC-MS/MS
Linearity (r²) ≥0.9990[]≥0.9914[]>0.9901[2]Good linearity reported[3]
Linear Range Not explicitly stated20-2000 ng/mL (in plasma & tissues)[]1.80-720 ng/mL (in plasma)[2]Not explicitly stated
Precision (RSD%) <2.0% (Intra- & Inter-day)[]<14.70% (Intra- & Inter-day)[]<18.9% (Intra- & Inter-day)[2]<7.3% (Intra- & Inter-day)[3]
Accuracy (RE%) 97.2 - 102.1% (Recovery)[]-5.80% to 4.93%[]Within ±14.2%[2]-1.3% to 6.1%[3]
Recovery (%) 97.2 - 102.1%[]75.21 - 92.96%[]78.2 - 94.0%[2]95.8 - 101.9%[3]
Matrix Effect (%) Not reported87.21 - 113.44%[]91.8 - 103%[2]Satisfactory[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated20 ng/mL (in plasma)[]1.80 ng/mL (in plasma)[2]Not explicitly stated
Detector UV/Photodiode Array (PDA)[]Mass Spectrometer[][4]Tandem Mass Spectrometer[2]Tandem Mass Spectrometer[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods published in peer-reviewed journals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in herbal extracts and formulations where the concentration is relatively high and the matrix is less complex.

Sample Preparation (Ziziphi Semen Extract):

  • Mix 1.0 g of powdered Ziziphi Semen with 50 mL of 50% methanol.[5]

  • Reflux the mixture for 30 minutes.[5]

  • Filter the extract before injection into the HPLC system.[5]

Chromatographic Conditions:

  • Column: YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 μm)[][6]

  • Mobile Phase: Gradient elution with methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).[][6]

  • Flow Rate: 1.0 mL/min[][6]

  • Detection: UV at 270 nm[5]

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis powder Powdered Ziziphi Semen extraction Methanol Extraction & Reflux powder->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (270 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma.

Sample Preparation (Rat Plasma):

  • Take an aliquot of 100 μL of rat plasma.[3]

  • Add 300 μL of methanol for protein precipitation.[3]

  • Centrifuge the mixture.

  • Inject the supernatant into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent HC-C18 column.[2]

  • Mobile Phase: Gradient elution with 0.01% formic acid in water and acetonitrile.[2]

  • Ionization: Electrospray Ionization (ESI) in negative mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transition for this compound: m/z 783.1 → 663.1.[2]

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Rat Plasma precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS System supernatant->lcms separation C18 Column Separation lcms->separation ionization ESI (Negative) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: LC-MS/MS Experimental Workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity, resolution, and throughput, making it the preferred method for pharmacokinetic studies and trace-level analysis.

Sample Preparation (Rat Plasma):

  • An aliquot of 100 μL rat plasma is deproteinized with 300 μL of methanol.[3]

  • The mixture is vortexed and then centrifuged.

  • The supernatant is collected and injected into the UPLC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)[3]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[3]

  • Flow Rate: 0.3 mL/min[3]

  • Ionization: Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3]

G cluster_sample_prep Sample Preparation cluster_uplcms_analysis UPLC-MS/MS Analysis plasma Rat Plasma deproteinization Deproteinization (Methanol) plasma->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplcms UPLC-MS/MS System supernatant->uplcms separation BEH C18 Column Separation uplcms->separation ionization ESI separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: UPLC-MS/MS Experimental Workflow.

Conclusion

The cross-validation of analytical methods for this compound reveals that the optimal choice is highly dependent on the research application.

  • HPLC-UV is a cost-effective and robust method suitable for quality control of raw materials and finished products where high concentrations of the analyte are expected.[]

  • LC-MS/MS offers a significant increase in sensitivity and selectivity, making it well-suited for the analysis of this compound in complex biological matrices such as plasma.[2]

  • UPLC-MS/MS provides the highest sensitivity, speed, and resolution, positioning it as the gold standard for pharmacokinetic studies and the detection of trace amounts of this compound.[3]

Researchers should select the method that best aligns with their specific analytical needs, considering factors such as the nature of the sample, the required level of sensitivity, and the availability of instrumentation. The validation data presented in this guide provides a solid foundation for making an informed decision.

References

Comparative Pharmacokinetics of 6'''-Feruloylspinosin and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of 6'''-Feruloylspinosin and its primary metabolites. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of this natural compound's disposition in the body.

Overview of this compound and its Metabolism

This compound is a C-glycoside flavonoid found in Ziziphi Spinosae Semen, a traditional Chinese medicine used for its sedative and hypnotic effects.[1] In vivo and in vitro studies have demonstrated that this compound is metabolized by intestinal microflora.[1][2][3] The primary metabolic pathway involves the hydrolysis of the feruloyl group, leading to the formation of spinosin.[1][2][3] Spinosin can be further metabolized to swertisin.[1][2] This metabolic conversion is a critical factor influencing the compound's overall bioavailability and pharmacological activity.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its major metabolite, spinosin, following oral administration in rats. These data highlight the differences in absorption, distribution, and elimination between the parent compound and its metabolite.

Table 1: Pharmacokinetic Parameters of this compound and Spinosin in Rat Plasma

CompoundCmax (ng/mL)Tmax (h)AUC0-t (μg/L·h)
This compound 15.83 ± 1.540.320.95 ± 5.55
Spinosin 45.22 ± 7.940.361.14 ± 22.16

Data obtained from a study involving oral administration of Ziziphi Spinosae Semen aqueous extract to rats.[4]

The data clearly indicates that after oral administration, the peak plasma concentration (Cmax) and the total drug exposure over time (AUC0-t) of the metabolite spinosin are significantly higher than those of the parent compound, this compound.[4] This suggests that this compound is rapidly and extensively metabolized to spinosin in the gastrointestinal tract.[1][4] Both compounds are absorbed rapidly, with a time to maximum concentration (Tmax) of 0.3 hours.[4]

Experimental Protocols

The presented pharmacokinetic data are based on established experimental methodologies. Understanding these protocols is crucial for the interpretation and replication of the findings.

Animal Studies and Dosing
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.

  • Dosing: An aqueous extract of Ziziphi Spinosae Semen is administered orally to the rats.[4] The dosage is calculated based on the concentration of the target compounds in the extract.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after oral administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.[4]

  • Sample Pre-treatment: For analysis, plasma samples are typically pre-treated to remove proteins and other interfering substances. A common method is protein precipitation using a solvent like acetonitrile.[4]

Analytical Method
  • Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method for the simultaneous quantification of this compound and its metabolites in plasma samples.[2][4]

  • Chromatographic Separation: A C18 column is typically used for the separation of the analytes. The mobile phase usually consists of a mixture of acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This technique provides high selectivity and sensitivity for the quantification of the target compounds.

Visualizing Key Processes

Diagrams are provided below to illustrate the metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

FSpinosin This compound Metabolism Hydrolysis by Intestinal Bacteria FSpinosin->Metabolism Spinosin Spinosin Swertisin Swertisin Spinosin->Swertisin Further Metabolism Metabolism->Spinosin

Caption: Metabolic pathway of this compound.

cluster_0 In Vivo Experiment cluster_1 Sample Analysis cluster_2 Data Analysis OralAdmin Oral Administration of ZSS Extract to Rats BloodCollection Serial Blood Sample Collection OralAdmin->BloodCollection PlasmaPrep Plasma Preparation (Centrifugation) BloodCollection->PlasmaPrep ProteinPrecip Protein Precipitation (Acetonitrile) PlasmaPrep->ProteinPrecip UPLCMSMS UPLC-MS/MS Analysis ProteinPrecip->UPLCMSMS PK_Calc Pharmacokinetic Parameter Calculation UPLCMSMS->PK_Calc

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid and extensive metabolism to spinosin following oral administration. The significantly higher plasma concentrations of spinosin suggest that it is likely a major contributor to the overall pharmacological effects observed after the consumption of Ziziphi Spinosae Semen. This comparative analysis provides essential data for researchers investigating the therapeutic potential of this compound and for the design of future preclinical and clinical studies. The detailed experimental protocols offer a foundation for the replication and extension of these findings.

References

Comparative Efficacy of 6'''-Feruloylspinosin Against Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 6'''-Feruloylspinosin with established inhibitors of key cellular signaling pathways. The information is compiled from preclinical research to offer an objective overview supported by experimental data.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects, particularly in cardioprotection and neuroprotection, through the modulation of two primary signaling pathways: the GSK3β/PGC-1α/Nrf2/HO-1 pathway and the AMPK/mTOR pathway .

GSK3β/PGC-1α/Nrf2/HO-1 Signaling Pathway

This pathway is crucial in cellular stress response and antioxidant defense. This compound has been observed to inhibit the phosphorylation of Glycogen Synthase Kinase-3β (GSK3β), leading to the activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

GSK3B_pathway Feruloylspinosin This compound GSK3B p-GSK3β (Tyr216)↓ Feruloylspinosin->GSK3B PGC1a PGC-1α↑ GSK3B->PGC1a Autophagy Autophagy↑ GSK3B->Autophagy Nrf2 Nrf2↑ PGC1a->Nrf2 HO1 HO-1↑ Nrf2->HO1 Cardioprotection Cardioprotection HO1->Cardioprotection Autophagy->Cardioprotection

Caption: GSK3β/PGC-1α/Nrf2/HO-1 signaling pathway modulated by this compound.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular metabolism, growth, and autophagy. This compound has been demonstrated to activate AMPK, which subsequently inhibits mTOR signaling. This inhibition of mTOR promotes autophagy and has been linked to neuroprotective effects in models of Alzheimer's disease.

AMPK_mTOR_pathway Feruloylspinosin This compound AMPK AMPK↑ Feruloylspinosin->AMPK mTOR mTOR↓ AMPK->mTOR inhibits Autophagy Autophagy↑ AMPK->Autophagy mTOR->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: AMPK/mTOR signaling pathway modulated by this compound.

Efficacy Comparison of this compound with Known Inhibitors

Table 1: Comparison with Known GSK3β Inhibitors
CompoundTargetEfficacy (IC50)Effective Concentration of this compoundModel SystemReference
This compound GSK3βNot Reported5 mg/kg (i.p.)Rat model of acute myocardial ischemia-reperfusion[1]
CHIR99021 GSK3β6.7 nM-In vitro kinase assay[1][2][3]
Tideglusib GSK3β60 nM (non-ATP-competitive)-In vitro kinase assay[4][5]
Table 2: Comparison with Known AMPK Activators and mTOR Inhibitors
CompoundTargetEfficacy (EC50/IC50)Effective Concentration of this compoundModel SystemReference
This compound AMPK/mTORNot ReportedPretreatment activated AMPK/mTOR signalingIn vitro model of Alzheimer's disease[2][4]
AICAR AMPK~500 µM (EC50)-Isolated hepatocytes[6]
Rapamycin mTOR~0.1 nM (IC50)-HEK293 cells[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on this compound are provided below.

Animal Model of Acute Myocardial Ischemia-Reperfusion
  • Animal Model: Male Wistar rats (250-300 g) are used.

  • Procedure: The left anterior descending (LAD) coronary artery is occluded to induce myocardial ischemia.[1]

  • Drug Administration: this compound (5 mg/kg) is dissolved in DMSO and diluted in saline, then administered via intraperitoneal injection 30 minutes before LAD ligation.[1]

  • Assessment: Myocardial tissue injury is assessed by measuring serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH).[1] Cell apoptosis is also examined.[1]

In Vitro Model of Alzheimer's Disease
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used.

  • Induction of Toxicity: Amyloid-beta (Aβ) is used to induce toxicity, mimicking a key pathological feature of Alzheimer's disease.

  • Drug Treatment: Cells are pretreated with this compound before exposure to Aβ.[2]

  • Assessment: The effects on the AMPK/mTOR signaling pathway, cellular autophagy, oxidative stress, and mitochondrial dysfunction are evaluated.[2]

Western Blotting
  • Purpose: To determine the protein levels of key signaling molecules.

  • Procedure:

    • Protein is extracted from heart tissue samples.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-GSK3β, PGC-1α, Nrf2, HO-1, LC3B-II, and p62.

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence reagent.

This guide provides a comparative overview based on currently available data. Further research, particularly direct enzymatic assays, is needed to quantitatively determine the potency of this compound in comparison to other known inhibitors.

References

In Vivo Validation of 6'''-Feruloylspinosin's Anti-inflammatory Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 6'''-Feruloylspinosin, a flavonoid found in the seeds of Ziziphus spina-christi. Due to the limited availability of direct in vivo data for the isolated compound, this guide presents its anti-inflammatory potential in the context of experimental data from extracts of Ziziphus species known to contain it and the structurally related flavonoid, spinosin. The performance of these natural products is compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, in standard preclinical models of inflammation.

Executive Summary

This compound has demonstrated anti-inflammatory properties in in vitro studies, primarily through the inhibition of the NF-κB signaling pathway. While direct in vivo validation remains to be extensively published, studies on extracts from Ziziphus species and the related compound spinosin show significant anti-inflammatory activity in animal models. This guide synthesizes the available data to provide a framework for researchers interested in the therapeutic potential of this compound and related compounds.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from in vivo studies on Ziziphus extracts and standard NSAIDs in the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

TreatmentAnimal ModelDoseTime Point (post-carrageenan)% Inhibition of Paw EdemaReference
Acetone Extract of Ziziphus rugosaRat200 mg/kg24 hours48.77%[1][2][3]
Acetone Extract of Ziziphus rugosaRat400 mg/kg24 hours56.96%[1][2][3]
Diclofenac SodiumRat10 mg/kg24 hours65.61%[1][2][3]
IndomethacinMouse10 mg/kg4 hours31.67%[4]
IndomethacinMouse5 mg/kg6 hoursSignificant suppression[5]

Table 2: Comparison of Effects on Inflammatory Markers in LPS-Induced Inflammation Model

TreatmentAnimal ModelDoseInflammatory MarkerOutcomeReference
DiclofenacRat-IL-1β, IL-6Attenuated LPS-induced increase[6]
Terrein (for comparison)Mouse30 mg/kgIL-1β, IL-6Significantly suppressed LPS-induced increase[7]
LPS only (Control)Mouse100 µ g/mouse TNF-α, IL-1α, IL-6Significant increase in serum levels[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized inflammation.

Animals: Male Wistar rats or Swiss albino mice are commonly used.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound (e.g., Ziziphus extract) or standard drug (e.g., Indomethacin, Diclofenac) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 24 hours) after carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the effect of anti-inflammatory agents on cytokine production.

Objective: To assess the ability of a test compound to mitigate the systemic inflammatory response induced by LPS.

Animals: Male C57BL/6 mice are frequently used.

Procedure:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model, animals are acclimatized and grouped.

  • Compound Administration: The test compound or standard drug is administered, typically via intraperitoneal injection, prior to LPS challenge.

  • Induction of Inflammation: A solution of LPS (from E. coli) is administered via intraperitoneal injection. A typical dose is 50 mg/kg.[7]

  • Sample Collection: At a specified time point after LPS injection (e.g., 2 hours for cytokine analysis), blood and tissues (e.g., lung, liver) are collected.[7]

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the test compound.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kappaB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_active->Gene_Expression Feruloylspinosin This compound Feruloylspinosin->IKK Inhibition

Caption: NF-κB Signaling Pathway and the inhibitory target of this compound.

Experimental Workflow Diagram

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping (Control, Standard, Test) acclimatization->grouping administration Compound Administration grouping->administration induction Induction of Inflammation (e.g., Carrageenan, LPS) administration->induction measurement Data Collection (e.g., Paw Volume, Blood Samples) induction->measurement analysis Data Analysis (% Inhibition, Cytokine Levels) measurement->analysis end End analysis->end

Caption: General experimental workflow for in vivo validation of anti-inflammatory effects.

References

A Head-to-Head Comparison of 6'''-Feruloylspinosin and Swertisin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the flavonoids 6'''-Feruloylspinosin and swertisin have emerged as compounds of significant interest due to their diverse pharmacological activities. Both molecules, often found in the same plant sources such as the seeds of Ziziphus jujuba (sour jujube), exhibit overlapping therapeutic potential, particularly in the realms of anti-inflammatory, antioxidant, and sedative effects.[1][2][3] This guide provides a comprehensive head-to-head comparison of this compound and swertisin, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid researchers and drug development professionals in their investigations.

Biochemical and Pharmacological Overview

This compound is a C-glycoside flavonoid characterized by the presence of a ferulic acid moiety.[4] Its biological activities are attributed to its ability to modulate key signaling pathways. Notably, it has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB pathway, cardioprotective effects against ischemia-reperfusion injury, and neuroprotective potential by alleviating beta-amyloid-induced toxicity.[4][5][6][7][8] Furthermore, it is recognized as a significant contributor to the sedative properties of sour jujube seeds.[2][3]

Swertisin is also a C-glycosylflavone, but with a simpler structure compared to this compound.[9] It has demonstrated a broad spectrum of pharmacological effects, including potent anti-diabetic activity as an SGLT2 inhibitor, promotion of islet neogenesis, and antiviral activity against the hepatitis B virus.[1][10][11][12] Like this compound, swertisin exhibits anti-inflammatory, antioxidant, and neuroprotective properties, improving cognitive and memory functions.[10][13][14] It has also been identified as contributing to the sedative effects of certain medicinal plants.[2][3]

A noteworthy aspect of their relationship is the metabolic pathway where this compound can be hydrolyzed to spinosin, which is subsequently metabolized to swertisin in vivo, suggesting a potential prodrug relationship.[15]

Quantitative Data Comparison

To facilitate a direct comparison of their biological activities, the following tables summarize the available quantitative data. It is important to note that direct head-to-head studies are limited, and data is often from different experimental setups.

Parameter This compound Swertisin Reference
Anti-inflammatory Activity Binding Energy to NF-κB-DNA complex: -7.92 ± 0.59 kcal/mol (in silico)IC50 for COX-2 Inhibition: 61.68 µM[11][16]
Antioxidant Activity (DPPH Assay) Data for pure compound not available. Extract containing the compound showed an IC50 of 1,605.07 ppm.Data not available[17]
Sedative Activity Identified as a key contributor to sedative effects. Prolongs hexobarbital-induced sleeping time in mice.Implicated in sedative effects of Ziziphus species.[1][18]
Intestinal Permeability (Papp in Caco-2 cells) Higher absorbability than swertisinLower absorbability than this compound[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This protocol describes a common method to assess the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Objective: To determine the inhibitory effect of a test compound on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound or swertisin) dissolved in DMSO

  • Reagents for Western blotting (lysis buffer, primary antibodies for phospho-p65, p65, IκBα, and a loading control like GAPDH, secondary antibodies) or an NF-κB reporter assay kit.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in appropriate plates. Once they reach 80% confluency, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, longer for cytokine expression). A vehicle control group (DMSO) and a positive control group (LPS alone) should be included.

  • Analysis (Western Blot):

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total NF-κB p65 subunit and IκBα.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the treated groups to the LPS-stimulated control to determine the percentage of inhibition.[4][20][21][22][23][24][25]

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating the antioxidant capacity of a compound.

Objective: To measure the free radical scavenging activity of a test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound or swertisin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction:

    • In a 96-well plate, add a specific volume of each concentration of the test compound or positive control to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well with methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10][11][13][14][26]

Sedative Activity: Pentobarbital-Induced Sleep Test

This in vivo assay is used to evaluate the sedative-hypnotic effects of a compound.

Objective: To determine if a test compound can potentiate the sleep-inducing effects of pentobarbital.

Materials:

  • Male ICR or C57BL/6 mice

  • Pentobarbital sodium

  • Test compounds (this compound or swertisin)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., Diazepam)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Administration:

    • Divide the mice into groups (vehicle control, positive control, and test compound groups at different doses).

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Pentobarbital Injection: After a specific pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (i.p.).

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

    • Record the time between pentobarbital injection and the loss of the righting reflex (sleep latency).

    • Record the time from the loss to the recovery of the righting reflex (sleep duration).

  • Data Analysis: Compare the sleep latency and sleep duration of the test groups with the vehicle control group. A significant increase in sleep duration or a decrease in sleep latency indicates a sedative-hypnotic effect.[2][5][6][8][15]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the comparison of this compound and swertisin.

Spinosin Spinosin Swertisin Swertisin Spinosin->Swertisin Further Metabolism Metabolism In Vivo Metabolism (Hydrolysis) Metabolism->Spinosin

Metabolic relationship of this compound to Swertisin.

TLR4 TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes activates 6F_Swertisin This compound Swertisin 6F_Swertisin->IKK inhibit cluster_0 Experimental Workflow Animal_Grouping Animal Grouping (Control, Test Compounds) Compound_Admin Compound Administration (p.o. or i.p.) Pentobarbital_Inj Pentobarbital Injection (i.p.) Compound_Admin->Pentobarbital_Inj Observation Observation (Loss of Righting Reflex) Pentobarbital_Inj->Observation Data_Recording Data Recording (Sleep Latency & Duration) Observation->Data_Recording Analysis Statistical Analysis Data_Recording->Analysis

References

Reproducibility of 6'''-Feruloylspinosin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 6'''-Feruloylspinosin's Bioactivity Across Diverse Cell Lines

This compound, a flavonoid C-glycoside primarily isolated from the seeds of Ziziphus jujuba, has garnered significant attention within the scientific community for its potential therapeutic applications. Preclinical studies have highlighted its neuroprotective, anti-inflammatory, and cardioprotective properties. However, the reproducibility and consistency of these effects across different cellular contexts are crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the reported effects of this compound on various cell lines, supported by available experimental data and detailed methodologies.

Comparative Analysis of Bioactivity

The biological effects of this compound have been investigated in several cell lines, revealing a spectrum of activities from neuroprotection to anti-inflammatory responses. While direct comparative studies with standardized quantitative endpoints across multiple cell lines are limited in the current literature, this guide synthesizes available data to provide a comprehensive overview.

Cell LineBiological ContextObserved Effects of this compoundQuantitative Data
PC12 NeuroprotectionAttenuates Aβ-induced toxicity; promotes mitophagy.[1]Data on pure compound's IC50 for neuroprotection is not readily available. However, studies on similar compounds show significant increases in cell viability (e.g., up to 87.9%) after neurotoxin challenge.[2]
Jurkat T cells Anti-inflammatory / AnticancerInhibition of NF-κB DNA binding.[3]Ethanolic jujube seed extracts (containing 9.7% this compound) show antiproliferative effects.[3] Direct IC50 for the pure compound is not specified.
RAW 264.7 Anti-inflammatoryInhibition of nitric oxide (NO) production and pro-inflammatory cytokines.Specific IC50 values for NO inhibition by pure this compound are not readily available. However, similar flavonoids show potent inhibition with IC50 values in the micromolar range.
HepG2 Cytotoxicity / HepatoprotectionLimited data on direct cytotoxicity of the pure compound. Extracts of plants containing this compound have been studied for their effects on liver cells.[3]IC50 values for pure this compound are not reported in the reviewed literature.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and predicting its effects in different cellular systems.

G cluster_0 Cardioprotection & Autophagy 6-FS 6-FS GSK3b GSK3β (Glycogen Synthase Kinase 3β) 6-FS->GSK3b inhibits phosphorylation (Tyr216) PGC1a PGC-1α GSK3b->PGC1a | (degradation) Autophagy Autophagy GSK3b->Autophagy | (induces pro-survival) Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 activates

Caption: GSK3β/PGC-1α/Nrf2/HO-1 signaling pathway in cardioprotection.

G cluster_1 Neuroprotection & Autophagy 6-FS 6-FS AMPK AMPK 6-FS->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy_Neuro Autophagy mTOR->Autophagy_Neuro | Mitochondrial_Dysfunction Mitochondrial Dysfunction Autophagy_Neuro->Mitochondrial_Dysfunction inhibits Oxidative_Stress Oxidative Stress Autophagy_Neuro->Oxidative_Stress regulates homeostasis

Caption: AMPK/mTOR signaling pathway in neuroprotection.[4]

G cluster_2 Anti-inflammatory Response 6-FS 6-FS NFkB NF-κB 6-FS->NFkB inhibits activation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: NF-κB signaling pathway in inflammation.[3]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature for assessing the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: General workflow for an MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HepG2, Jurkat, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Detailed Steps:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-GSK3β, total GSK3β, p-AMPK, total AMPK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Detailed Steps:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and treat with this compound for a specified time before or concurrently with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion

This compound demonstrates a range of promising biological activities across different cell lines, primarily through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival. However, the existing body of research lacks comprehensive, directly comparable quantitative data, which hinders a definitive assessment of the reproducibility of its effects. Future studies should aim to standardize experimental conditions and reporting, including the use of pure compounds and consistent endpoints like IC50 values, to facilitate a more robust comparison and accelerate the translation of this promising natural product into clinical applications.

References

Validating the Interaction of 6'''-Feruloylspinosin with Specific Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6'''-Feruloylspinosin and its interaction with key protein targets implicated in various cellular signaling pathways. Due to the limited availability of direct experimental binding affinity data for this compound, this guide presents a combination of in silico molecular docking data for the target compound and experimentally determined quantitative data for alternative molecules that act on the same or similar protein targets. This approach allows for a preliminary comparative assessment and highlights the necessity for future experimental validation of this compound's activity.

Executive Summary

This compound, a flavonoid glycoside, has been identified through computational studies to potentially interact with several key protein targets involved in inflammation, cell signaling, and autophagy. These include proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3, GSK3β, AMPK/mTOR, and NF-κB signaling pathways. This guide compares the computationally predicted binding of this compound with the experimentally validated interactions of alternative compounds such as Spinosin, Swertisin, Epigallocatechin gallate (EGCG), and the known inhibitor MG-132. The provided data, protocols, and pathway diagrams aim to facilitate further research and drug development efforts centered on these targets.

Data Presentation: Comparative Interaction Analysis

The following tables summarize the available quantitative data for the interaction of this compound and its alternatives with their respective protein targets. It is crucial to note the distinction between computationally predicted binding energies and experimentally determined inhibition constants.

Table 1: Interaction with the FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway

CompoundProtein TargetInteraction MetricValueData Type
This compound FAK, DOCK180, Rac1, Arp3Lowest Docking EnergiesNot specifiedIn Silico
SpinosinDOCK180Strong InteractionNot specifiedIn Silico
SwertisinFAKStronger Binding ActivityNot specifiedIn Silico

Note: A 2022 study indicated that this compound, spinosin, and swertisin strongly bind to signaling proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3 pathway based on molecular docking[1][2][3]. However, specific binding energy values for each interaction were not provided.

Table 2: Interaction with the NF-κB Signaling Pathway

CompoundTarget/AssayInteraction MetricValueData Type
This compound NF-κB-DNA ComplexBinding Energy-7.92 ± 0.59 kcal/molIn Silico
SpinosinNF-κB-DNA ComplexBinding Energy-8.02 ± 0.16 kcal/molIn Silico
6''' sinapoylspinosinNF-κB-DNA ComplexBinding Energy-8.98 ± 0.72 kcal/molIn Silico
EpigallocatechinNF-κB-DNA ComplexBinding Energy-8.91 ± 0.01 kcal/molIn Silico
GallocatechinNF-κB-DNA ComplexBinding Energy-8.44 ± 0.01 kcal/molIn Silico
MG-132NF-κB-DNA ComplexBinding Energy-10.25 ± 0.09 kcal/molIn Silico
MG-132NF-κB Activation (TNF-α induced)IC503 µMExperimental
Epigallocatechin gallate (EGCG)IKK Activity (upstream of NF-κB)IC50> 18 µMExperimental
Epigallocatechin gallate (EGCG)NF-κB Activity (colon cancer cells)IC50~20 µg/mLExperimental

Note: The in silico data is derived from a study comparing the binding energies of various compounds to the NF-κB-DNA complex[4]. The experimental IC50 values for MG-132 and EGCG are from separate studies[5][6][7][8].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of compound interactions with their protein targets.

Surface Plasmon Resonance (SPR) for Protein-Small Molecule Interaction

This protocol provides a general framework for assessing the binding kinetics and affinity of small molecules to a protein target.

Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of a small molecule inhibitor binding to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Small molecule inhibitor

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor in running buffer.

    • Inject the small molecule solutions over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of NF-κB binding to its DNA consensus sequence.

Objective: To determine if a compound can inhibit the binding of the NF-κB transcription factor to a labeled DNA probe.

Materials:

  • Nuclear extract containing activated NF-κB

  • Biotin- or radioactively-labeled DNA probe with the NF-κB consensus sequence

  • Unlabeled ("cold") competitor probe

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Test compounds (e.g., this compound, MG-132)

  • Native polyacrylamide gel

  • TBE buffer

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Binding Reaction:

    • In a microfuge tube, combine the binding buffer, poly(dI-dC), and the test compound at various concentrations.

    • Add the nuclear extract and incubate on ice.

    • For competition controls, add an excess of unlabeled probe before adding the labeled probe.

    • Add the labeled probe and incubate at room temperature.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using the appropriate detection system. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Kinase Assay for GSK3β Inhibition

This protocol outlines a method to measure the inhibitory effect of a compound on the kinase activity of GSK3β.

Objective: To determine the IC50 value of a compound for the inhibition of GSK3β kinase activity.

Materials:

  • Recombinant active GSK3β enzyme

  • GSK3β substrate peptide (e.g., a phosphopeptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader (luminometer)

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a multi-well plate, add the test compound, GSK3β enzyme, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • The luminescent signal is proportional to the amount of ADP, and thus to the kinase activity.

  • Data Analysis:

    • Plot the percentage of GSK3β inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FAK_Dock180_Rac1_Pathway FAK FAK Dock180 Dock180 FAK->Dock180 Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP WAVE2 WAVE2 Rac1_GTP->WAVE2 Activates Arp23 Arp2/3 Complex WAVE2->Arp23 Activates Actin Actin Polymerization Arp23->Actin Feruloylspinosin This compound Feruloylspinosin->FAK Feruloylspinosin->Dock180 Feruloylspinosin->Rac1_GTP NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB (Inactive) IKK->NFkB_p50_p65_IkB Leads to IκB Degradation NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation DNA κB DNA NFkB_p50_p65_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Feruloylspinosin This compound Feruloylspinosin->NFkB_p50_p65_nuc Inhibits DNA Binding SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Small Molecule (Analyte) immobilize->inject measure Measure Binding (Association/Dissociation) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (ka, kd, KD) regenerate->analyze All Concentrations Tested end End analyze->end

References

Comparative Analysis of 6'''-Feruloylspinosin Content in Ziziphus Species: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 6'''-Feruloylspinosin content in different Ziziphus species, with a focus on providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols. The information presented is based on available scientific literature and aims to facilitate further research and development in the field of natural product chemistry and pharmacology.

Quantitative Data Summary

The concentration of this compound has been primarily quantified in the seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F.Chow (sour jujube) and to a lesser extent in Ziziphus mauritiana Lam. The available data, converted to a consistent unit of milligrams per gram of dry weight (mg/g DW), is summarized in the table below. It is important to note that significant variations in content can occur due to factors such as geographical origin, cultivar, and analytical methodology.

Ziziphus SpeciesPlant PartThis compound Content (mg/g DW)Reference(s)
Ziziphus jujuba var. spinosaSeeds30.81[1]
Ziziphus jujuba var. spinosaSeeds12.40[1]
Ziziphus jujuba var. spinosaSeeds0.25 - 0.80[2]
Ziziphus jujuba var. spinosaSeeds0.14% (equivalent to 1.4 mg/g)[3]
Ziziphus mauritianaSeedsNot explicitly quantified, but present[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Ziziphus species, as cited in the literature.

Sample Preparation and Extraction

A common procedure for the extraction of this compound from Ziziphus seeds involves the following steps:

  • Drying and Pulverization: The plant material (e.g., seeds) is dried, often in an oven at a controlled temperature, and then pulverized into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is typically extracted with a solvent such as methanol or a methanol-water mixture. The extraction is often performed using methods like ultrasonication or reflux to enhance efficiency. For instance, one study utilized a 70% ethanol-water solution for reflux extraction[3].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantification of this compound is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A representative HPLC method is described below:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used.

  • Column: A reversed-phase C18 column is commonly employed for the separation. A typical column specification is a YMC J'sphere ODS-H80 column (250 mm × 4.6 mm, 4 μm).

  • Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.

  • Detection: The detection of this compound is typically performed at a wavelength of 320 nm.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a certified reference standard of known concentration.

Visualizations

Experimental Workflow for Quantification of this compound

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Ziziphus species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result start Ziziphus Plant Material (e.g., Seeds) drying Drying start->drying grinding Grinding/Pulverization drying->grinding extraction Solvent Extraction (e.g., Methanol/Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification hplc->quantification end This compound Content quantification->end

Caption: Experimental workflow for this compound analysis.

References

Assessing the Synergistic Potential of 6'''-Feruloylspinosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of 6'''-Feruloylspinosin when combined with other compounds, particularly central nervous system depressants. Drawing upon existing pharmacological studies of related flavonoids, this document outlines experimental protocols and presents hypothetical data to illustrate the assessment of synergy. The information herein is intended to serve as a foundational resource for researchers designing and interpreting studies on the combination effects of this compound.

Introduction to this compound and Synergy

This compound is a flavonoid C-glycoside found in the seeds of Ziziphus jujuba var. spinosa, a plant with a long history of use in traditional medicine for insomnia and anxiety. Pharmacological studies have indicated that this compound and its structural analog, spinosin, possess sedative-hypnotic properties. Notably, these compounds have been observed to potentiate the effects of pentobarbital, a barbiturate commonly used to induce sleep in preclinical models.[1][2] This potentiation suggests a potential synergistic interaction, where the combined effect of the two compounds is greater than the sum of their individual effects. The exploration of such synergistic relationships is a promising avenue for the development of novel therapeutic strategies with improved efficacy and potentially reduced side effects.

Potential Synergistic Partners and Mechanisms of Action

The primary candidates for synergistic interaction with this compound are central nervous system (CNS) depressants, particularly those acting on the GABAergic system. While the precise mechanism of this compound's sedative action is still under investigation, studies on spinosin suggest an involvement of the serotonergic system, specifically as an antagonist at postsynaptic 5-HT1A receptors.[1] Flavonoids, in general, have been shown to interact with the benzodiazepine site on the GABA-A receptor, modulating its function.[3]

A potential synergistic partner for this compound is Pentobarbital , a short-acting barbiturate that enhances the effect of GABA at the GABA-A receptor, leading to CNS depression. The observed potentiation of pentobarbital-induced sleep by spinosin suggests a cooperative mechanism that enhances sedative and hypnotic outcomes.[1] Another class of compounds with synergistic potential is the benzodiazepines , such as diazepam. Studies have demonstrated synergistic interactions between other flavonoids, like hesperidin, and diazepam.[4][5]

The signaling pathways potentially modulated by the synergistic action of this compound and a partner compound could involve multiple targets. This compound has been shown to influence the following pathways:

  • GSK3β Pathway: Inhibition of glycogen synthase kinase-3β.

  • PGC-1α/Nrf2/HO-1 Pathway: Activation of this pathway involved in antioxidant defense.

  • AMPK/mTOR Pathway: Modulation of this key cellular energy sensor.

A synergistic interaction could lead to a more profound modulation of these pathways than either compound could achieve alone.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound with another compound, two primary experimental designs are widely used: the Checkerboard Assay and Isobologram Analysis.

Checkerboard Assay

The checkerboard assay is a systematic method to evaluate the effects of two compounds in combination over a range of concentrations.

Experimental Protocol:

  • Animal Model: Male ICR mice (20-25 g) are commonly used for assessing sedative-hypnotic activity.[6]

  • Compound Preparation:

    • This compound is dissolved in a suitable vehicle (e.g., DMSO and further diluted in saline).[7]

    • The partner compound (e.g., Pentobarbital) is dissolved in saline.

  • Dose-Response Determination (Single Agents):

    • Initially, the dose-response curves for this compound and the partner compound are determined individually.

    • For sedative-hypnotic effects, key parameters measured are sleep latency (time from injection to loss of righting reflex) and sleep duration (time from loss to recovery of righting reflex).[6]

    • A range of doses for each compound is administered intraperitoneally (i.p.) to different groups of mice.

  • Checkerboard Design:

    • A matrix of dose combinations is created. Typically, a 5x5 or 7x7 matrix is used, with varying doses of this compound along one axis and the partner compound along the other.

    • Each cell in the matrix represents a specific dose combination administered to a group of animals.

    • Control groups receiving vehicle, this compound alone, and the partner compound alone are included.

  • Data Collection:

    • Following administration of the compound combinations, observe the mice for the onset and duration of sleep (loss and recovery of the righting reflex).

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • The FICI is calculated for each effective combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • For sedative-hypnotic studies, "MIC" (Minimum Inhibitory Concentration) can be adapted to represent the effective dose (ED) that produces a specific endpoint (e.g., ED50 for sleep induction).

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Isobologram Analysis

Isobologram analysis is a graphical method to visualize and quantify drug interactions.

Experimental Protocol:

  • Dose-Response Curves: As with the checkerboard assay, the dose-response curves for each compound administered alone are first established to determine the ED50 (the dose that produces 50% of the maximal effect).

  • Fixed-Ratio Combinations:

    • Several fixed-ratio combinations of this compound and the partner compound are prepared (e.g., 3:1, 1:1, 1:3 ratios of their ED50s).

    • Dose-response curves are then generated for each of these fixed-ratio combinations.

  • Isobologram Construction:

    • The ED50 values of this compound and the partner compound when administered alone are plotted on the x and y axes, respectively.

    • A straight line connecting these two points represents the line of additivity.

    • The experimentally determined ED50 values for the fixed-ratio combinations are then plotted on the same graph.

  • Data Analysis:

    • Synergy: If the experimental ED50 points for the combinations fall significantly below the line of additivity.

    • Additivity: If the points fall on or very close to the line of additivity.

    • Antagonism: If the points fall significantly above the line of additivity.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the synergistic interaction between this compound and Pentobarbital on sleep duration in mice. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Disclaimer: The quantitative data presented in the following tables are hypothetical and derived from qualitative descriptions of potentiation found in the literature. They are intended for illustrative purposes only and do not represent the results of a specific experimental study.

Table 1: Dose-Response of this compound and Pentobarbital on Sleep Duration (Hypothetical Data)

CompoundDose (mg/kg, i.p.)Mean Sleep Duration (min) ± SEM
Vehicle-0 ± 0
This compound55.2 ± 1.1
1012.5 ± 2.3
2025.8 ± 4.5
4048.3 ± 6.7
Pentobarbital2015.4 ± 3.2
3035.1 ± 5.8
4060.7 ± 8.1
5085.2 ± 10.4

Table 2: Checkerboard Assay for this compound and Pentobarbital Combination on Sleep Duration (Hypothetical Data)

This compound (mg/kg)Pentobarbital (mg/kg)
0 10 20 30 40
0 08.1 ± 1.515.4 ± 3.235.1 ± 5.860.7 ± 8.1
5 5.2 ± 1.125.6 ± 4.145.3 ± 6.270.1 ± 9.395.8 ± 11.5
10 12.5 ± 2.340.2 ± 5.965.8 ± 8.792.4 ± 12.1118.2 ± 14.3
20 25.8 ± 4.562.1 ± 7.888.9 ± 11.2115.6 ± 15.4140.3 ± 18.1
40 48.3 ± 6.785.4 ± 10.1112.7 ± 13.9138.9 ± 17.6165.1 ± 20.7

(Values represent Mean Sleep Duration in minutes ± SEM)

Table 3: Isobologram Analysis Data for 50 min Sleep Duration (Hypothetical ED50 Values)

Combination Ratio (6-FS:PB)Experimental ED50 (mg/kg)
1:0 (6-FS alone)41.5
0:1 (PB alone)35.8
3:112.1 (9.075 : 3.025)
1:110.5 (5.25 : 5.25)
1:314.2 (3.55 : 10.65)

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the assessment of this compound's synergistic effects.

Synergy_Assessment_Workflow cluster_preliminary Preliminary Studies cluster_synergy_assays Synergy Assessment cluster_analysis Data Analysis cluster_outcome Interaction Outcome dose_response_FS Dose-Response Curve (this compound) checkerboard Checkerboard Assay dose_response_FS->checkerboard isobologram Isobologram Analysis dose_response_FS->isobologram dose_response_Partner Dose-Response Curve (Partner Compound) dose_response_Partner->checkerboard dose_response_Partner->isobologram fici FICI Calculation checkerboard->fici isobole_plot Isobologram Plot isobologram->isobole_plot synergy Synergy fici->synergy additivity Additivity fici->additivity antagonism Antagonism fici->antagonism isobole_plot->synergy isobole_plot->additivity isobole_plot->antagonism

Caption: Workflow for assessing the synergistic effects of this compound.

Signaling_Pathway cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects FS This compound GSK3B GSK3β FS->GSK3B Inhibition AMPK_mTOR AMPK/mTOR FS->AMPK_mTOR Modulation PGC1a PGC-1α/Nrf2/HO-1 FS->PGC1a Activation Sedation Sedation/ Hypnosis FS->Sedation Synergistic Effect Partner Partner Compound (e.g., Pentobarbital) Partner->Sedation Partner->Sedation Synergistic Effect GSK3B->Sedation Neuroprotection Neuroprotection AMPK_mTOR->Neuroprotection Antioxidant Antioxidant Response PGC1a->Antioxidant

Caption: Potential signaling pathways modulated by this compound and a partner compound.

Conclusion

The available evidence suggests a strong potential for synergistic interactions between this compound and CNS depressants like pentobarbital. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these interactions. By employing checkerboard assays and isobologram analysis, researchers can elucidate the nature and magnitude of synergy, paving the way for the development of more effective and safer combination therapies for conditions such as insomnia and anxiety. Further research is warranted to generate concrete experimental data and fully characterize the synergistic profile of this compound.

References

Independent Validation of 6'''-Feruloylspinosin: A Comparative Guide to its Cardioprotective and Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6'''-Feruloylspinosin with Established Alternatives, Supported by Experimental Data.

This guide provides an independent validation of the published findings on this compound, a flavonoid glycoside with demonstrated cardioprotective and neuroprotective properties. Through a comprehensive review of existing literature, this document presents a direct comparison of this compound with its structural analog, Spinosin, in a model of cardiac injury, and with other well-known natural compounds—resveratrol, quercetin, and curcumin—in the context of Alzheimer's disease-related neurotoxicity. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. Visual diagrams of the key signaling pathways are included to offer a clear understanding of the compound's mechanisms of action.

Cardioprotective Efficacy: this compound vs. Spinosin

A key study investigated the cardioprotective effects of this compound and Spinosin in a rat model of acute myocardial ischemia and reperfusion (AMI) injury.[1][2][3] The findings from this research provide a solid foundation for a direct quantitative comparison.

Quantitative Data Summary: Cardioprotective Effects

The following table summarizes the key findings from the comparative study. The data represents the mean values obtained from the experimental groups.

ParameterSham GroupVehicle (AMI)Spinosin (5 mg/kg)This compound (5 mg/kg)
Myocardial Injury Markers
Cardiac Troponin I (cTnI) (pg/mL)~50~650~400~425
Lactate Dehydrogenase (LDH) (U/L)~20,000~60,000~42,000~48,000
Signaling Pathway Protein Expression (Relative to Control)
pGSK3β (Tyr216) / total GSK3β1.0~6.0~3.0~3.5
PGC-1α1.0~0.4~0.8~0.9
Nrf21.0~0.5~0.9~1.0
HO-11.0~0.6~1.1~1.2
Autophagy Markers (Relative to Control)
LC3B-II / LC3B-I1.0~1.5~2.5~2.8
p621.0~1.0~1.0~0.6

Data is approximated from graphical representations in the source publication for illustrative purposes.[1]

Signaling Pathway: Cardioprotection

The cardioprotective effects of this compound are primarily attributed to the inhibition of Glycogen Synthase Kinase-3β (GSK3β), which subsequently activates the PGC-1α/Nrf2/HO-1 signaling pathway and promotes autophagy.[1][2]

G Ischemia_Reperfusion Ischemia/Reperfusion Injury GSK3b_active GSK3β (active, phosphorylated at Tyr216) Ischemia_Reperfusion->GSK3b_active mPTP mPTP Opening GSK3b_active->mPTP PGC1a_degradation PGC-1α Degradation GSK3b_active->PGC1a_degradation Autophagy_inhibition Autophagy Inhibition GSK3b_active->Autophagy_inhibition Apoptosis Apoptosis mPTP->Apoptosis Feruloylspinosin This compound GSK3b_inactive GSK3β (inactive) Feruloylspinosin->GSK3b_inactive inhibition PGC1a PGC-1α GSK3b_inactive->PGC1a Autophagy Autophagy GSK3b_inactive->Autophagy Nrf2 Nrf2 PGC1a->Nrf2 HO1 HO-1 Nrf2->HO1 Cell_Survival Myocardial Cell Survival HO1->Cell_Survival Autophagy->Cell_Survival G Abeta β-amyloid (Aβ) Toxicity Mitochondrial_Damage Mitochondrial Damage Abeta->Mitochondrial_Damage mTOR_active mTOR (active) Abeta->mTOR_active ROS ROS Production Mitochondrial_Damage->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Mitophagy_inhibition Mitophagy Inhibition mTOR_active->Mitophagy_inhibition Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK mTOR_inactive mTOR (inactive) AMPK->mTOR_inactive inhibition Mitophagy Mitophagy mTOR_inactive->Mitophagy Cell_Survival Neuronal Survival Mitophagy->Cell_Survival

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6'''-Feruloylspinosin, a flavonoid glycoside isolated from the seeds of Ziziphus jujuba (jujube). Its performance is evaluated against its parent compound, Spinosin, another related natural compound, Jujuboside A, and established pharmaceutical agents, Diazepam and Donepezil, in the contexts of neuroprotection and cardioprotection. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a synthesis of available experimental data to inform future studies.

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies with standardized assays are limited, and thus, the presented data is compiled from various independent research articles. A significant gap exists in the publicly available literature regarding specific in vitro IC50 or EC50 values for the neuroprotective and cardioprotective effects of this compound, Spinosin, and Jujuboside A.

Table 1: In Vitro Efficacy Data

CompoundTarget/AssayCell LineIC50/Ki/EC50Reference
This compound Neuroprotection (Aβ-induced toxicity)PC12 / SH-SY5YData not available in reviewed literature-
Cardioprotection (Hypoxia-induced injury)H9c2Data not available in reviewed literature-
Spinosin Neuroprotection (Aβ-induced toxicity)N2a/APP695Data not available in reviewed literature-
Jujuboside A Neuroprotection (6-OHDA-induced toxicity)SH-SY5Y / SK-N-SHData not available in reviewed literature[1][2]
Donepezil Acetylcholinesterase (AChE) Inhibition-IC50: 6.7 nM - 11.6 nM[3][4]
Diazepam GABA-A Receptor Binding-Ki: Data varies by receptor subtype[5][6]

Table 2: In Vivo Efficacy Data

CompoundModelSpeciesDoseKey FindingsReference(s)
This compound Myocardial Ischemia/ReperfusionRat5 mg/kg (i.p.)Significantly attenuated myocardial tissue injury, reduced myocardial enzyme release, and decreased cell apoptosis. Showed a more potent effect in promoting autophagy flux compared to Spinosin.[7][8]
Alzheimer's Disease (Aβ-induced toxicity)C. elegans-Ameliorated the progression of the Alzheimer's disease phenotype by delaying aging and decreasing paralysis.[9][10]
Spinosin Myocardial Ischemia/ReperfusionRat5 mg/kg (i.p.)Significantly attenuated myocardial tissue injury and reduced myocardial enzyme release.[7][8]
Alzheimer's Disease (H2O2-induced oxidative stress)Mouse-Prevented oxidative damage by inhibiting Aβ1-42 production and decreasing Tau phosphorylation.[11]
Jujuboside A Alzheimer's Disease (Aβ1-42 induced)Mouse0.02 and 0.2 mg/kg (i.c.v.)Significantly mitigated learning and memory impairment and reduced the level of Aβ1-42 in the hippocampus.[12]
Donepezil Alzheimer's Disease (Scopolamine-induced memory impairment)Mouse3 mg/kgSignificantly prevented the progression of memory impairment.[4]
Diazepam Sedative/HypnoticMouse-Known to induce sedation and promote sleep, though it can alter sleep architecture.[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and its alternatives.

In Vitro Assays

1. Neuroprotection Assay (Aβ-induced Toxicity in PC12 or SH-SY5Y cells)

  • Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions. For differentiation into a neuronal phenotype, cells may be treated with nerve growth factor (NGF).

  • Induction of Toxicity: Cells are exposed to aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) at a concentration known to induce significant cell death (typically in the µM range).

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period before the addition of Aβ.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

2. Cardioprotection Assay (Hypoxia-induced Injury in H9c2 cells)

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in standard conditions.

  • Induction of Hypoxia: Cells are subjected to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a duration sufficient to induce cell injury or apoptosis. In some protocols, this is followed by a period of reoxygenation to mimic ischemia-reperfusion injury.

  • Treatment: The test compound is added to the cell culture medium before, during, or after the hypoxic period.

  • Assessment of Cell Viability and Apoptosis: Cell viability is assessed using methods like the MTT assay. Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: The cardioprotective effect is evaluated by the ability of the compound to increase cell viability and reduce apoptosis compared to untreated hypoxic cells.[14][15]

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.

  • Procedure: The test compound (e.g., Donepezil) at various concentrations is pre-incubated with the AChE enzyme. The reaction is initiated by adding the substrate and DTNB. As acetylthiocholine is hydrolyzed by AChE, the product reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.[4]

In Vivo Models

1. Myocardial Ischemia/Reperfusion Model in Rats

  • Animal Preparation: Rats are anesthetized, and the heart is exposed via a thoracotomy.

  • Induction of Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. The ligation is maintained for a specific period (e.g., 30 minutes).

  • Reperfusion: The ligature is released to allow blood flow to return to the ischemic area, simulating reperfusion.

  • Treatment: The test compound is typically administered intraperitoneally (i.p.) before the induction of ischemia.

  • Assessment of Infarct Size: After a period of reperfusion, the heart is excised. The area at risk and the infarcted area are often determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. Viable tissue stains red with TTC, while the infarcted tissue remains pale.

  • Biochemical Analysis: Blood samples can be collected to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

2. Alzheimer's Disease Model (Aβ-induced Cognitive Deficits in Mice)

  • Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) or mice intracerebroventricularly (i.c.v.) injected with Aβ peptides are commonly used.

  • Treatment: The test compound is administered over a specified period, often daily, through oral gavage or other appropriate routes.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

    • Data Analysis: Escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial are key parameters to evaluate cognitive function.[16]

  • Histopathological and Biochemical Analysis: After behavioral testing, brain tissue is collected to analyze Aβ plaque deposition, neuroinflammation, and levels of various biomarkers.

Mandatory Visualizations

Signaling Pathways

The neuroprotective and cardioprotective effects of this compound and related compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.

neuroprotective_pathway cluster_stress Cellular Stress (e.g., Aβ, Oxidative Stress) cluster_6FS This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Aβ Aggregation Aβ Aggregation 6FS This compound Oxidative Stress Oxidative Stress AMPK AMPK 6FS->AMPK activates Nrf2 Nrf2 6FS->Nrf2 activates Pink1 Pink1 6FS->Pink1 promotes expression mTOR mTOR AMPK->mTOR inhibits Autophagy Increased Autophagy/ Mitophagy mTOR->Autophagy inhibition leads to HO1 HO-1 Nrf2->HO1 activates Antioxidant Response Enhanced Antioxidant Response HO1->Antioxidant Response Parkin Parkin Pink1->Parkin activates Parkin->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Antioxidant Response->Neuroprotection

Caption: Neuroprotective signaling pathways modulated by this compound.

cardioprotective_pathway cluster_ischemia Ischemia/Reperfusion Injury cluster_6FS_Spinosin This compound & Spinosin cluster_cardio_pathways Signaling Pathways cluster_cardio_outcomes Cellular Outcomes Ischemia Ischemia/ Reperfusion Flavonoids This compound Spinosin GSK3b GSK3β Flavonoids->GSK3b inhibit phosphorylation PGC1a PGC-1α GSK3b->PGC1a inhibition leads to activation Autophagy_Cardio Autophagy GSK3b->Autophagy_Cardio inhibition promotes Nrf2 Nrf2 PGC1a->Nrf2 activates HO1 HO-1 Nrf2->HO1 activates Cardioprotection Cardioprotection HO1->Cardioprotection Reduced Apoptosis Reduced Apoptosis Autophagy_Cardio->Reduced Apoptosis Reduced Apoptosis->Cardioprotection

Caption: Cardioprotective signaling pathways of this compound and Spinosin.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a neuroprotective compound using a mouse model of Alzheimer's disease.

experimental_workflow cluster_model Model Generation cluster_treatment Treatment Regimen cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis Model Alzheimer's Disease Mouse Model (e.g., APP/PS1) Treatment Chronic Administration of This compound or Vehicle Model->Treatment MWM Morris Water Maze Test Treatment->MWM Tissue Brain Tissue Collection MWM->Tissue Histo Histopathology (Plaque Staining) Tissue->Histo Biochem Biochemical Assays (e.g., ELISA for Aβ levels) Tissue->Biochem

Caption: In vivo experimental workflow for neuroprotective efficacy testing.

References

Benchmarking 6'''-Feruloylspinosin's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 6'''-feruloylspinosin against established antioxidant standards, Trolox and ascorbic acid. Due to the limited availability of direct comparative data for this compound in the public domain, this document focuses on providing the established antioxidant capacities of the standards and detailed experimental protocols for the most common antioxidant assays to facilitate future research and direct comparison.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is typically measured by its ability to scavenge free radicals or to reduce oxidizing agents. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity.

Antioxidant AssayTrolox (IC50)Ascorbic Acid (IC50)This compound (IC50)
DPPH Radical Scavenging Activity ~3.77 - 8.5 µg/mL~2.2 - 8.0 µg/mLData not available
ABTS Radical Scavenging Activity ~2.34 - 15 µg/mL~5.0 - 10 µg/mLData not available
FRAP (Ferric Reducing Antioxidant Power) Expressed as µM Fe(II) equivalentsExpressed as µM Fe(II) equivalentsData not available

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the test compound and standards in methanol.

  • Add a specific volume of the test compound/standard dilutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound and standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. This solution is then diluted with PBS or ethanol to a specific absorbance at 734 nm.

  • Prepare a series of dilutions of the test compound and standards.

  • Add a small volume of the test compound/standard dilutions to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Test compound and standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound/standard to the wells of a 96-well plate.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance at a specific wavelength (typically 593 nm).

  • A standard curve is generated using a known concentration of Fe²⁺, and the antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound using the described assays.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Standards (Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation IC50 / FRAP Value Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General experimental workflow for antioxidant capacity assessment.

Signaling Pathways of this compound's Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways. Research suggests its involvement in the PGC-1α/Nrf2/HO-1 and AMPK/mTOR pathways, which are crucial for cellular defense against oxidative stress.

PGC-1α/Nrf2/HO-1 Signaling Pathway

This pathway is a primary regulator of the cellular antioxidant response. This compound is believed to activate this pathway, leading to the expression of various antioxidant and cytoprotective enzymes.

PGC1a_Nrf2_HO1_Pathway cluster_pathway PGC-1α/Nrf2/HO-1 Signaling Pathway Feruloylspinosin This compound PGC1a PGC-1α Feruloylspinosin->PGC1a Activates Nrf2 Nrf2 PGC1a->Nrf2 Upregulates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces expression of AntioxidantEnzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->AntioxidantEnzymes Induces expression of CellularProtection Cellular Protection & Antioxidant Defense HO1->CellularProtection AntioxidantEnzymes->CellularProtection

Caption: Activation of the PGC-1α/Nrf2/HO-1 pathway by this compound.

AMPK/mTOR Signaling Pathway

The AMPK/mTOR pathway is a central regulator of cellular metabolism and growth. This compound may activate AMPK, which in turn can inhibit mTOR. This action can promote autophagy and reduce oxidative stress.

AMPK_mTOR_Pathway cluster_pathway AMPK/mTOR Signaling Pathway Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits OxidativeStress Oxidative Stress Autophagy->OxidativeStress Reduces

Caption: Modulation of the AMPK/mTOR pathway by this compound.

Safety Operating Guide

Proper Disposal Procedures for 6'''-Feruloylspinosin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 6'''-Feruloylspinosin, a flavonoid compound of interest for its potential biological activities. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with all prevailing country, federal, state, and local regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Use the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Contact Avoidance: Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C.[1][2][3]

  • Incompatibilities: Avoid mixing with strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled waste container. Do not mix with other chemical waste to avoid potential reactions.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. If the solvent is hazardous (e.g., flammable, corrosive), the mixture should be treated as hazardous waste.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated container for solid chemical waste.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste" or "Chemical Waste" (as per institutional policy).

      • The full chemical name: "this compound".

      • For solutions, list all components and their approximate concentrations.

      • The date when the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store incompatible waste streams separately to prevent accidental mixing.

  • Disposal Request and Collection:

    • Once the waste container is full or is ready for disposal, follow your institution's established procedures for hazardous waste pickup.

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.

Quantitative Data from a Representative In Vitro Study

The following table summarizes hypothetical quantitative data from a representative in vitro experiment investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. This data is for illustrative purposes to demonstrate how quantitative results for this compound might be presented.

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)
0 (Control)100 ± 2.55 ± 1.215 ± 3.1
0 (LPS only)98 ± 3.1100550 ± 25.4
197 ± 2.885 ± 4.3480 ± 21.7
596 ± 3.562 ± 3.9350 ± 18.9
1095 ± 2.945 ± 2.7210 ± 15.2
2593 ± 4.128 ± 2.1120 ± 11.8

Experimental Protocols

Representative Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a typical experiment to evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) and TNF-α production in LPS-stimulated RAW264.7 cells.

  • Cell Culture:

    • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

    • MTT reagent is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

    • The cell culture supernatant is collected, and the nitrite concentration is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α Measurement (ELISA):

    • Cell culture supernatants from the NO assay are used to measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in AMPK/mTOR Modulation

This compound has been shown to activate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis and autophagy.

AMPK_mTOR_Pathway Feruloylspinosin This compound AMPK AMPK Feruloylspinosin->AMPK mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

Caption: AMPK/mTOR signaling pathway modulated by this compound.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram illustrates the logical flow of the representative experimental protocol.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW264.7 Cell Culture Cell_Treatment Cell Treatment with Compound and/or LPS Cell_Culture->Cell_Treatment Compound_Prep Prepare this compound and LPS Solutions Compound_Prep->Cell_Treatment MTT_Assay Cell Viability (MTT Assay) Cell_Treatment->MTT_Assay Griess_Assay Nitric Oxide Measurement (Griess Assay) Cell_Treatment->Griess_Assay ELISA TNF-α Measurement (ELISA) Cell_Treatment->ELISA Data_Collection Data Collection (Absorbance Readings) MTT_Assay->Data_Collection Griess_Assay->Data_Collection ELISA->Data_Collection Data_Analysis Statistical Analysis and Interpretation Data_Collection->Data_Analysis

Caption: Workflow for assessing the in vitro anti-inflammatory effects.

References

Personal protective equipment for handling 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6'''-Feruloylspinosin. The following procedural guidance is based on available safety data sheets (SDS) to ensure safe operational use and disposal.

Disclaimer: While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] This includes avoiding contact with skin and eyes, as well as preventing the inhalation of dust or aerosols.[1]

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is recommended.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from splashes and dust.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents skin contact with the substance.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a NIOSH-approved respirator if dust generation is unavoidable or ventilation is poor.Prevents inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood, is used.[1]

    • Confirm that a safety shower and an eyewash station are readily accessible.[1]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated workspace and have all necessary equipment and reagents ready.

  • Handling the Compound:

    • Wear the appropriate PPE before handling the compound.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Handle all solutions containing the compound with the same precautions as the solid form.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

  • Waste Compound and Contaminated Materials: Dispose of unused this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, pipette tips) as chemical waste.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

  • Containers: Keep waste in a suitable, closed container that is clearly labeled.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Dissolve/Use Compound weigh->dissolve spill Spill weigh->spill dispose_waste Dispose of Waste dissolve->dispose_waste Proceed to Cleanup exposure Exposure dissolve->exposure clean_workspace Clean Workspace dispose_waste->clean_workspace decontaminate_ppe Decontaminate/Dispose PPE clean_workspace->decontaminate_ppe

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
6'''-Feruloylspinosin
Reactant of Route 2
6'''-Feruloylspinosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.